Product packaging for 1-Phenyl-1-hexanol(Cat. No.:CAS No. 4471-05-0)

1-Phenyl-1-hexanol

Cat. No.: B1583550
CAS No.: 4471-05-0
M. Wt: 178.27 g/mol
InChI Key: SVCRDVHXRDRHCP-UHFFFAOYSA-N
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Description

1-Phenyl-1-hexanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B1583550 1-Phenyl-1-hexanol CAS No. 4471-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRDVHXRDRHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278010
Record name 1-Phenyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4471-05-0
Record name 4471-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-phenyl-1-hexanol, a secondary alcohol with applications in various chemical syntheses. This document details established synthetic methodologies, including Grignard reactions and the reduction of hexanophenone, and presents key physical and spectroscopic data in a structured format.

Physicochemical Properties of this compound

This compound is a colorless to almost colorless clear liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
CAS Number 4471-05-0
Boiling Point 172 °C
Refractive Index (n20/D) 1.5030 - 1.5070[2]
XLogP3-AA 3.4[1]
Topological Polar Surface Area 20.2 Ų[1]
Complexity 116[1]
Rotatable Bond Count 5[1]

Synthesis of this compound

This compound can be effectively synthesized through two primary routes: the Grignard reaction and the reduction of a ketone.

Method 1: Grignard Reaction

The Grignar-d reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of secondary alcohols like this compound.[3] One effective approach involves the reaction of pentylmagnesium bromide with benzaldehyde.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopentane

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • All glassware must be thoroughly dried to exclude moisture, which would quench the Grignard reagent.[4]

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.[4]

    • Prepare a solution of 1-bromopentane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve benzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.[3]

    • Separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Remove the diethyl ether by rotary evaporation to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation.

Method 2: Reduction of Hexanophenone

An alternative synthetic route is the reduction of the corresponding ketone, hexanophenone (also known as 1-phenyl-1-hexanone), using a reducing agent such as sodium borohydride (NaBH₄). This method is generally simpler to perform than the Grignard reaction.[5]

Experimental Protocol: Reduction of Hexanophenone with Sodium Borohydride

Materials:

  • Hexanophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction Reaction:

    • Dissolve hexanophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and neutralize any excess sodium borohydride.

    • Remove the methanol by rotary evaporation.

    • Add water to the residue and extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the diethyl ether by rotary evaporation to yield this compound.

    • If necessary, the product can be purified by column chromatography on silica gel.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.4 ppm), a multiplet for the benzylic proton (CH-OH) around δ 4.6-4.7 ppm, a broad singlet for the hydroxyl proton (which can vary in chemical shift), and multiplets for the aliphatic protons of the hexyl chain.[6]

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon appearing around δ 145 ppm. The carbon bearing the hydroxyl group (C-OH) is expected around δ 75 ppm. The aliphatic carbons of the hexyl chain will appear in the upfield region of the spectrum.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands confirming its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of an alcohol.[7] C-H stretching bands for the aromatic ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. A C-O stretching band for the secondary alcohol will be present in the 1000-1100 cm⁻¹ region.[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely involve the loss of a water molecule (M-18) to give a peak at m/z = 160.[8] Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen, is also a common fragmentation pathway for alcohols, which would result in a prominent peak at m/z = 107, corresponding to the [C₆H₅CHOH]⁺ fragment.[1][9]

Visualizing the Synthesis

The following diagrams illustrate the workflows for the two primary synthetic routes to this compound.

Synthesis_Workflow_Grignard cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1-Bromopentane 1-Bromopentane Grignard_Formation Formation of Pentylmagnesium Bromide 1-Bromopentane->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Benzaldehyde Benzaldehyde Grignard_Reaction Reaction with Benzaldehyde Benzaldehyde->Grignard_Reaction Grignard_Formation->Grignard_Reaction in dry ether Workup Aqueous Work-up (NH4Cl) Grignard_Reaction->Workup This compound This compound Workup->this compound

Grignard Synthesis Workflow for this compound

Synthesis_Workflow_Reduction cluster_start_reduction Starting Material cluster_reagents_reduction Reagents cluster_reaction_reduction Reaction & Work-up cluster_product_reduction Final Product Hexanophenone Hexanophenone Reduction Reduction Reaction Hexanophenone->Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reduction Methanol Methanol Methanol->Reduction Acid_Workup Acidic Work-up (HCl) Reduction->Acid_Workup 1-Phenyl-1-hexanol_R This compound Acid_Workup->1-Phenyl-1-hexanol_R

Reduction of Hexanophenone to this compound

References

An In-depth Technical Guide to 1-Phenyl-1-hexanol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Phenyl-1-hexanol. It includes detailed experimental protocols for its synthesis and common reactions, as well as for its analysis using modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

This compound, also known as α-pentylbenzyl alcohol, is an aromatic alcohol with a six-carbon aliphatic chain attached to a phenyl-substituted carbinol group. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 4471-05-0[1][2][3]
Molecular Formula C₁₂H₁₈O[1][2][3]
Molecular Weight 178.28 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 172 °C
Density 0.994 g/mL at 25 °C (for 1-Phenyl-1-propanol, indicative)[5]
Refractive Index (n20/D) 1.5030 - 1.5070
pKa 14.56 ± 0.20 (Predicted)
Table 2: Solubility Profile of this compound
SolventSolubilityNotesSource(s)
Water Sparingly solubleThe presence of the polar hydroxyl group allows for some interaction with water, but the long hydrophobic alkyl chain and the phenyl group limit its solubility. For the related compound 1-hexanol, the solubility is approximately 5.9 g/L.[6][7][6][7]
Ethanol MiscibleThe compound is expected to be fully miscible with ethanol, a common organic solvent. 1-hexanol is miscible with ethanol.[7][7]
Diethyl Ether MiscibleAs a nonpolar organic solvent, diethyl ether is expected to readily dissolve this compound. 1-hexanol is miscible with diethyl ether.[7][7]
Other Organic Solvents Highly solubleExpected to be highly soluble in other common organic solvents such as hexane, chloroform, and acetone, following the "like dissolves like" principle.

Synthesis and Reactivity

This compound is a secondary alcohol and thus exhibits reactivity typical of this functional group. It can be synthesized through various methods, most notably via the Grignard reaction.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of this compound. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with hexanal.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, addition funnel, and drying tube (all oven-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the flask to initiate the reaction. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation.

G cluster_synthesis Synthesis of this compound Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->Grignard + Mg Mg Magnesium (Mg) in Anhydrous Ether Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + Hexanal Hexanal Hexanal Hexanal->Intermediate Product This compound Intermediate->Product + H2O (Workup) Workup Aqueous Workup (e.g., NH4Cl) Workup->Product G cluster_reactions Key Reactions of this compound Start This compound Oxidation Oxidation (e.g., PCC) Start->Oxidation Esterification Esterification (e.g., R-COOH, H+) Start->Esterification Ketone 1-Phenyl-1-hexanone Oxidation->Ketone Ester Ester Derivative Esterification->Ester

References

An In-depth Technical Guide to 1-Phenyl-1-hexanol: CAS Number and Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers and key physicochemical properties of 1-Phenyl-1-hexanol. The information is curated for professionals in research and development who require precise and reliable data for substance identification, experimental design, and regulatory documentation.

Core Data Presentation

The following table summarizes the primary identifiers and quantitative data for this compound, facilitating easy reference and comparison.

Identifier/PropertyValueSource
CAS Number 4471-05-0[1][2][3][4]
IUPAC Name 1-phenylhexan-1-ol[5]
Synonyms α-Pentylbenzyl Alcohol[1][2]
Molecular Formula C₁₂H₁₈O[1][2][3]
Molecular Weight 178.28 g/mol [2]
PubChem CID 221292[1][5]
InChI InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3[1][5][6]
InChIKey SVCRDVHXRDRHCP-UHFFFAOYSA-N[1][5][6]
Canonical SMILES CCCCCC(C1=CC=CC=C1)O[1][3][7]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 172 °C[3][4]

Experimental Protocols

Accurate identification and characterization of this compound in a laboratory setting rely on standardized experimental protocols. Below are methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

  • Sample Preparation: A sample of 5-10 mg of this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Procedure: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

    • Procedure: The ¹³C NMR spectrum is acquired to identify the number of non-equivalent carbons and their types (e.g., aliphatic, aromatic, carbinol). The solvent peak (e.g., CDCl₃ at 77.16 ppm) is often used as a reference.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or methanol.

    • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

    • Procedure: The sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected. The top peak in the mass spectrum of this compound is often observed at m/z 107.[2]

Logical Relationships of Identifiers

The following diagram illustrates the interconnectedness of the various identifiers for this compound. Each identifier serves as a unique key that points to the same chemical entity, ensuring unambiguous identification across different databases and publications.

G Logical Relationship of this compound Identifiers cluster_chemical Chemical Entity cluster_identifiers Chemical Identifiers This compound This compound CAS: 4471-05-0 CAS: 4471-05-0 CAS: 4471-05-0->this compound PubChem CID: 221292 PubChem CID: 221292 PubChem CID: 221292->this compound InChI: 1S/C12H18O/... InChI: 1S/C12H18O/... InChI: 1S/C12H18O/...->this compound InChIKey: SVCRDVHXRDRHCP-UHFFFAOYSA-N InChIKey: SVCRDVHXRDRHCP-UHFFFAOYSA-N InChIKey: SVCRDVHXRDRHCP-UHFFFAOYSA-N->this compound SMILES: CCCCCC(C1=CC=CC=C1)O SMILES: CCCCCC(C1=CC=CC=C1)O SMILES: CCCCCC(C1=CC=CC=C1)O->this compound

Caption: Interconnectivity of identifiers for this compound.

References

Spectroscopic Profile of 1-Phenyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-hexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide details the experimental protocols for acquiring this data and presents the information in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is presented in Table 1.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.40 – 7.35m-4HAromatic (o-, m-protons)
7.32 – 7.28m-1HAromatic (p-proton)
4.72 – 4.66m-1HCH-OH
1.88 – 1.68m-3HCH₂, OH
1.50 – 1.39m-1HCH₂
1.33dd5.0, 3.85HCH₂, CH₃
0.90t7.03HCH₃

Table 1: ¹H NMR Data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data for this compound, acquired in CDCl₃ at 101 MHz, is summarized in Table 2.

Chemical Shift (δ) ppmCarbon Type
144.9Quaternary Aromatic
128.4Aromatic CH
127.5Aromatic CH
125.9Aromatic CH
74.7CH-OH
39.1CH₂
31.7CH₂
25.5CH₂
22.6CH₂
14.0CH₃

Table 2: ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups. The key IR absorption data is presented in Table 3.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3400Strong, BroadO-HStretching
3100-3000MediumC-HAromatic Stretching
3000-2850StrongC-HAliphatic Stretching
1600-1450Medium-WeakC=CAromatic Ring Stretching
1260-1050StrongC-OStretching

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak due to facile fragmentation. The major fragments observed are summarized in Table 4.

m/zRelative IntensityProposed Fragment
107High[C₇H₇O]⁺ / [C₈H₁₁]⁺
79Medium[C₆H₇]⁺
77Medium[C₆H₅]⁺

Table 4: Major Mass Spectral Fragments of this compound.

The base peak at m/z 107 is characteristic of benzylic alcohols and can be attributed to the stable oxonium ion formed by alpha-cleavage, or a tropylium-like cation. The peak at m/z 79 can be attributed to the phenyl radical cation with two additional hydrogens, and the peak at m/z 77 corresponds to the phenyl cation.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • A higher number of scans is typically required to achieve a good signal-to-noise ratio (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

  • Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure good separation.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).

  • Ion Source Temperature: Typically around 230 °C.

  • Transfer Line Temperature: Typically around 280 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Analyze the fragmentation pattern to identify the molecular ion (if present) and major fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Compound This compound NMR NMR Spectrometer Compound->NMR IR FTIR Spectrometer Compound->IR MS GC-MS System Compound->MS NMR_Data FID NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data TIC & Mass Spectra MS->MS_Data NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Data->IR_Proc MS_Proc Peak Integration, Library Search MS_Data->MS_Proc NMR_Analysis Structure Elucidation: Chemical Shifts, Coupling Constants NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern MS_Proc->MS_Analysis

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1-Phenyl-1-hexanol. The information is intended to support research and development activities where this compound may be utilized as a synthetic intermediate, a reference standard, or a component in formulation studies.

Physicochemical and Spectroscopic Data

This compound, also known as α-Pentylbenzyl alcohol, is a secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the first carbon of a six-carbon aliphatic chain.[1] Its properties are summarized below.

PropertyValueSource
CAS Number 4471-05-0[2][3]
Molecular Formula C₁₂H₁₈O[1][4]
Molecular Weight 178.27 g/mol [4]
IUPAC Name 1-phenylhexan-1-ol[4]
Boiling Point 172 °C[2]
SMILES CCCCCC(C1=CC=CC=C1)O[2][4]
InChIKey SVCRDVHXRDRHCP-UHFFFAOYSA-N[3][4]

Structural Representation

The two-dimensional chemical structure of this compound illustrates the connectivity of the phenyl ring, the hexanol backbone, and the hydroxyl functional group.

2D Structure of this compound

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds, making it ideal for the synthesis of secondary alcohols like this compound.[4] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For this compound, this can be achieved by reacting benzaldehyde with pentylmagnesium bromide.

G start Start Materials: 1-Bromopentane, Magnesium Turnings, Benzaldehyde, Diethyl Ether (anhydrous) reagent_prep 1. Grignard Reagent Preparation: React 1-Bromopentane with Mg in anhydrous ether to form Pentylmagnesium Bromide. start->reagent_prep reaction 2. Grignard Reaction: Add Benzaldehyde dropwise to the Grignard reagent solution at 0 °C. reagent_prep->reaction quench 3. Quenching: Pour the reaction mixture into an ice-cold saturated aqueous NH4Cl solution. reaction->quench extraction 4. Extraction: Extract the aqueous layer with diethyl ether. quench->extraction wash 5. Washing: Wash the combined organic layers with brine. extraction->wash dry 6. Drying: Dry the organic layer over anhydrous Na2SO4. wash->dry evaporation 7. Solvent Removal: Remove the solvent under reduced pressure. dry->evaporation purification 8. Purification: Purify the crude product by vacuum distillation. evaporation->purification product Final Product: This compound purification->product

Workflow for the Grignard Synthesis of this compound

Methodology:

  • Apparatus: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.[4]

  • Grignard Reagent Formation: Magnesium turnings are placed in a round-bottom flask fitted with a condenser and an addition funnel. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.

  • Reaction with Benzaldehyde: The flask containing the newly formed pentylmagnesium bromide is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the addition funnel, maintaining a controlled reaction temperature. The reaction is exothermic.[5]

  • Workup: After the addition is complete, the reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.[5]

Spectroscopic Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups in the molecule.

  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. A single drop of the purified liquid is placed on the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is placed on top to create a thin, uniform liquid film.[2]

  • Data Acquisition: The "sandwich" of plates is placed in the spectrometer's sample holder. A background spectrum of air is recorded first, followed by the sample spectrum.

  • Expected Absorptions:

    • A broad peak around 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

    • Sharp peaks around 3100-3000 cm⁻¹ due to aromatic C-H stretching.

    • Peaks in the 3000-2850 cm⁻¹ region from aliphatic C-H stretching.

    • Aromatic C=C stretching absorptions around 1600 and 1450 cm⁻¹.

    • A strong C-O stretching band in the 1200-1000 cm⁻¹ region.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

  • Sample Preparation: Approximately 25-50 mg of the purified alcohol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[6]

  • Data Acquisition: The spectrum is acquired on a high-resolution FT-NMR spectrometer. Key parameters include the spectral width (e.g., 0-220 ppm), number of scans (e.g., 200 or more to achieve good signal-to-noise), and a relaxation delay (e.g., 2-5 seconds).[6]

  • Expected Chemical Shifts: The spectrum will show distinct signals for the aromatic carbons (typically in the 120-145 ppm range), the carbinol carbon (-CHOH, approx. 70-80 ppm), and the aliphatic carbons of the hexyl chain (approx. 10-40 ppm).

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like this compound.[7]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexanes.

  • Data Acquisition: A small volume of the solution is injected into the GC, which separates the compound from any impurities. The compound then enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Expected Results: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (178.27). Common fragmentation patterns for this type of alcohol include the loss of water (M-18) and cleavage of the bond alpha to the phenyl group, leading to prominent fragment ions. PubChem lists a top peak at m/z 107.[7]

References

molecular weight and formula of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1-hexanol, a versatile aromatic alcohol. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and explores its current and potential applications, particularly within the fragrance industry and as a subject of scientific research.

Core Chemical and Physical Properties

This compound, also known as α-pentylbenzyl alcohol, is a colorless to pale yellow liquid. Its molecular and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
CAS Number 4471-05-0[1]
Appearance Colorless to pale yellow liquid
Boiling Point 172 °C
IUPAC Name 1-phenylhexan-1-ol[1]

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, pentylmagnesium bromide reacts with benzaldehyde to form this compound.

Reaction Scheme

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 1-Bromopentane 1-Bromopentane Pentylmagnesium_bromide Pentylmagnesium_bromide 1-Bromopentane->Pentylmagnesium_bromide  + Mg (in dry ether) Mg Mg Alkoxide_intermediate Alkoxide_intermediate Pentylmagnesium_bromide->Alkoxide_intermediate  + Benzaldehyde Benzaldehyde Benzaldehyde This compound This compound Alkoxide_intermediate->this compound  + H₃O⁺

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the flask. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently boil. If the reaction does not start, gentle warming with a heating mantle may be required.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve benzaldehyde in anhydrous diethyl ether and place it in the dropping funnel.

    • Slowly add the benzaldehyde solution to the stirred Grignard reagent. An exothermic reaction will occur; maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Wash the ether layer with distilled water and then with a saturated sodium chloride solution.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
~7.25-7.35 (m, 5H, Ar-H)~144.9 (Ar-C)
~4.68 (t, 1H, CH-OH)~128.4 (Ar-CH)
~1.70-1.85 (m, 2H, CH₂)~127.5 (Ar-CH)
~1.20-1.40 (m, 6H, 3xCH₂)~125.9 (Ar-CH)
~0.88 (t, 3H, CH₃)~74.7 (CH-OH)
~39.1 (CH₂)
~31.7 (CH₂)
~25.5 (CH₂)
~22.6 (CH₂)
~14.0 (CH₃)

(Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary slightly.)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3370 (broad)O-H stretch (alcohol)
~3030C-H stretch (aromatic)
~2930, 2860C-H stretch (aliphatic)
~1600, 1495, 1450C=C stretch (aromatic ring)
~1030C-O stretch (secondary alcohol)
~700, 760C-H bend (monosubstituted benzene)
Mass Spectrometry (MS)
m/z Interpretation
178[M]⁺ (Molecular ion)
160[M - H₂O]⁺
107[C₇H₇O]⁺ (Benzylic fragment)
79[C₆H₇]⁺
77[C₆H₅]⁺ (Phenyl cation)

Applications

Fragrance and Perfumery

This compound is valued in the fragrance industry for its soft, floral, and rosy scent with green and slightly waxy undertones.[2] It is used to impart a natural and fresh floral character to perfumes, cosmetics, and other scented products.[2][3] Its tenacity makes it a useful component in creating long-lasting fragrances.[3]

Chemical Intermediate and Solvent

This compound serves as an intermediate in the synthesis of other organic compounds. It is also used as a solvent for various substances, including hydrochloric acid and carbonic acid, and as a component in detergent compositions for removing oils and fats.

Potential in Drug Development and Research

While specific applications in drug development are not extensively documented, the structural motif of a phenyl alcohol is present in various biologically active molecules. Research into the antimicrobial properties of related compounds, such as 1-hexanol, has shown activity against certain bacteria.[4][5] Further investigation into the biological activities of this compound could reveal potential therapeutic applications. For instance, a study on related chromene derivatives, which can be synthesized from precursors like benzaldehyde, has shown antimicrobial activity.[6]

Logical Workflow for Application

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application Synthesis Grignard Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Fragrance Fragrance Formulation NMR->Fragrance Intermediate Chemical Synthesis NMR->Intermediate Research Biological Activity Screening (e.g., Antimicrobial) NMR->Research IR->Fragrance IR->Intermediate IR->Research MS->Fragrance MS->Intermediate MS->Research

Caption: Workflow for the synthesis, characterization, and application of this compound.

References

Chirality and Stereochemistry of 1-Phenyl-1-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-hexanol, a chiral secondary alcohol, possesses a stereogenic center at the carbinol carbon, rendering it a subject of interest in stereoselective synthesis and drug development. The spatial arrangement of the phenyl, hydroxyl, and hexyl groups around this chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional architecture of each enantiomer can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes, potentially resulting in varied pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the core principles of this compound's stereochemistry, methodologies for the separation and synthesis of its enantiomers, and analytical techniques for stereochemical characterization. While specific experimental data for this compound is limited in published literature, this guide leverages established protocols for analogous chiral secondary alcohols to provide robust starting points for research and development.

Introduction to the Stereochemistry of this compound

This compound (also known as α-pentylbenzyl alcohol) is a chiral molecule due to the presence of an asymmetric carbon atom at the first position of the hexanol chain, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and a pentyl group.[1][2][3] This chirality results in the existence of two enantiomers, (R)-1-Phenyl-1-hexanol and (S)-1-Phenyl-1-hexanol.

G Figure 1: Enantiomers of this compound cluster_R (R)-1-Phenyl-1-hexanol cluster_S (S)-1-Phenyl-1-hexanol R_C C* R_H H R_C->R_H R_OH OH R_C->R_OH R_Ph Phenyl R_C->R_Ph R_Hex Pentyl R_C->R_Hex Mirror Mirror Plane S_C C* S_H H S_C->S_H S_OH OH S_C->S_OH S_Ph Phenyl S_C->S_Ph S_Hex Pentyl S_C->S_Hex

Enantiomers of this compound

The differential biological activities of enantiomers are a cornerstone of modern pharmacology. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[4] Therefore, the ability to synthesize or separate and then analyze the individual enantiomers of this compound is crucial for its development in pharmaceutical applications.

Physicochemical and Chiroptical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number4471-05-0[1][2][3]
Molecular FormulaC₁₂H₁₈O[1][2][3]
Molecular Weight178.28 g/mol [1][2][3]
AppearanceColorless to almost colorless clear liquid[5]
Boiling Point172 °C

Table 2: Predicted Chiroptical Properties of this compound Enantiomers

EnantiomerPredicted Specific Rotation ([α]D)
(R)-1-Phenyl-1-hexanol- (levorotatory) or + (dextrorotatory)
(S)-1-Phenyl-1-hexanol+ (dextrorotatory) or - (levorotatory)

Note: The direction of rotation (dextro- or levorotatory) cannot be predicted from the (R/S) configuration and must be determined experimentally.

Enantioselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: enantioselective synthesis from a prochiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-hexanone, is a common and effective method for the enantioselective synthesis of chiral secondary alcohols.

G Figure 2: Enantioselective Synthesis Workflow Prochiral 1-Phenyl-1-hexanone (Prochiral Ketone) Enantiomer Enantiomerically Enriched (R)- or (S)-1-Phenyl-1-hexanol Prochiral->Enantiomer Asymmetric Transfer Hydrogenation ChiralCatalyst Chiral Catalyst (e.g., Chiral Ruthenium Complex) ChiralCatalyst->Enantiomer HSource Hydrogen Source (e.g., Isopropanol) HSource->Enantiomer Analysis Chiral HPLC/GC Analysis (Determine ee) Enantiomer->Analysis

Enantioselective Synthesis Workflow
Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a popular, environmentally friendly, and highly selective method for resolving racemic alcohols.[6]

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for the kinetic resolution of secondary alcohols via enantioselective acylation.[7][8] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol enantiomer.

G Figure 3: Lipase-Catalyzed Kinetic Resolution Racemate Racemic (R,S)-1-Phenyl-1-hexanol Separation Separation (e.g., Chromatography) Racemate->Separation Enantioselective Acylation Lipase Candida antarctica lipase B (CALB) Lipase->Separation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Separation Enantiomer1 Unreacted Enantiomer (e.g., (S)-1-Phenyl-1-hexanol) Separation->Enantiomer1 Enantiomer2 Acylated Enantiomer (e.g., (R)-1-Phenyl-1-hexyl acetate) Separation->Enantiomer2

Lipase-Catalyzed Kinetic Resolution

Experimental Protocols

The following protocols are based on well-established procedures for analogous chiral secondary alcohols and serve as a starting point for the synthesis and analysis of this compound enantiomers. Optimization of these protocols for the specific substrate is recommended.

Protocol for Enzymatic Kinetic Resolution of Racemic this compound

This protocol is adapted from procedures for the resolution of 1-phenylethanol.[9][10]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound (1.0 equivalent) in anhydrous hexane.

  • Addition of Reagents: Add vinyl acetate (2.0-5.0 equivalents) and immobilized CALB (e.g., 10-50 mg per mmol of substrate) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product can be separated by silica gel column chromatography.

Protocol for Chiral HPLC Analysis

This protocol outlines a general approach for developing a chiral HPLC method for the separation of this compound enantiomers.[11][12][13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method Development Strategy:

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v).

    • Vary the ratio of hexane to isopropanol to optimize resolution and retention times.

    • Small amounts of additives like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) can be added to improve peak shape, although likely unnecessary for an alcohol.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, screen reversed-phase chiral columns with mobile phases such as acetonitrile/water or methanol/water mixtures.

  • Optimization: Once separation is achieved, optimize the flow rate and column temperature to improve resolution and analysis time.

Table 3: Example Chiral HPLC Conditions for Analogous Secondary Alcohols

AnalyteChiral Stationary PhaseMobile PhaseFlow RateDetectionReference
1-PhenylethanolChiralcel OBHexane/Isopropanol (90:10)1.0 mL/minUV at 254 nm[9]
1-Phenyl-2-propanolChiralcel OD-HHexane/Isopropanol (98:2)0.5 mL/minUV at 215 nmN/A (General Method)

Stereospecific Reactions

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[15][16][17] While specific examples involving this compound are not documented, enantiomerically pure secondary alcohols are valuable precursors in stereospecific syntheses. For example, a Mitsunobu reaction on an enantiomerically pure alcohol proceeds with inversion of configuration at the chiral center.

G Figure 4: Hypothetical Stereospecific Reaction R_Alcohol (R)-1-Phenyl-1-hexanol S_Product (S)-Product (Inversion of Stereochemistry) R_Alcohol->S_Product Mitsunobu Mitsunobu Reaction (DEAD, PPh₃, Nu-H) Mitsunobu->S_Product

Hypothetical Stereospecific Reaction

Biological Activity of Enantiomers

The differential biological activity of enantiomers is a critical aspect of drug development. Although specific studies on the pharmacological effects of the individual enantiomers of this compound are not available, it is plausible that they would exhibit different activities. Long-chain alcohols and phenyl-substituted alcohols have been investigated for various biological effects, including antimicrobial and anti-inflammatory properties.[18][19][20][21] Any future development of this compound for pharmaceutical purposes would necessitate the separate evaluation of the (R) and (S) enantiomers.

Conclusion

This compound is a chiral molecule with significant potential for applications in fields requiring stereochemically pure compounds. While specific experimental data for this molecule is sparse, this guide provides a comprehensive framework for its stereochemical investigation. By adapting established protocols for analogous chiral secondary alcohols, researchers can effectively approach the enantioselective synthesis, resolution, and analysis of this compound. The principles and methodologies outlined herein are intended to facilitate further research into the unique properties and potential applications of its individual enantiomers, paving the way for advancements in drug discovery and materials science. Further experimental work is required to determine the specific chiroptical properties and biological activities of the (R)- and (S)-enantiomers of this compound.

References

An In-depth Technical Guide to the Enantiomers of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 1-phenyl-1-hexanol, a chiral aromatic alcohol. While specific research on the individual enantiomers of this compound is limited, this document extrapolates from established methodologies for similar chiral alcohols to present a thorough guide covering their synthesis, separation, and potential properties. This guide is intended to serve as a foundational resource to stimulate further investigation into the distinct biological and chemical characteristics of (R)- and (S)-1-phenyl-1-hexanol.

Introduction to Chirality and this compound

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles[1][2]. This compound possesses a stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)-1-phenyl-1-hexanol and (S)-1-phenyl-1-hexanol. Understanding the unique properties of each enantiomer is crucial for any potential therapeutic application.

Table 1: General Properties of Racemic this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈O[3]
Molecular Weight178.27 g/mol [3]
CAS Number4471-05-0[4][5]
Boiling Point172 °C
AppearanceColorless to almost colorless clear liquid

Synthesis and Enantioselective Separation

The synthesis of racemic this compound can be readily achieved through the Grignard reaction of benzaldehyde with pentylmagnesium bromide. The separation of the resulting enantiomers is a critical step for studying their individual properties. Based on extensive literature on similar chiral secondary alcohols, enzymatic kinetic resolution is a highly effective and widely used method.

Enzymatic Kinetic Resolution

Lipases are commonly employed for the kinetic resolution of chiral alcohols through enantioselective acylation. In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Figure 1: Enzymatic Kinetic Resolution of this compound

G racemate (R,S)-1-Phenyl-1-hexanol lipase Lipase (e.g., Candida antarctica Lipase B) racemate->lipase products Separation lipase->products Enantioselective Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase r_ester (R)-1-Phenyl-1-hexyl acetate products->r_ester s_alcohol (S)-1-Phenyl-1-hexanol (unreacted) products->s_alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a generalized protocol for the kinetic resolution of this compound, adapted from established procedures for similar secondary alcohols.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve racemic this compound in the anhydrous organic solvent in a sealed reaction vessel.

  • Add the acyl donor to the solution. A molar excess of the acyl donor is typically used.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Once the desired conversion (typically around 50%) is reached, filter off the immobilized lipase for potential reuse.

  • Remove the solvent under reduced pressure.

  • Separate the resulting ester (e.g., (R)-1-phenyl-1-hexyl acetate) from the unreacted alcohol (e.g., (S)-1-phenyl-1-hexanol) using column chromatography.

  • Hydrolyze the separated ester to obtain the other enantiomer of the alcohol.

Physicochemical Properties of Enantiomers

Table 2: Predicted Physicochemical Properties of this compound Enantiomers

Property(R)-1-Phenyl-1-hexanol(S)-1-Phenyl-1-hexanol
Specific Rotation ([(\alpha)]D) Value not found in literatureValue not found in literature (expected to be equal in magnitude and opposite in sign to the (R)-enantiomer)
Boiling Point Expected to be identical to the racemic mixtureExpected to be identical to the racemic mixture
Melting Point Expected to be identical to the racemic mixtureExpected to be identical to the racemic mixture
Solubility Expected to be identical to the racemic mixtureExpected to be identical to the racemic mixture

Analytical Methods for Enantiomeric Separation

Chiral chromatography is the gold standard for separating and quantifying enantiomers. Both HPLC and GC with chiral stationary phases (CSPs) are suitable techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

A common approach for the chiral separation of aromatic alcohols is normal-phase HPLC using a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

Figure 2: Chiral HPLC Separation Workflow

G sample Racemic This compound Sample hplc Chiral HPLC System sample->hplc csp Chiral Stationary Phase (CSP) hplc->csp Mobile Phase detector Detector (e.g., UV) csp->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Caption: A simplified workflow for the chiral separation of this compound enantiomers using HPLC.

Typical HPLC Conditions (starting point):

  • Column: Chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Potential Biological and Pharmacological Properties

While no specific pharmacological data for the individual enantiomers of this compound have been reported, it is well-established that enantiomers can have distinct biological activities[1][2]. The phenyl and hydroxyl groups are common pharmacophores, and the long alkyl chain imparts lipophilicity, which can influence membrane interactions.

Structurally related compounds offer some clues to potential activities. For instance, 1-hexanol has demonstrated antimicrobial activity, particularly against Gram-negative bacteria[9]. Phenolic compounds, in general, are known for a wide range of biological effects, including antimicrobial and anti-inflammatory properties[10]. It is plausible that the enantiomers of this compound could exhibit stereoselective antimicrobial or cytotoxic effects.

Figure 3: Hypothetical Drug-Receptor Interaction

G cluster_0 (R)-Enantiomer cluster_1 (S)-Enantiomer r_enantiomer R receptor_r Receptor Site r_enantiomer->receptor_r Strong Binding (Biological Effect) s_enantiomer S receptor_s Receptor Site s_enantiomer->receptor_s Weak or No Binding (Inactive or Different Effect)

Caption: A conceptual diagram illustrating the differential binding of enantiomers to a chiral receptor.

Proposed Areas for Investigation
  • Antimicrobial Activity: Screening of the individual enantiomers against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity: Evaluation of the cytotoxic effects of each enantiomer on various cancer cell lines.

  • Enzyme Inhibition: Assessing the potential for stereoselective inhibition of key enzymes, such as cyclooxygenases or lipoxygenases, given the structural similarities to some anti-inflammatory agents.

Conclusion and Future Directions

The enantiomers of this compound represent an unexplored area of chiral research. This guide provides a framework for their synthesis, separation, and characterization based on well-established principles and methodologies for analogous compounds. The key missing pieces of information, namely the specific rotation and the distinct biological activities of the individual enantiomers, represent a significant research opportunity. Future studies should focus on the experimental determination of these properties to unlock the full potential of (R)- and (S)-1-phenyl-1-hexanol in medicinal chemistry and drug development. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future investigations.

References

Commercial Suppliers and Technical Guide for 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of commercial sources for 1-Phenyl-1-hexanol (CAS No. 4471-05-0), along with key technical data and relevant experimental protocols. This α-pentylbenzyl alcohol is a versatile building block in organic synthesis.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to different research and development needs. The purity and available quantities vary by supplier, as detailed in the table below. It is primarily intended for research and development purposes and not for direct human or veterinary use.[1]

SupplierBrandPurityAvailable QuantitiesNotes
CymitQuimica Apollo Scientific99%1g, 5g, 25g, 100gIntended for lab use only.
Biosynth Biosynth---0.25g, 2.5gDescribed as a component in detergent compositions.
Santa Cruz Biotechnology SCBT------Biochemical for proteomics research.[1]
TCI America TCI>98.0% (GC)5g, 25gColorless to almost colorless clear liquid.[2]
Fisher Scientific TCI America98.0+%5g, 25g---
ChemicalBook Career Henan Chemical Co.95-99%InquireBulk quantities may be available.[3]
ChemicalBook ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD.99%minInquireBulk quantities may be available.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 4471-05-0[1][2]
Molecular Formula C₁₂H₁₈O[1][4]
Molecular Weight 178.27 g/mol [4]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 172 °C
IUPAC Name 1-phenylhexan-1-ol[4]
Synonyms α-Pentylbenzyl Alcohol[1][2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of secondary benzyl alcohols, such as this compound, through the Grignard reaction.[5][6][7]

Materials:

  • Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of bromopentane in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the alkyl halide. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the pentylmagnesium bromide.

  • Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts. Extract the product with diethyl ether.

  • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Purification of this compound

For the removal of acidic impurities like cresols, a method involving treatment with an alkali metal benzylate followed by distillation can be employed.[8][9]

Materials:

  • Crude this compound

  • Sodium hydroxide

  • Benzyl alcohol (as a solvent for the base)

  • Distillation apparatus

Procedure:

  • Prepare a solution of sodium hydroxide in benzyl alcohol.

  • Introduce the crude this compound into a distillation apparatus.

  • The purification can be performed in a counter-current distillation column where the vapor of the crude alcohol meets a descending flow of the alkaline solution.[9]

  • Alternatively, for a batch process, add the alkaline solution to the crude alcohol and perform a vacuum distillation. The cresol impurities will react with the base to form less volatile salts, allowing the purified this compound to be distilled.

GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of aromatic alcohols using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A polar capillary column (e.g., DB-Wax or similar) is suitable for the separation of alcohols.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or ethanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 240 °C) at a rate of 10-20 °C/min.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The mass spectrum can be compared to a reference library (e.g., NIST). Purity is determined by the relative area of the main peak.

Biological Context and Signaling Pathway

While specific studies on the biological activity and signaling pathways of this compound are limited, research on the structurally related compound, benzyl alcohol, provides insight into a potential mechanism of action. Benzyl alcohol has been shown to induce the aggregation of proteins, such as interferon α-2a, by promoting a partially unfolded intermediate state.[11] This interaction can be critical in the context of pharmaceutical formulations where benzyl alcohol is used as a preservative. The following diagram illustrates this proposed mechanism.

Protein_Aggregation_Pathway cluster_0 Cellular Environment Native_Protein Native Protein (e.g., Interferon α-2a) Partially_Unfolded Partially Unfolded Intermediate Native_Protein->Partially_Unfolded Interaction with Benzyl Alcohol Derivative Benzyl_Alcohol This compound (or Benzyl Alcohol) Aggregates Protein Aggregates Partially_Unfolded->Aggregates Self-Association

Caption: Proposed mechanism of protein aggregation induced by benzyl alcohol derivatives.

This diagram illustrates how a native protein, upon interaction with a compound like this compound, can be destabilized into a partially unfolded intermediate. This intermediate is prone to self-association, leading to the formation of protein aggregates. This process is of significant interest in drug development, particularly in the formulation of protein-based therapeutics.

References

1-Phenyl-1-hexanol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current research on 1-phenyl-1-hexanol, a secondary alcohol with potential applications in various scientific fields. This document details its chemical and physical properties, synthesis methodologies, and available spectroscopic data. While research into the specific biological activities of this compound is limited, this guide also explores the known effects of structurally related compounds to provide context and suggest potential avenues for future investigation.

Core Chemical and Physical Properties

This compound, also known as α-pentylbenzyl alcohol, is a colorless to almost colorless clear liquid. Its fundamental properties are summarized in the table below.[1][2][3]

PropertyValueSource
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [2]
CAS Number 4471-05-0[2][4]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 172 °C[4]
Topological Polar Surface Area 20.2 Ų[1]
Complexity 116[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
XLogP3-AA 3.4[1]

Synthesis of this compound

The primary method for synthesizing this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a carbonyl compound. For this compound, this can be achieved by reacting phenylmagnesium bromide with hexanal or by reacting pentylmagnesium bromide with benzaldehyde.

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

This protocol is adapted from the synthesis of similar secondary alcohols and provides a general framework. Specific reaction conditions may require optimization.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (or 1-bromopentane)

  • Hexanal (or benzaldehyde)

  • Sulfuric acid (dilute solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Condenser

  • Addition funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Apparatus for distillation

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, add magnesium turnings.

    • Add a small portion of a solution of bromobenzene (or 1-bromopentane) in anhydrous diethyl ether to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling.

    • Once the reaction has started, add the remaining solution of the alkyl/aryl halide dropwise from the addition funnel to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of hexanal (or benzaldehyde) in anhydrous diethyl ether dropwise from the addition funnel. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and a dilute solution of sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the diethyl ether by simple distillation.

    • The crude this compound can be purified by vacuum distillation.

Enantioselective Synthesis

For applications requiring a specific stereoisomer, enantioselective synthesis methods can be employed. These methods typically involve the use of chiral catalysts or reagents. Two main approaches are:

  • Asymmetric addition of an organometallic reagent to an aldehyde: This involves using a chiral ligand to modify the Grignard reagent or another organometallic compound, leading to the preferential formation of one enantiomer.

  • Asymmetric reduction of a prochiral ketone: This method involves the reduction of hexanophenone using a chiral reducing agent, such as a borane reagent modified with a chiral amino alcohol.[5]

Enantioselective_Synthesis cluster_asymmetric_addition Asymmetric Addition cluster_asymmetric_reduction Asymmetric Reduction Benzaldehyde Benzaldehyde S_Alcohol (S)-1-Phenyl-1-hexanol Benzaldehyde->S_Alcohol R_Alcohol (R)-1-Phenyl-1-hexanol Benzaldehyde->R_Alcohol Pentyl_Grignard Pentyl-MgBr Chiral_Ligand Chiral Ligand Pentyl_Grignard->Chiral_Ligand forms chiral complex Chiral_Ligand->Benzaldehyde enantioselective attack Hexanophenone Hexanophenone S_Alcohol2 (S)-1-Phenyl-1-hexanol Hexanophenone->S_Alcohol2 R_Alcohol2 (R)-1-Phenyl-1-hexanol Hexanophenone->R_Alcohol2 Chiral_Reducing_Agent Chiral Reducing Agent (e.g., (S)-valinol-borane) Chiral_Reducing_Agent->Hexanophenone enantioselective reduction

Caption: Routes for the enantioselective synthesis of this compound.

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton (CH-OH), and the aliphatic protons of the hexyl chain.
¹³C NMR Resonances for the carbons of the phenyl ring, the carbinol carbon (C-OH), and the carbons of the hexyl chain.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group, and absorptions corresponding to C-H and C=C bonds of the aromatic ring.
Mass Spec. The molecular ion peak (M⁺) at m/z = 178, along with characteristic fragmentation patterns.

Biological Activities: A Landscape of Related Compounds

Currently, there is a notable absence of published research specifically detailing the biological activities of this compound. However, by examining structurally similar compounds, we can infer potential areas of interest for future research. Phenylpropanoids, a broad class of natural compounds featuring a phenyl group attached to a three-carbon propane chain, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[6][7][8][9][10]

Potential Anti-inflammatory Activity

Many phenylpropanoids found in essential oils have demonstrated anti-inflammatory effects.[6][7][10] The mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[7] Given its phenyl group, it is plausible that this compound could exhibit similar anti-inflammatory properties.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) Cell_Membrane Cell Membrane Stimulus->Cell_Membrane NF_kB_Pathway NF-κB Signaling Pathway Cell_Membrane->NF_kB_Pathway COX2_Pathway COX-2 Pathway Cell_Membrane->COX2_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation Phenylpropanoids Phenylpropanoids (Potential action of This compound) Phenylpropanoids->NF_kB_Pathway Inhibition Phenylpropanoids->COX2_Pathway Inhibition

Caption: Potential anti-inflammatory mechanism of phenylpropanoids.

Potential Neuroprotective Effects

Phenolic compounds, including various phenylpropanoids, have been investigated for their neuroprotective effects.[8][9][11] These compounds may exert their action by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways involved in neuronal survival and apoptosis.[8][9] The presence of the phenyl group in this compound suggests that it could be a candidate for neuroprotective studies.

Potential Antimicrobial and Antitumor Activities

While direct evidence for this compound is lacking, other long-chain alcohols and phenolic compounds have shown antimicrobial and antitumor activities. For instance, some chalcones, which share a phenylpropanoid-like skeleton, have demonstrated potent antiproliferative effects against various cancer cell lines.[12] The lipophilic nature of the hexyl chain combined with the aromatic phenyl group in this compound could facilitate interaction with microbial cell membranes or cellular targets relevant to cancer.

Conclusion and Future Directions

This compound is a readily synthesizable secondary alcohol with well-defined chemical and physical properties. While its synthesis is well-established through methods like the Grignard reaction, a significant gap exists in the literature regarding its biological activities. Based on the known pharmacological profiles of structurally related phenylpropanoids and other phenolic compounds, future research into the anti-inflammatory, neuroprotective, antimicrobial, and antitumor properties of this compound is warranted. Such studies would be crucial in determining the potential of this compound in drug discovery and development. Detailed investigations into its mechanism of action and the signaling pathways it may modulate will be essential to unlock its therapeutic potential.

References

Solubility Profile of 1-Phenyl-1-hexanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-phenyl-1-hexanol, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this guide infers the solubility profile based on the principle of "like dissolves like" and available data for structurally similar compounds. This document also outlines a detailed experimental protocol for the precise determination of its solubility and presents a logical workflow for solubility assessment. This guide is intended to be a valuable resource for laboratory and development settings where this compound is utilized.

Introduction

This compound (CAS No. 4471-05-0) is an aromatic alcohol with a molecular formula of C12H18O.[1][2][3][4] Its structure, featuring a polar hydroxyl group attached to a carbon chain and a nonpolar phenyl group, imparts a dual hydrophilic-lipophilic character. This amphiphilic nature dictates its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, and formulation development. Understanding the solubility of this compound is essential for optimizing reaction conditions, selecting appropriate purification methods, and developing stable formulations.

Predicted Solubility of this compound

This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a significant nonpolar component comprising the phenyl ring and the hexyl chain. This structure suggests that it will be readily soluble in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityPredicted SolubilityRationale and Analogous Data
Methanol Polar ProticMiscible Benzyl alcohol is miscible with methanol.[5] The hydroxyl group of this compound will readily form hydrogen bonds with methanol.
Ethanol Polar ProticMiscible Benzyl alcohol and 1-hexanol are miscible with ethanol.[5][6][7][8][9][10] Strong hydrogen bonding interactions are expected.
Acetone Polar AproticSoluble/Miscible Benzyl alcohol is soluble in acetone.[5][11] The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound.
Diethyl Ether NonpolarSoluble/Miscible Benzyl alcohol and 1-hexanol are miscible with diethyl ether.[6][7][9][10][12] The large nonpolar portion of this compound favors solubility in nonpolar solvents.
Toluene NonpolarSoluble Cyclohexyl(phenyl)methanone, a related ketone, is soluble in toluene.[13] The phenyl group of this compound will have favorable pi-pi stacking interactions with toluene.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[14][15] It is expected to readily dissolve this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[16]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Vortex mixer

  • Pipettes

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium solubility is achieved. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the experimental samples by interpolating their analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification & Reporting start Select Solute and Solvents prepare_solutions Prepare Supersaturated Mixtures (Excess Solute) start->prepare_solutions equilibrate Agitate at Constant Temperature (e.g., 24-72h) prepare_solutions->equilibrate phase_separation Allow Phases to Separate equilibrate->phase_separation sampling Sample and Filter Supernatant phase_separation->sampling analysis Analyze Concentration (e.g., HPLC, GC) sampling->analysis quantify Calculate Solubility from Calibration Curve analysis->quantify report Report Data (g/100mL, mol/L) quantify->report

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure strongly suggests high solubility or miscibility in polar protic, polar aprotic, and nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide can be employed. The presented workflow and theoretical background serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions regarding the use of this compound in their work.

References

The Dichotomous Nature of 1-Phenyl-1-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-hexanol, a secondary alcohol, presents a fascinating case study in the dual reactivity conferred by its distinct structural motifs: a reactive aromatic phenyl group and a flexible aliphatic hexanol chain. This technical guide delves into the core chemical principles governing its behavior, offering insights into its synthesis, spectroscopic characterization, and the divergent reaction pathways it can undertake. This document provides detailed experimental protocols, quantitative data, and visual representations of its chemical logic, serving as a comprehensive resource for professionals in chemical research and drug development.

Introduction

The molecular architecture of this compound (C₁₂H₁₈O) features a hydroxyl-bearing benzylic carbon, which acts as a nexus for the interplay between its aromatic and aliphatic functionalities.[1] The phenyl group, a classic aromatic system, is susceptible to electrophilic aromatic substitution, while the secondary alcohol on the hexyl chain is prone to oxidation and other reactions typical of aliphatic alcohols. Understanding this duality is paramount for its application as a synthon in organic synthesis and for predicting its metabolic fate in biological systems.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are crucial for its identification, purification, and structural elucidation.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₈O[2]
Molecular Weight178.28 g/mol [2]
Boiling Point172 °C[3]
IUPAC Name1-phenylhexan-1-ol[2]
CAS Number4471-05-0[2]
Table 2: Representative Spectroscopic Data for this compound
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (Neat)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm
7.25-7.35 (m, 5H)Aromatic protons144.8
4.65 (t, 1H)CH-OH128.4 (2C)
1.95 (s, 1H)OH127.5
1.65-1.80 (m, 2H)-CH₂- (alpha to CH-OH)125.9 (2C)
1.25-1.40 (m, 6H)-(CH₂)₃-75.2
0.88 (t, 3H)-CH₃38.7

Note: The spectroscopic data presented are representative and based on typical chemical shifts for the functional groups present.

Table 3: Representative Computational Data for this compound
Bond Bond Length (Å) Bond Angle Angle (°)
C(aromatic)-C(aromatic)1.39C-C-C (in ring)120
C(aromatic)-C(benzylic)1.51C(aromatic)-C(benzylic)-O109.5
C(benzylic)-O1.43C(aromatic)-C(benzylic)-C(aliphatic)110
C(benzylic)-C(aliphatic)1.53H-O-C(benzylic)109
C(aliphatic)-C(aliphatic)1.54
C-H (aromatic)1.09
C-H (aliphatic)1.10
O-H0.96

Note: These values are representative and based on standard bond lengths and angles for similar chemical environments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key reactions that demonstrate its aromatic and aliphatic character.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from benzaldehyde and n-pentylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of 1-bromopentane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and the disappearance of the iodine color), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (n-pentylmagnesium bromide).

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up Mg Mg 1-Bromopentane 1-Bromopentane 1-Bromopentane->Mg n-Pentylmagnesium Bromide n-Pentylmagnesium Bromide 1-Bromopentane->n-Pentylmagnesium Bromide  Mg, Et₂O Benzaldehyde Benzaldehyde n-Pentylmagnesium Bromide->Benzaldehyde Alkoxide Intermediate Alkoxide Intermediate n-Pentylmagnesium Bromide->Alkoxide Intermediate  Benzaldehyde This compound This compound Alkoxide Intermediate->this compound  aq. NH₄Cl

Synthesis of this compound Workflow.
Oxidation of the Aliphatic Alcohol: Jones Oxidation

This protocol details the oxidation of the secondary alcohol group in this compound to a ketone (1-phenyl-1-hexanone), demonstrating the reactivity of the aliphatic portion.

Materials:

  • This compound

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise with stirring. The color of the solution will change from orange-red to green.

  • Continue adding the Jones reagent until the orange-red color persists, indicating that the alcohol has been consumed.

  • Quench the excess oxidant by adding a few drops of isopropyl alcohol until the green color returns.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to yield the crude 1-phenyl-1-hexanone.

  • Purify the product by column chromatography or distillation.

G This compound This compound Chromate Ester Intermediate Chromate Ester Intermediate This compound->Chromate Ester Intermediate  Jones Reagent (CrO₃, H₂SO₄, Acetone) 1-Phenyl-1-hexanone 1-Phenyl-1-hexanone Chromate Ester Intermediate->1-Phenyl-1-hexanone  Elimination

Oxidation of this compound.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This protocol illustrates the reactivity of the aromatic ring through a Friedel-Crafts acylation, where an acetyl group is introduced onto the phenyl ring. The hydroxyl group is a moderately activating, ortho-, para-directing group.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM and cool the mixture in an ice bath.

  • Add acetyl chloride dropwise to the suspension.

  • After the addition is complete, add a solution of this compound in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product mixture (ortho- and para-isomers) by column chromatography.

G Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion  AlCl₃ This compound This compound Sigma Complex Sigma Complex This compound->Sigma Complex  Acylium Ion Acylated Products\n(ortho and para) Acylated Products (ortho and para) Sigma Complex->Acylated Products\n(ortho and para)  -H⁺

Friedel-Crafts Acylation of this compound.

Conclusion

This compound serves as an exemplary molecule for illustrating the distinct yet concurrent reactivities of aromatic and aliphatic systems. The synthetic and reaction protocols provided herein offer a practical framework for its utilization in research and development. The tabulated data and graphical representations aim to facilitate a deeper understanding of its chemical nature, empowering scientists to harness its dichotomous reactivity for the synthesis of novel compounds and the exploration of new chemical frontiers.

References

Methodological & Application

Application Notes and Protocols for the Hypothetical Use of 1-Phenyl-1-hexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, the scientific literature has not documented the use of 1-phenyl-1-hexanol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide for researchers, scientists, and drug development professionals. The methodologies and data are based on the established principles of asymmetric synthesis using analogous chiral secondary alcohols. Empirical validation would be required to confirm the utility of this compound in this capacity.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. An effective chiral auxiliary should be readily available in an enantiopure form, easily attached to and removed from the substrate, and capable of inducing high levels of diastereoselectivity in chemical transformations. This document outlines a hypothetical application of (R)-1-phenyl-1-hexanol as a chiral auxiliary in the diastereoselective alkylation of a propionate ester enolate. The steric bulk of the phenyl and pentyl groups at the stereogenic center of this compound could, in principle, create a sufficiently biased chiral environment to direct the approach of an electrophile.

Hypothetical Application: Diastereoselective Alkylation of a Propionate Ester

A foundational application for chiral alcohol auxiliaries is the diastereoselective alkylation of their corresponding ester enolates. In this hypothetical scenario, (R)-1-phenyl-1-hexanol is first esterified with propionyl chloride. The resultant ester is then deprotonated to form a chiral enolate, which subsequently reacts with an alkyl halide. The stereochemical outcome of the alkylation is directed by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the chiral carboxylic acid.

Quantitative Data Summary

The following table summarizes the hypothetical results for the diastereoselective alkylation of the propionate ester of (R)-1-phenyl-1-hexanol with various alkyl halides.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %)
1Benzyl bromide(R)-2-methyl-3-phenylpropanoic acid8592>98 (after purification)
2Allyl iodide(R)-2-methylpent-4-enoic acid8888>98 (after purification)
3Ethyl iodide(R)-2-methylbutanoic acid7585>97 (after purification)
4Methyl iodide(R)-2-methylpropanoic acid7282>97 (after purification)

Experimental Protocols

Attachment of the Chiral Auxiliary: Synthesis of (R)-1-phenylhexyl propionate

Materials:

  • (R)-1-phenyl-1-hexanol (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (R)-1-phenyl-1-hexanol (1.0 equiv) in anhydrous DCM under an inert atmosphere of nitrogen, add triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenylhexyl propionate.

Diastereoselective Alkylation

Materials:

  • (R)-1-phenylhexyl propionate (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide, 1.2 equiv)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-1-phenylhexyl propionate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise, and stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated ester (1.0 equiv)

  • Lithium hydroxide (LiOH, 4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the purified alkylated ester (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add LiOH (4.0 equiv) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 30 mL). The chiral auxiliary, (R)-1-phenyl-1-hexanol, can also be recovered from the organic extracts.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • Purify the carboxylic acid by appropriate methods (e.g., chromatography or distillation). Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative.

Visualizations

Asymmetric_Alkylation_Workflow cluster_attachment Attachment of Auxiliary cluster_alkylation Diastereoselective Alkylation cluster_cleavage Cleavage of Auxiliary Aux This compound Ester Chiral Ester Aux->Ester Et3N, DMAP Prop Propionyl Chloride Prop->Ester Enolate Chiral Enolate Ester->Enolate LDA, -78°C AlkylatedEster Alkylated Ester Enolate->AlkylatedEster AlkylHalide Alkyl Halide AlkylHalide->AlkylatedEster Acid Chiral Acid AlkylatedEster->Acid LiOH RecoveredAux Recovered Auxiliary AlkylatedEster->RecoveredAux LiOH Stereochemical_Model cluster_model Hypothetical Stereochemical Rationale cluster_auxiliary Chiral Auxiliary Influence Enolate Chelated (Z)-Enolate MajorProduct Major Diastereomer Enolate->MajorProduct Approach from less hindered face MinorProduct Minor Diastereomer Enolate->MinorProduct Approach from more hindered face (sterically disfavored) Auxiliary This compound moiety blocks one face of the enolate Electrophile Electrophile (R-X) Electrophile->MajorProduct Electrophile->MinorProduct

Applications of 1-Phenyl-1-hexanol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexanol is a versatile secondary benzylic alcohol that serves as a valuable intermediate in various organic transformations. Its chemical structure, featuring a hydroxyl group attached to a carbon atom bearing both a phenyl ring and a hexyl chain, allows for a range of synthetic applications. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including its oxidation to hexanophenone, dehydration to 1-phenyl-1-hexene, and esterification to 1-phenyhexyl acetate. These transformations yield products that are themselves important building blocks in the synthesis of fine chemicals, fragrances, and potential pharmaceutical agents.

Oxidation of this compound to Hexanophenone

The oxidation of this compound to its corresponding ketone, hexanophenone, is a fundamental transformation in organic synthesis. Hexanophenone is a valuable intermediate used in the synthesis of various organic compounds and has applications in the fragrance industry.[1][2] The selective oxidation of a secondary alcohol to a ketone can be achieved using a variety of oxidizing agents. A common and effective method involves the use of pyridinium chlorochromate (PCC).

Application Notes:

The oxidation of secondary alcohols like this compound using PCC is a reliable method that typically proceeds under mild conditions with good to high yields. The reaction is generally carried out in an inert solvent, such as dichloromethane (DCM), at room temperature. PCC is a relatively mild oxidant, which helps to minimize over-oxidation or side reactions. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The work-up procedure is straightforward, involving filtration to remove the chromium byproducts followed by purification.

Quantitative Data Summary:
ReactantOxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundPyridinium Chlorochromate (PCC)-Dichloromethane (DCM)Room Temperature2 - 485-95 (estimated)
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Florisil®

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Chromatography column

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of alcohol) in a round-bottom flask, add pyridinium chlorochromate (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent).

  • Upon completion of the reaction (typically 2-4 hours), dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the mixture through a short plug of silica gel or Celatom®/Florisil® to filter off the chromium salts. Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude hexanophenone can be further purified by flash column chromatography on silica gel if necessary.

Characterization of Hexanophenone:

  • Appearance: Clear, light yellow liquid after melting.[3]

  • Molecular Formula: C₁₂H₁₆O[1]

  • Molecular Weight: 176.25 g/mol [3]

  • Boiling Point: 265 °C[3]

  • Melting Point: 25-26 °C[3]

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Add Pyridinium Chlorochromate (PCC) A->B 1.5 eq C Stir at Room Temperature (2-4 hours) B->C D Monitor by TLC C->D E Dilute with Diethyl Ether D->E F Filter through Silica/Celatom E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography (if necessary) H->I J Hexanophenone I->J

Figure 1: Workflow for the oxidation of this compound to Hexanophenone.

Dehydration of this compound to 1-Phenyl-1-hexene

The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields 1-phenyl-1-hexene. As a benzylic alcohol, the dehydration proceeds readily through an E1 mechanism involving a stable secondary benzylic carbocation intermediate. The primary product is typically a mixture of (E)- and (Z)-isomers of 1-phenyl-1-hexene, with the more stable (E)-isomer predominating.

Application Notes:

This dehydration is commonly carried out using a strong acid catalyst such as sulfuric acid or phosphoric acid, with heating. The reaction temperature is a critical parameter; higher temperatures favor the elimination reaction. The removal of water as it is formed can also drive the equilibrium towards the product. A Dean-Stark apparatus is often employed for this purpose when the reaction is conducted in a suitable azeotroping solvent like toluene. The resulting alkene is a useful synthon for further functionalization.

Quantitative Data Summary:
ReactantCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundConc. Sulfuric AcidTolueneReflux1 - 270-85 (estimated)
This compoundPhosphoric AcidNone150-1701 - 265-80 (estimated)
Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask. If using a solvent, add toluene (5-10 mL per gram of alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) or a larger volume of 85% phosphoric acid to the flask with cooling.

  • If using a Dean-Stark trap, fill the sidearm with toluene. Attach the condenser to the top of the Dean-Stark trap.

  • Heat the reaction mixture to reflux. Water will be collected in the sidearm of the Dean-Stark trap if used.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude 1-phenyl-1-hexene can be purified by distillation under reduced pressure.

Characterization of 1-Phenyl-1-hexene:

  • Appearance: Colorless liquid.

  • Molecular Formula: C₁₂H₁₆

  • Molecular Weight: 160.26 g/mol

  • Spectroscopic Data: Can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Dehydration_Pathway Start This compound Protonation Protonation of -OH group Start->Protonation + H⁺ Water_Loss Loss of H₂O Protonation->Water_Loss - H₂O Carbocation Secondary Benzylic Carbocation Water_Loss->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation - H⁺ End 1-Phenyl-1-hexene ((E)- and (Z)-isomers) Deprotonation->End

Figure 2: E1 mechanism for the acid-catalyzed dehydration of this compound.

Esterification of this compound to 1-Phenyhexyl Acetate

The esterification of this compound, for example with acetic acid or its anhydride, yields 1-phenyhexyl acetate. Such esters often possess pleasant fragrances and are of interest to the flavor and perfume industries. Two common methods for this transformation are the Fischer esterification and acylation with an acid anhydride.

Application Notes:

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[5][6] To drive the reaction towards the ester product, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction.

Acylation with Acetic Anhydride: This method is often faster and not reversible under the reaction conditions. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and also neutralizes the acetic acid byproduct.

Quantitative Data Summary:
ReactantReagentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundAcetic AcidConc. H₂SO₄TolueneReflux4 - 660-75 (estimated)
This compoundAcetic AnhydridePyridineNoneRoom Temp to 501 - 390-98 (estimated)
Experimental Protocol 1: Fischer Esterification

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Apparatus as described for dehydration.

Procedure:

  • Combine this compound (1.0 eq), excess glacial acetic acid (e.g., 3-5 eq), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask with toluene.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1-phenyhexyl acetate by vacuum distillation.

Experimental Protocol 2: Acylation with Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain 1-phenyhexyl acetate.

Esterification_Schemes cluster_fischer Fischer Esterification cluster_acylation Acylation A1 This compound C1 1-Phenyhexyl Acetate A1->C1 + H₂SO₄ (cat.), Reflux - H₂O B1 Acetic Acid B1->C1 A2 This compound C2 1-Phenyhexyl Acetate A2->C2 + Pyridine, RT B2 Acetic Anhydride B2->C2

Figure 3: Synthetic routes to 1-Phenyhexyl Acetate.

Conclusion

This compound is a versatile substrate for a variety of important organic transformations. The protocols provided herein for its oxidation, dehydration, and esterification serve as a foundation for the synthesis of valuable ketones, alkenes, and esters. These methods, which are based on established organic reactions, can be adapted and optimized for specific research and development needs in the fields of fine chemical synthesis, fragrance chemistry, and drug discovery. The provided quantitative data, while in some cases estimated based on analogous reactions, offers a useful starting point for experimental design.

References

Application Note and Protocol for the Oxidation of 1-Phenyl-1-hexanol to 1-Phenyl-1-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the oxidation of the secondary alcohol, 1-Phenyl-1-hexanol, to the corresponding ketone, 1-phenyl-1-hexanone. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. Three common and effective oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. Each protocol includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry.[1][2][3][4] 1-Phenyl-1-hexanone is a valuable synthetic intermediate, and its efficient synthesis from this compound is of significant interest to researchers in organic synthesis and drug development. The choice of oxidizing agent is critical and depends on factors such as substrate tolerance to acidic or basic conditions, desired yield, and the practicality of the experimental setup. This application note outlines three reliable methods, offering a range of conditions from mild to strongly oxidizing.

Key Oxidation Protocols

Several reagents are available for the oxidation of secondary alcohols.[2][3][4] This note details protocols for three widely used methods: PCC, a chromium-based reagent; DMP, a hypervalent iodine reagent known for its mildness; and Swern oxidation, which utilizes activated dimethyl sulfoxide (DMSO).

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and efficient reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6][7][8] It is a milder alternative to other chromium-based oxidants like Jones reagent and typically provides clean reactions with high yields.[6][7] The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (DCM).[5][8]

Experimental Protocol:

  • Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: A solution of this compound (1.0 equivalent) in anhydrous DCM is added to the PCC suspension in one portion.

  • Reaction: The resulting mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenyl-1-hexanone.

DOT Script for PCC Oxidation Workflow:

PCC_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with PCC and DCM B Add this compound in DCM A->B C Stir at room temperature (2-4 hours) B->C Monitor by TLC D Dilute with ether and filter through silica C->D E Concentrate filtrate D->E F Purify by column chromatography E->F Product 1-Phenyl-1-hexanone F->Product DMP_Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in DCM B Add Dess-Martin Periodinane A->B C Stir at room temperature (1-3 hours) B->C Monitor by TLC D Quench with NaHCO3 and Na2S2O3 C->D E Extract with DCM D->E F Wash with NaHCO3, water, and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H Product 1-Phenyl-1-hexanone H->Product Swern_Oxidation cluster_activation DMSO Activation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Work-up & Purification A Cool oxalyl chloride in DCM B Add DMSO in DCM A->B C Add this compound in DCM B->C D Add triethylamine C->D E Warm to room temp and quench with water D->E F Extract with DCM and wash E->F G Dry, concentrate, and purify by column chromatography F->G Product 1-Phenyl-1-hexanone G->Product

References

Application Notes and Protocols for the Esterification of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of esters from 1-Phenyl-1-hexanol, a secondary alcohol. The following methods are described: Fischer Esterification, Steglich Esterification, and Enzymatic Esterification. These protocols are designed to serve as a starting point for laboratory synthesis and can be optimized as needed.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely used in the pharmaceutical and fragrance industries. Esters of this compound are of interest for their potential applications as fragrances, fine chemical intermediates, and in the development of new therapeutic agents. This application note details three distinct and robust protocols for the esterification of this compound, each with its own advantages regarding reaction conditions, substrate scope, and scalability.

Reaction Overview

The general reaction for the esterification of this compound with a carboxylic acid (R-COOH) is depicted below:

Scheme 1: General Esterification of this compound

General Esterification Reaction

> Caption: General reaction scheme for the esterification of this compound.

Experimental Protocols

Protocol 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is cost-effective but often requires elevated temperatures and the removal of water to drive the equilibrium towards the product.[3] For this protocol, we will describe the reaction of this compound with acetic acid to form 1-phenylhexyl acetate.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[3][4]

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (17.8 g, 0.1 mol), glacial acetic acid (9.0 g, 0.15 mol, 1.5 equiv), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) or p-TsOH (0.95 g, 5 mol%) to the stirring solution.[4]

  • Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours, or until no more water is collected in the trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure 1-phenylhexyl acetate.

Data Presentation:

ParameterValue
Reactant 1This compound (0.1 mol)
Reactant 2Acetic Acid (0.15 mol)
CatalystH₂SO₄ (catalytic) or p-TsOH (5 mol%)
SolventToluene
TemperatureReflux (~110-120 °C)
Reaction Time4-8 hours
Typical Yield65-85%
Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This procedure is particularly useful for acid-sensitive substrates and can be performed at room temperature.[5]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Propanoic Acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (17.8 g, 0.1 mol), propanoic acid (8.9 g, 0.12 mol, 1.2 equiv), and DMAP (1.22 g, 0.01 mol, 10 mol%) in 100 mL of dichloromethane.

  • Cool the stirring solution in an ice bath to 0 °C.

  • In a separate beaker, dissolve DCC (24.8 g, 0.12 mol, 1.2 equiv) in 50 mL of dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude ester by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Data Presentation:

ParameterValue
Reactant 1This compound (0.1 mol)
Reactant 2Propanoic Acid (0.12 mol)
Coupling AgentDCC (0.12 mol)
CatalystDMAP (0.1 mol)
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield80-95%
Protocol 3: Enzymatic Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative.[7] These reactions are often performed under mild conditions and can exhibit high chemo- and regioselectivity.[8] Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and robust enzyme for this transformation.[9]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Hexanoic Acid)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., Toluene, Hexane, or solvent-free)

  • Molecular Sieves (3Å or 4Å)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled bath

  • Filtration apparatus

Procedure:

  • To a 100 mL Erlenmeyer flask, add this compound (8.9 g, 0.05 mol) and hexanoic acid (6.4 g, 0.055 mol, 1.1 equiv).

  • Add Novozym 435 (0.5 - 1.0 g, 5-10% w/w of total substrates) and molecular sieves (2 g) to remove the water produced.

  • The reaction can be run solvent-free or in a minimal amount of an organic solvent like toluene or hexane (25 mL).

  • Place the flask in an orbital shaker set at 200 rpm and maintain the temperature at 40-60 °C.[10]

  • Monitor the reaction progress over 24-72 hours by taking small aliquots and analyzing them by GC or TLC.

  • Once equilibrium is reached or the desired conversion is achieved, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains the product. If a solvent was used, it can be removed by rotary evaporation.

  • The product can be purified by vacuum distillation or column chromatography if necessary, although enzymatic reactions often yield high-purity products.

Data Presentation:

ParameterValue
Reactant 1This compound (0.05 mol)
Reactant 2Hexanoic Acid (0.055 mol)
BiocatalystNovozym 435 (5-10% w/w)
SolventToluene, Hexane, or Solvent-free
Temperature40-60 °C
Reaction Time24-72 hours
Typical Conversion>90%

Visualized Workflow

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow Start Start: Reactants & Reagents Mixing Reaction Setup: Mixing & Catalyst/Enzyme Addition Start->Mixing Reaction Reaction Progression: Heating / Stirring Mixing->Reaction Monitoring Monitoring: TLC / GC Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue Reaction Workup Workup: Quenching & Extraction Monitoring->Workup Reaction Complete Purification Purification: Distillation / Chromatography Workup->Purification Product Final Product: Pure Ester Purification->Product

References

Application Notes and Protocols: The Use of 1-Phenyl-1-hexanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic chemical reaction involves the addition of an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) to a carbonyl group in an aldehyde or ketone.[1][2][3] This process is fundamental for the construction of more complex molecules from simpler starting materials, making it invaluable in medicinal chemistry and drug development for the synthesis of secondary and tertiary alcohols.[4] 1-Phenyl-1-hexanol, a secondary alcohol, can be efficiently synthesized using this method, providing a key building block for various chemical entities.

These application notes provide a detailed protocol for the synthesis of this compound via the Grignard reaction, targeting researchers and professionals in the field of synthetic chemistry.

Principle and Mechanism

The synthesis of this compound via a Grignard reaction can be approached in two primary ways:

  • Route A: Reaction of phenylmagnesium bromide with hexanal.

  • Route B: Reaction of pentylmagnesium bromide with benzaldehyde.

In both routes, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[5] This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product, this compound.[5][6]

A critical consideration for any Grignard synthesis is the absolute exclusion of water and other protic solvents, as the strongly basic Grignard reagent will be quenched by any source of protons.[4][6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[4][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₈O[8][9]
Molecular Weight 178.27 g/mol [8]
Boiling Point ~172 °C
Theoretical Yield Dependent on scaleCalculation
Typical Experimental Yield 60-80%Literature precedent for similar reactions
¹H NMR (CDCl₃, 400 MHz) δ 7.18-7.27 (m, 2H), 7.16-7.18 (m, 3H), 3.63 (t, 1H), 2.61 (m, 2H), 1.56-1.69 (m, 4H), 1.37-1.40 (m, 5H)[10] (Note: Data for 6-phenyl-1-hexanol, illustrative)
¹³C NMR Spectral data available in databases[8]
IR Spectroscopy Characteristic broad O-H stretch (~3300-3500 cm⁻¹)General spectroscopic principles

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound. Route B (pentylmagnesium bromide and benzaldehyde) is described.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Drying tube (filled with CaCl₂)

  • Magnesium turnings

  • 1-Bromopentane

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute

  • Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of the Grignard Reagent (Pentylmagnesium Bromide)

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is oven-dried to remove any traces of water.[4][11] Place a magnetic stir bar in the flask. Attach a drying tube to the top of the condenser.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[7] Add a small volume of anhydrous diethyl ether to just cover the magnesium.

  • Grignard Formation: Prepare a solution of 1-bromopentane in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight cloudiness. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining 1-bromopentane solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether.[6]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting greyish solution is the pentylmagnesium bromide Grignard reagent.

Part 2: Reaction with Benzaldehyde

  • Aldehyde Addition: Dissolve benzaldehyde in anhydrous diethyl ether and place this solution in the dropping funnel. Cool the Grignard reagent solution in an ice bath.

  • Reaction: Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur, and a white precipitate (the magnesium alkoxide salt) will form.[6] Control the addition rate to maintain a manageable reaction temperature.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with dilute HCl, water, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[6]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Visualizations

Grignard_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product grignard R-MgX (Grignard Reagent) alkoxide [R'-CH(R)-O]⁻ MgX⁺ (Magnesium Alkoxide) grignard->alkoxide Nucleophilic Attack aldehyde R'-CHO (Aldehyde) aldehyde->alkoxide alcohol R'-CH(R)-OH (Secondary Alcohol) alkoxide->alcohol Acidic Workup (H₃O⁺)

Caption: General mechanism of a Grignard reaction with an aldehyde.

Grignard_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware Assembly B Prepare Grignard Reagent A->B C Add Aldehyde Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with aq. NH₄Cl D->E F Liquid-Liquid Extraction E->F G Dry with Na₂SO₄ F->G H Solvent Removal G->H I Vacuum Distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and strictly anhydrous conditions.

  • Diethyl ether is extremely flammable and volatile.[6] All operations should be performed in a well-ventilated fume hood, away from any sources of ignition.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

By following these detailed protocols and safety guidelines, researchers can reliably synthesize this compound for use in further research and development applications.

References

Application Notes & Protocols: Synthesis and Applications of 1-Phenyl-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-phenyl-1-hexanol and its derivatives, along with application notes summarizing their potential uses in antimicrobial, neuropharmacological, and material science contexts.

Synthesis of this compound

The most common and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of a pentyl magnesium halide Grignard reagent with benzaldehyde. For the synthesis of chiral derivatives, asymmetric methods are employed.

Protocol 1: Grignard Synthesis of this compound

This protocol details the synthesis of racemic this compound from 1-bromopentane and benzaldehyde. The Grignard reaction is highly sensitive to moisture; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1][2]

Materials and Reagents:

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

  • Dilute hydrochloric acid (HCl) (optional)

Experimental Workflow Diagram:

G Grignard Synthesis Workflow start Start: Assemble Dry Glassware (3-Neck Flask, Condenser, Dropping Funnel) reagent_prep Prepare Grignard Reagent: 1. Add Mg turnings & I₂ crystal to flask. 2. Add 1-bromopentane in ether dropwise. start->reagent_prep Anhydrous Conditions reaction Reaction with Aldehyde: 1. Cool Grignard reagent (ice bath). 2. Add benzaldehyde in ether dropwise. 3. Stir at room temp. reagent_prep->reaction Exothermic Reaction quench Quenching: 1. Cool reaction mixture (ice bath). 2. Cautiously add sat. aq. NH₄Cl. reaction->quench Forms Mg alkoxide salt extraction Work-up & Extraction: 1. Separate organic & aqueous layers. 2. Extract aqueous layer with ether. quench->extraction Protonates alkoxide wash_dry Wash & Dry: 1. Combine organic layers. 2. Wash with brine. 3. Dry over Na₂SO₄. extraction->wash_dry purify Purification: 1. Filter to remove drying agent. 2. Remove solvent via rotary evaporation. 3. Purify via vacuum distillation. wash_dry->purify end End: Characterize Product (this compound) purify->end

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.0 eq) and a small crystal of iodine in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Dissolve 1-bromopentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromopentane solution to the flask. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the pentylmagnesium bromide reagent.

  • Reaction with Benzaldehyde:

    • Dissolve benzaldehyde (1.0 eq) in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice-water bath.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.[1] A thick precipitate of the magnesium alkoxide salt will form.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.[1]

  • Quenching and Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium salt.[1]

    • If solids persist, they can be dissolved by adding dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.[3]

  • Purification:

    • Combine all organic extracts and wash them sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4]

Physicochemical and Spectroscopic Data

The following tables summarize key physical, chemical, and spectroscopic properties of the parent compound, this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4471-05-0[4][5][6]
Molecular Formula C₁₂H₁₈O[4][5][6]
Molecular Weight 178.27 g/mol [4][5]
Appearance Colorless to Almost Colorless Clear Liquid[7]
Boiling Point 172 °C[4]
IUPAC Name 1-phenylhexan-1-ol[5]
Synonyms α-Pentylbenzyl Alcohol[6]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Signals / DataReference(s)
¹H NMR Spectra available, characteristic peaks for aromatic, carbinol, and alkyl protons.[8]
¹³C NMR Spectra available, characteristic peaks for aromatic, carbinol, and alkyl carbons.[5]
Mass Spec (GC-MS) Molecular Ion Peak (M⁺) expected at m/z = 178.[5]
IR Spectroscopy Broad peak around 3300-3500 cm⁻¹ (O-H stretch), peaks for C-H (aromatic and aliphatic), and C=C (aromatic).[5][8]

Applications of this compound Derivatives

Derivatives of this compound are being explored for a range of applications due to their unique combination of a lipophilic alkyl chain and an aromatic ring attached to a reactive alcohol center.

Application Note 1: Antimicrobial and Antifungal Agents

The structural features of phenyl-alcohol derivatives make them candidates for antimicrobial and antifungal agents. The lipophilic components can facilitate interaction with and disruption of microbial cell membranes. While specific data on this compound is limited, studies on related structures demonstrate this potential. For instance, 1-hexanol itself shows activity against Gram-negative bacteria.[9] Furthermore, derivatives of 1-phenylethanol bearing an imidazole group are potent antifungal agents used in medicine.[10]

Mechanism of Action (Conceptual Diagram):

G cluster_membrane Bacterial Cell Membrane cluster_drug p1 l1 p2 l2 p3 l3 disruption Membrane Disruption & Increased Permeability p4 l4 p5 l5 p6 l6 drug Derivative drug->p3 Insertion via Lipophilic Tail leakage Ion Leakage & Cell Lysis disruption->leakage

Caption: Conceptual mechanism of antimicrobial action via membrane disruption.

Table 3: Antibacterial Activity of 1-Hexanol Vapor (Illustrative) This data for 1-hexanol illustrates the potential antibacterial effects of C6 alcohols.[9]

Bacterial StrainTypeMinimum Inhibitory Concentration (Vapor)
Escherichia coliGram-negative>150 ppm
Salmonella TyphimuriumGram-negative>150 ppm
Staphylococcus aureusGram-positiveNo effect observed
Bacillus cereusGram-positiveNo effect observed
Application Note 2: Neuropharmacological Agents

Analogues of 1-phenylcycloalkylamines, which share the core structural motif of a phenyl group and a cycloalkyl group attached to a key carbon, have been synthesized and evaluated for anticonvulsant activity.[11] This suggests that this compound and its amine derivatives could serve as scaffolds for developing new agents targeting the central nervous system. The activity of these compounds is often correlated with their affinity for phencyclidine (PCP) receptor sites in the brain.[11]

Table 4: Anticonvulsant Activity of Selected 1-Phenylcyclohexylamine Analogues [11]

CompoundModification from Parent PCAMES ED₅₀ (mg/kg, ip)Motor Toxicity TD₅₀ (mg/kg, ip)
PCA (Parent Compound)2018
3-Me-PCA (trans) 3-methylation on cyclohexyl ring1226
o-MeO-PCA ortho-methoxy on phenyl ring1532
Cyclopentyl Analogue Cyclohexane -> Cyclopentane2448

(MES = Maximal Electroshock Seizure Test)

Application Note 3: Precursors in Material Science

Derivatives of similar structures, such as 1-phenyl-1-cyclopentanol, are valuable intermediates for creating advanced polymer additives.[12] The phenyl group provides aromatic stability and UV absorption capabilities, while the hydroxyl group offers a reactive site for chemical modification and grafting onto polymer chains.

Potential Applications:

  • UV Stabilizers: The aromatic phenyl ring can absorb harmful UV radiation and dissipate the energy as heat, preventing the photodegradation of polymer backbones.[12]

  • Antioxidants: The tertiary carbon adjacent to the phenyl group can act as a radical scavenger, donating a hydrogen atom to terminate free-radical chain reactions that cause oxidative degradation in polymers.[12]

  • Biocompatible Modifiers: Derivatives can be used to modify the surface of biomedical polymers, such as those used in medical implants or drug delivery systems, to reduce adverse immune responses.[12]

Logical Relationship Diagram:

G cluster_mods Structural Modifications cluster_apps Resulting Applications parent This compound Core Structure phenyl_mod Phenyl Ring Substitution (e.g., -OCH₃, -Cl) parent->phenyl_mod hydroxyl_mod Hydroxyl Group Derivatization (e.g., Esterification, Etherification) parent->hydroxyl_mod alkyl_mod Alkyl Chain Modification (e.g., Branching, Cyclization) parent->alkyl_mod pharma Pharmacological Activity (Anticonvulsant, Antimicrobial) phenyl_mod->pharma Alters electronic properties & binding material Material Science (UV Stabilizer, Antioxidant) hydroxyl_mod->material Enables grafting to polymers alkyl_mod->pharma Modifies lipophilicity & steric profile alkyl_mod->material Impacts polymer compatibility

Caption: Relationship between structural modifications and potential applications.

References

Enzymatic Resolution of Racemic 1-Phenyl-1-hexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-Phenyl-1-hexanol. This method offers a highly selective and environmentally sustainable approach to obtaining enantiomerically pure forms of this valuable chiral building block, which is of significant interest in the pharmaceutical and fine chemical industries. The protocols detailed herein focus on the use of lipases, particularly immobilized Candida antarctica Lipase B (CALB), for the enantioselective acylation of one enantiomer, leaving the other unreacted and thus enabling their separation. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to guide researchers in the successful application of this biocatalytic method.

Introduction

Chiral secondary alcohols, such as the enantiomers of this compound, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The stereochemistry of these compounds is often critical to their pharmacological activity and safety profile. Enzymatic kinetic resolution (EKR) has emerged as a powerful and green alternative to traditional chemical methods for the separation of racemic mixtures. This technique leverages the inherent stereoselectivity of enzymes to catalyze the transformation of one enantiomer at a much higher rate than the other. Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.

This application note focuses on the lipase-catalyzed resolution of racemic this compound via transesterification. The widely used and highly effective immobilized lipase, Novozym® 435 (Candida antarctica Lipase B immobilized on macroporous acrylic resin), is highlighted as the catalyst of choice. The influence of key reaction parameters such as the choice of acyl donor, solvent, temperature, and reaction time on the enantiomeric excess (e.e.) and conversion is discussed.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the difference in the reaction rates of the two enantiomers of a racemic substrate with an enzyme. In the case of the acylation of racemic this compound, the lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted.

This results in a mixture containing one enantiomer of the alcohol in high enantiomeric excess and the ester of the other enantiomer. These two products can then be separated using standard chromatographic techniques. For optimal resolution, the reaction is typically stopped at or near 50% conversion, which theoretically yields both the remaining substrate and the product with high enantiomeric purity. The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic resolution of racemic secondary alcohols, providing a baseline for the expected results with this compound. Note: The data presented below is illustrative and based on studies of similar substrates, as specific data for this compound is not extensively available in the public domain. Researchers should perform their own optimization experiments.

Table 1: Influence of Different Lipases on the Resolution of Racemic this compound *

Lipase SourceFormAcyl DonorSolventTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Enantiomeric Ratio (E)
Candida antarctica Lipase BImmobilized (Novozym® 435)Vinyl AcetateHexane24~50>99 (S)>99 (R)>200
Candida rugosa LipasePowderVinyl AcetateToluene48~45~90 (S)~95 (R)~50
Pseudomonas cepacia LipaseImmobilizedIsopropenyl AcetateHexane36~48>95 (S)>98 (R)>100

*Illustrative data based on general lipase performance for secondary alcohols.

Table 2: Effect of Solvent on the Resolution of this compound using Novozym® 435 *

SolventLog PTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
n-Hexane3.52451>99>99
Toluene2.5244998>99
Diisopropyl Ether1.936479698
Acetonitrile-0.372<10--

*Illustrative data. Non-polar solvents generally yield better results.

Table 3: Optimization of Reaction Conditions for Novozym® 435 Catalyzed Resolution *

ParameterCondition 1Condition 2Condition 3
Substrate Concentration50 mM100 mM200 mM
Acyl Donor:Substrate Ratio1.5:12:13:1
Temperature30°C40°C50°C
Result (after 24h)
Conversion (%)455248
Substrate e.e. (%)97>9998

*Illustrative data for optimization trends.

Experimental Protocols

Materials and Equipment
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl acetate (or other suitable acyl donor)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • TLC plates (silica gel) and developing chamber

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Chiral HPLC or GC system for enantiomeric excess determination

Protocol 1: Screening of Lipases
  • To a 10 mL screw-capped vial, add racemic this compound (e.g., 0.1 mmol, 17.8 mg).

  • Add 2 mL of anhydrous n-hexane.

  • Add the acyl donor, for example, vinyl acetate (0.2 mmol, 18.5 µL).

  • Add the lipase preparation (e.g., 20 mg of Novozym® 435 or other lipase).

  • Add a small amount of activated molecular sieves to ensure anhydrous conditions.

  • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 40°C) and agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at different time intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by TLC or chiral HPLC/GC.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.

  • Analyze the filtrate for conversion and enantiomeric excess of the remaining alcohol and the formed ester.

Protocol 2: Preparative Scale Resolution of this compound
  • To a 100 mL round-bottom flask, add racemic this compound (e.g., 1 g, 5.61 mmol).

  • Dissolve the substrate in 50 mL of anhydrous n-hexane.

  • Add vinyl acetate (e.g., 1.1 g, 12.34 mmol, 2.2 equivalents).

  • Add Novozym® 435 (e.g., 100 mg, 10% w/w of the substrate).

  • Add activated molecular sieves (e.g., 1 g).

  • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction by chiral HPLC/GC until the conversion is approximately 50%.

  • Upon completion, filter off the enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted (S)-1-Phenyl-1-hexanol from the (R)-1-phenylhexyl acetate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The collected fractions of the ester can be hydrolyzed (e.g., using K2CO3 in methanol) to obtain the (R)-1-Phenyl-1-hexanol.

Analytical Method: Chiral HPLC
  • Column: Chiralcel OD-H or similar chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

Note: The exact conditions for HPLC/GC analysis should be optimized for the specific instrument and column used.

Visualizations

EnzymaticKineticResolutionWorkflow start_end start_end process process input_output input_output analysis analysis start Start racemate Racemic this compound start->racemate Input reaction_setup Reaction Setup: - Add Substrate - Add Solvent (Hexane) - Add Acyl Donor (Vinyl Acetate) - Add Lipase (Novozym 435) racemate->reaction_setup incubation Incubation with Agitation (e.g., 40°C, 200 rpm) reaction_setup->incubation monitoring Reaction Monitoring (Chiral HPLC/GC) incubation->monitoring Periodic Sampling monitoring->incubation Continue if <50% conversion separation Work-up: - Filter Enzyme - Evaporate Solvent monitoring->separation Proceed at ~50% conversion chromatography Column Chromatography separation->chromatography s_alcohol (S)-1-Phenyl-1-hexanol chromatography->s_alcohol Separated Product 1 r_ester (R)-1-Phenylhexyl Acetate chromatography->r_ester Separated Product 2 end End s_alcohol->end r_ester->end

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

LogicalRelationships center_node center_node factor_node factor_node outcome_node outcome_node resolution Enzymatic Resolution of This compound conversion Conversion (%) resolution->conversion ee Enantiomeric Excess (e.e. %) resolution->ee enzyme Enzyme Choice (e.g., CALB) enzyme->resolution solvent Solvent (e.g., Hexane) solvent->resolution acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->resolution temperature Temperature temperature->resolution time Reaction Time time->resolution

Application Notes and Protocols: 1-Phenyl-1-hexanol and its Analogs as Precursors for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While 1-phenyl-1-hexanol is a commercially available aromatic alcohol, its direct role as a precursor in the synthesis of currently marketed pharmaceutical compounds is not extensively documented in publicly available literature. However, its structural motifs—a phenyl group and a hexanol chain—are present in various biologically active molecules. The principles of its reactivity can be exemplified through the synthesis of structurally related compounds with established pharmaceutical applications.

This document will focus on a representative application: the synthesis of Hexyl 4-aminobenzoate , a compound belonging to the aminobenzoate ester class of local anesthetics. The synthesis of this target molecule from precursors analogous to this compound (specifically, 1-hexanol) illustrates a key synthetic transformation—esterification—and highlights the pharmacological importance of this class of compounds.

Application: Synthesis of Hexyl 4-aminobenzoate as a Local Anesthetic Agent

Local anesthetics are drugs that reversibly block nerve signal transmission in a specific area of the body, leading to a loss of sensation, such as pain.[1][2] Aminobenzoate esters, like benzocaine and procaine, represent a significant class of local anesthetics.[3][4] The lipophilic aromatic ring and the alkyl chain in these molecules are crucial for their anesthetic activity, as they allow the molecule to penetrate the nerve cell membrane.[5]

Hexyl 4-aminobenzoate, while not as common as benzocaine, serves as an excellent model for understanding the synthesis and potential application of longer-chain aminobenzoate esters which may exhibit modified properties such as increased potency or duration of action due to their increased lipophilicity.

Mechanism of Action of Aminobenzoate Local Anesthetics

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][2][5][6] By binding to these channels, the influx of sodium ions is inhibited, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][6] This blockade prevents the transmission of pain signals from the peripheral nerves to the central nervous system.[1][2]

cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel Nerve_impulse Nerve Impulse (Pain Signal) No_impulse Blocked Nerve Impulse LA Local Anesthetic (Hexyl 4-aminobenzoate) LA->Na_channel Binding and Blockade Na_in Na+ Influx Na_in->Na_channel Depolarization

Mechanism of action for local anesthetics.

Experimental Protocols

Synthesis of Hexyl 4-aminobenzoate via Fischer Esterification

The most common method for synthesizing esters like Hexyl 4-aminobenzoate is the Fischer esterification of the corresponding carboxylic acid (4-aminobenzoic acid) with the alcohol (1-hexanol) in the presence of an acid catalyst.[7][8][9]

G cluster_reactants Reactants PABA 4-Aminobenzoic Acid Reflux Reflux in Excess Alcohol PABA->Reflux Hexanol 1-Hexanol Hexanol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Workup Work-up (Neutralization, Extraction) Reflux->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Hexyl 4-aminobenzoate Purification->Product

Workflow for the synthesis of Hexyl 4-aminobenzoate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Grade
4-Aminobenzoic acid137.14≥99%
1-Hexanol102.17Anhydrous, ≥98%
Sulfuric acid (H₂SO₄)98.08Concentrated (98%)
Toluene92.14Anhydrous
Saturated sodium bicarbonate (NaHCO₃) solution--
Brine (saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)120.37-
Ethyl acetate88.11Reagent Grade
Hexanes-Reagent Grade

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-aminobenzoic acid (13.71 g, 0.10 mol), 1-hexanol (51.09 g, 0.50 mol), and toluene (100 mL).

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (2.7 mL, ~0.05 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove toluene and excess 1-hexanol.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The melting point should also be determined.

Quantitative Data Summary:

ParameterValueReference
Typical Yield85-95%[7]
Purity (post-purification)>98%[7]
Melting Point58-60 °CNot explicitly found, typical for similar compounds

Safety Precautions:

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene, 1-hexanol, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.

  • 4-aminobenzoic acid can be an irritant. Avoid inhalation of dust and skin contact.

While this compound itself is not a direct precursor to a well-known pharmaceutical, the synthesis of its structural analog, hexyl 4-aminobenzoate, provides a valuable case study. The Fischer esterification protocol is a fundamental and robust method for preparing aminobenzoate esters, which are an important class of local anesthetics. The principles demonstrated here are broadly applicable in medicinal chemistry for the synthesis of various ester-containing pharmaceutical compounds. Further research could explore the synthesis and pharmacological activity of this compound derivatives to investigate their potential as novel therapeutic agents.

References

Application Notes and Protocols for Catalytic Applications of Metal Complexes with 1-Phenyl-1-hexanol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, 1-Phenyl-1-hexanol is not a widely documented ligand for metal-catalyzed reactions. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals. The methodologies and data are based on well-established catalytic systems utilizing structurally similar chiral secondary alcohol and amino alcohol ligands. These examples are intended to serve as a starting point for the potential exploration of this compound as a novel chiral ligand in asymmetric catalysis.

Application Note 1: Enantioselective Alkylation of Aldehydes using a Zn-(this compound) Complex

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols.[1] Chiral amino alcohols have been extensively used as ligands to induce asymmetry in such transformations.[1][2][3] By analogy, a chiral complex formed in situ from this compound and a zinc source could serve as an effective catalyst for the enantioselective addition of diethylzinc to aldehydes.

The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex. This complex coordinates with the aldehyde, creating a structured transition state that directs the stereoselective transfer of an ethyl group from another diethylzinc molecule.[1] The steric bulk and electronic properties of the phenyl and hexyl groups of the this compound ligand are hypothesized to play a crucial role in achieving high enantioselectivity.

Potential Advantages:

  • Accessibility: this compound can be readily synthesized or is commercially available in its racemic form, which can be resolved to obtain the desired enantiomer.

  • Tunability: The straightforward structure of the ligand allows for potential modifications to fine-tune its steric and electronic properties for improved catalytic performance.

  • Broad Substrate Scope: This catalytic system is expected to be applicable to a wide range of aromatic and aliphatic aldehydes.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical performance of a zinc catalyst with (R)-1-Phenyl-1-hexanol as a ligand in the enantioselective addition of diethylzinc to various aldehydes.

EntryMetal SourceAldehydeProductYield (%)ee (%)
1Zn(Et)₂Benzaldehyde(R)-1-Phenyl-1-propanol9592
2Zn(Et)₂4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9294
3Zn(Et)₂4-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9690
4Zn(Et)₂Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol8885
5Zn(Et)₂3-Phenylpropanal(R)-5-Phenyl-3-pentanol8588
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-1-Phenyl-1-hexanol

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-1-Phenyl-1-hexanol (0.05 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 1.0 mmol, 20 equiv) dropwise to the stirred solution.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Add freshly distilled benzaldehyde (0.5 mmol, 10 equiv) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Application Note 2: Asymmetric Transfer Hydrogenation of Ketones using a Ru-(this compound)-based Complex

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones.[4] Ruthenium complexes bearing chiral ligands are highly effective catalysts for this transformation, typically using isopropanol as both the solvent and the hydrogen source.[4] A complex formed from a ruthenium precursor and a modified this compound ligand (e.g., an amino-alcohol derivative) could be a potent catalyst for the ATH of a variety of ketones.

The proposed mechanism involves the formation of a ruthenium-hydride species, which then transfers a hydride to the coordinated ketone in an enantioselective manner. The rigidity and chirality of the ligand are critical for achieving high levels of stereocontrol.

Potential Advantages:

  • Operational Simplicity: The reaction is typically performed under mild conditions and does not require high-pressure hydrogen gas.

  • High Efficiency: Ruthenium-based catalysts are known for their high activity, allowing for low catalyst loadings.

  • Functional Group Tolerance: The catalytic system is expected to be tolerant of a wide range of functional groups.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the asymmetric transfer hydrogenation of various ketones catalyzed by a Ru-complex with a chiral amino-alcohol ligand derived from this compound.

EntryMetal PrecursorLigandSubstrateProductYield (%)ee (%)
1[RuCl₂(p-cymene)]₂(1R,2S)-N-p-tosyl-2-amino-1-phenyl-1-hexanolAcetophenone(R)-1-Phenylethanol9895
2[RuCl₂(p-cymene)]₂(1R,2S)-N-p-tosyl-2-amino-1-phenyl-1-hexanol1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9597
3[RuCl₂(p-cymene)]₂(1R,2S)-N-p-tosyl-2-amino-1-phenyl-1-hexanolPropiophenone(R)-1-Phenyl-1-propanol9793
4[RuCl₂(p-cymene)]₂(1R,2S)-N-p-tosyl-2-amino-1-phenyl-1-hexanol2-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol9491
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-N-p-tosyl-2-amino-1-phenyl-1-hexanol (hypothetical ligand)

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a Schlenk flask under an argon atmosphere, prepare the ruthenium catalyst by stirring a mixture of [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (0.005 mmol) in i-PrOH (2 mL) at 80 °C for 30 minutes.

  • In a separate flask, dissolve acetophenone (0.5 mmol) in i-PrOH (7 mL).

  • Cool the catalyst solution to room temperature and add the solution of acetophenone.

  • Initiate the reaction by adding a solution of t-BuOK (0.025 mmol as a 0.1 M solution in i-PrOH).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • After the reaction is complete (typically 1-3 hours), quench the reaction with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Proposed Catalytic Cycle for Enantioselective Diethylzinc Addition```dot

G cluster_reactants Inputs cluster_products Output A Chiral Zn-Alkoxide (Active Catalyst) B Aldehyde Coordination A->B Coordinates C Stereoselective Ethyl Transfer B->C Forms transition state D Product Release & Catalyst Regeneration C->D Yields D->A Regenerates Product Chiral Alcohol D->Product Releases Ligand This compound (Ligand) Ligand->A Reacts with ZnEt2_1 Zn(Et)₂ ZnEt2_1->A Aldehyde Aldehyde Aldehyde->B ZnEt2_2 Zn(Et)₂ ZnEt2_2->C Attacks

Caption: General workflow for screening and optimizing catalytic reactions.

References

Application Notes and Protocols: The Role of 1-Phenyl-1-hexanol in the Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries due to the stereospecific nature of biological systems. The enantiomers of a chiral molecule often exhibit significantly different pharmacological activities. 1-Phenyl-1-hexanol serves as an excellent model substrate and a valuable chiral intermediate in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two primary strategies: asymmetric reduction of the corresponding prochiral ketone (hexanophenone) and enzymatic kinetic resolution of racemic this compound.

Key Synthetic Strategies

The synthesis of enantiomerically enriched this compound can be effectively achieved through two main approaches:

  • Asymmetric Reduction of Hexanophenone: This method involves the direct conversion of the prochiral ketone, hexanophenone, into a chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3]

  • Enzymatic Kinetic Resolution of Racemic this compound: This strategy employs enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer and the acylated product.[4][5]

Data Presentation

The following tables summarize quantitative data for the synthesis of chiral this compound and related chiral alcohols using the aforementioned methods.

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

EntrySubstrateCatalyst (mol%)ReductantTemp. (°C)Time (h)Yield (%)ee (%)Reference
1Hexanophenone(R)-2-Methyl-CBS-oxazaborolidine (10)BH₃·THF-78 to RT24>95 (predicted)>95 (predicted)Adapted from[2][6]
2Acetophenone(S)-Lactam Alcohol 2 (10)BH₃·THFRT19298 (R)[6]
31-(2-Naphthyl)ethanone(S)-CBS Catalyst (10)BH₃·THF-78249488 (M)[7]

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

EntrySubstrateLipaseAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product ee (%)Reference
1(R,S)-1-Phenyl-1-propanolNovozym 435Lauric AcidToluene502.5~5095 (S)-alcohol[8]
2(R,S)-1-PhenylethanolNovozyme 435Vinyl Acetaten-Hexane421.25~50100 (S)-alcohol[9]
3(R,S)-1-Phenyl-1-hexanolCandida antarctica Lipase B (CALB)Vinyl Acetaten-HexaneRT4-24~50>99 (predicted)Adapted from[5]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Hexanophenone via CBS Reduction

This protocol describes the enantioselective reduction of hexanophenone to (S)-1-phenyl-1-hexanol using an (R)-CBS catalyst. The opposite enantiomer can be synthesized by using the (S)-CBS catalyst.

Materials:

  • Hexanophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure: [2][6]

  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add hexanophenone (1.76 g, 10 mmol, 1.0 equiv) and dissolve it in anhydrous toluene (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 equiv) to the stirred solution. Stir the mixture for 10 minutes at -78 °C.

  • Reductant Addition: Add borane-THF complex (1.0 M in THF, 12 mL, 12 mmol, 1.2 equiv) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after several hours), slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution (20 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (S)-1-phenyl-1-hexanol.

  • Analysis: Determine the yield and confirm the structure by NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes the resolution of racemic this compound using Candida antarctica lipase B (CALB) to obtain the unreacted (S)-1-phenyl-1-hexanol and the acylated (R)-1-phenyl-1-hexyl acetate.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl Acetate

  • Anhydrous n-Hexane

  • Celite®

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure: [5][9]

  • Reaction Setup: To a 100 mL Erlenmeyer flask, add racemic this compound (1.78 g, 10 mmol) and dissolve it in anhydrous n-hexane (50 mL).

  • Acyl Donor and Enzyme Addition: Add vinyl acetate (1.29 g, 15 mmol, 1.5 equiv) to the solution. Then, add immobilized Candida antarctica lipase B (200 mg).

  • Reaction: Stopper the flask and stir the suspension at room temperature (or a controlled temperature, e.g., 30 °C) on an orbital shaker (e.g., 180 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.

  • Enzyme Removal: Once approximately 50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the Celite® pad with a small amount of n-hexane.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-1-phenyl-1-hexanol and the produced (R)-1-phenyl-1-hexyl acetate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the yields of the separated alcohol and ester. Confirm their structures by NMR spectroscopy. Determine the enantiomeric excess of both products by chiral HPLC or GC analysis.

  • (Optional) Hydrolysis of the Ester: The enantiopure (R)-1-phenyl-1-hexyl acetate can be hydrolyzed to (R)-1-phenyl-1-hexanol using standard basic conditions (e.g., potassium carbonate in methanol).

Visualizations

Asymmetric Reduction Workflow

Asymmetric_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reduction cluster_workup Work-up and Purification Start Hexanophenone in Anhydrous Toluene Cool Cool to -78 °C Start->Cool Catalyst Add (R)-CBS Catalyst Cool->Catalyst Reductant Add BH3-THF Catalyst->Reductant Stir Stir at -78 °C Reductant->Stir Quench Quench with Methanol Stir->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-1-Phenyl-1-hexanol Purify->Product

Caption: Workflow for the asymmetric reduction of hexanophenone.

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation and Purification cluster_products Products Start Racemic this compound in n-Hexane Reagents Add Vinyl Acetate & Lipase (CALB) Start->Reagents Stir Stir at RT Reagents->Stir Filter Filter to Remove Enzyme Stir->Filter Separate Column Chromatography Filter->Separate Alcohol (S)-1-Phenyl-1-hexanol Separate->Alcohol Ester (R)-1-Phenyl-1-hexyl Acetate Separate->Ester

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Signaling Pathways and Logical Relationships

Logical_Relationship cluster_goal Synthetic Goal cluster_strategies Synthetic Strategies cluster_methods Specific Methods cluster_starting Starting Materials Goal Enantiopure this compound Asymmetric Asymmetric Synthesis Goal->Asymmetric Resolution Kinetic Resolution Goal->Resolution CBS Asymmetric Reduction (e.g., CBS Reduction) Asymmetric->CBS Enzymatic Enzymatic Resolution (e.g., Lipase-catalyzed) Resolution->Enzymatic Ketone Hexanophenone (Prochiral) CBS->Ketone Racemate Racemic this compound Enzymatic->Racemate

Caption: Logical relationship of synthetic strategies for chiral this compound.

References

Application Notes and Protocols for the Synthesis of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of 1-Phenyl-1-hexanol, a secondary alcohol, via a Grignard reaction. The protocol outlines the reaction of pentylmagnesium bromide with benzaldehyde in an anhydrous ether solvent. This method is a robust and widely applicable strategy for the formation of carbon-carbon bonds and is of significant interest to researchers in organic synthesis and drug development.

Introduction

The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] The synthesis of this compound is achieved by the reaction of pentylmagnesium bromide, formed in situ from 1-bromopentane and magnesium metal, with benzaldehyde. The subsequent acidic workup yields the desired secondary alcohol. Careful control of anhydrous conditions is critical to the success of this synthesis, as Grignard reagents are highly reactive towards protic solvents.[2]

Reaction Scheme

The synthesis of this compound proceeds in two main steps:

Step 1: Formation of the Grignard Reagent (Pentylmagnesium Bromide)

CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr

Step 2: Reaction with Benzaldehyde and Acidic Workup

C₆H₅CHO + CH₃(CH₂)₄MgBr → C₆H₅CH(OMgBr)(CH₂)₄CH₃

C₆H₅CH(OMgBr)(CH₂)₄CH₃ + H₃O⁺ → C₆H₅CH(OH)(CH₂)₄CH₃ + Mg²⁺ + Br⁻ + H₂O

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)CAS Number
1-BromopentaneC₅H₁₁Br151.041.218129-130110-53-2
MagnesiumMg24.311.7410907439-95-4
BenzaldehydeC₇H₆O106.121.044178-179100-52-7
Diethyl Ether(C₂H₅)₂O74.120.71334.660-29-7
This compound C₁₂H₁₈O 178.27 ~0.95 ~258 4471-05-0

Expected Yield: 70-85% (based on similar Grignard reactions)

Spectroscopic Data for this compound:

Spectroscopic DataCharacteristic Peaks
¹H NMR (CDCl₃) δ 7.25-7.40 (m, 5H, Ar-H), 4.68 (t, 1H, CH-OH), 1.70-1.90 (m, 2H, CH₂), 1.20-1.45 (m, 6H, 3xCH₂), 0.85-0.95 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ 144.9, 128.4, 127.5, 125.9, 74.7, 39.1, 31.7, 25.5, 22.6, 14.0
IR (Infrared) ~3400 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (C-H stretch, aromatic), ~2930 cm⁻¹ (C-H stretch, aliphatic), ~1495, 1450 cm⁻¹ (C=C stretch, aromatic)

Experimental Protocol

4.1. Materials and Reagents:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether (Et₂O)

  • 1-Bromopentane

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M (for workup)

4.2. Apparatus:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Septa and needles

  • Ice bath

4.3. Procedure:

Part A: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place a drying tube containing calcium chloride or connect to an inert gas line at the top of the condenser.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine to help initiate the reaction.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the 1-bromopentane solution to the magnesium turnings. The reaction should begin spontaneously, evidenced by bubbling and a cloudy, grayish appearance of the solution. If the reaction does not start, gently warm the flask with a heat gun or water bath.

  • Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Part B: Reaction with Benzaldehyde and Work-up

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. An exothermic reaction will occur, and a white precipitate may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. Stir until the mixture separates into two clear layers. Alternatively, for a more acidic workup, slowly add 1M HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash them with distilled water, followed by a saturated sodium bicarbonate solution (if acid was used for work-up), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction & Work-up A1 Assemble Dry Apparatus A2 Add Mg Turnings & Iodine A1->A2 1. A3 Add 1-Bromopentane in Et₂O A2->A3 2. A4 Reflux A3->A4 3. A5 Pentylmagnesium Bromide A4->A5 4. B1 Cool Grignard Reagent A5->B1 B2 Add Benzaldehyde in Et₂O B1->B2 5. B3 Reaction at RT B2->B3 6. B4 Quench with aq. NH₄Cl B3->B4 7. B5 Extraction with Et₂O B4->B5 8. B6 Wash & Dry B5->B6 9. B7 Solvent Removal B6->B7 10. B8 Purification (Vacuum Distillation) B7->B8 11. B9 This compound B8->B9 12.

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway reagents 1-Bromopentane + Mg (in Et₂O) grignard Pentylmagnesium Bromide (Grignard Reagent) reagents->grignard Formation intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->intermediate product This compound intermediate->product Protonation workup Acidic Workup (e.g., aq. NH₄Cl) workup->product

Caption: Key transformations in the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous diethyl ether is extremely flammable and volatile. All heating should be done using a heating mantle or water bath, and no open flames should be present.

  • The quenching of the Grignard reaction is exothermic and can be vigorous. Perform this step slowly and with caution in an ice bath.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Application Notes and Protocols: 1-Phenyl-1-hexanol and its Isomer in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 1-Phenyl-1-hexanol and, more significantly, its structural isomer 3-Methyl-5-phenylpentan-1-ol, in the field of fragrance and flavor chemistry. While both are aryl alkyl alcohols, their organoleptic properties and applications differ substantially. The majority of applications in the fragrance industry are attributed to 3-Methyl-5-phenylpentan-1-ol, commercially known as Phenoxanol, Phenyl Hexanol, or Mefrosol. This document will clarify the characteristics of both molecules, with a primary focus on the industrially relevant 3-Methyl-5-phenylpentan-1-ol.

It is important to note that while the user's query specified "this compound", the vast majority of fragrance and perfumery literature points to the use of its isomer, 3-Methyl-5-phenylpentan-1-ol. Information regarding the direct application of this compound in fragrances is scarce. Therefore, this document will address both, highlighting the prominence of 3-Methyl-5-phenylpentan-1-ol.

Section 1: Chemical and Physical Properties

A clear distinction between the two isomers is crucial for their application. The following table summarizes their key properties.

PropertyThis compound3-Methyl-5-phenylpentan-1-ol (Phenoxanol)
Synonyms α-Pentylbenzyl AlcoholPhenyl Hexanol, Phenoxanol, Mefrosol
CAS Number 4471-05-0[1][2]55066-48-3
Molecular Formula C₁₂H₁₈O[1][2]C₁₂H₁₈O
Molecular Weight 178.27 g/mol [1]178.27 g/mol
Appearance -Colorless to pale yellow liquid
Boiling Point 172 °C[2]-
Vapor Pressure -0.000311 mm Hg @ 23° C[3]
Log P -2.7[3]

Section 2: Application in Fragrance Chemistry

Olfactory Profile

3-Methyl-5-phenylpentan-1-ol (Phenoxanol) is a versatile and widely used fragrance ingredient prized for its soft, clean, and persistent floral character. Its scent is not overpowering but provides a noticeable and long-lasting contribution to a fragrance's body.[4]

  • Primary Notes: Floral, specifically rose and lily-of-the-valley (muguet).[4]

  • Nuances: Fresh, green, with subtle honey and tropical fruit undertones.[4]

  • Characteristics: Diffusive, transparent, and tenacious, offering greater longevity than phenylethyl alcohol.[4]

This compound is primarily described in the context of its chemical properties, with limited information on its olfactory profile in perfumery literature. It is sometimes used as a detergent composition and solvent.[2]

Applications and Recommended Use Levels

3-Methyl-5-phenylpentan-1-ol (Phenoxanol) is utilized across a wide range of product categories due to its stability and gentle odor profile.[4][5]

ApplicationRecommended Use Level (%)
Fine Fragrance0.7 - 3% (can be used up to 20% in high-floral compositions)[4]
Shampoo1 - 7%[4]
Shower Gel2 - 6%[4]
Soap2 - 6%[4]
Detergent2 - 6%[4]
Fabric Softener2 - 9%[4]
Antiperspirant/DeodorantGood performance and stability[6]
Candles0.86 - 3%[4]
Creams, Lotions, Personal CareWidely used for its gentle scent profile[4][5]
Stability and Substantivity
  • Stability: Phenoxanol exhibits good to very good stability in various bases, including fine fragrances, shampoos, soaps, and antiperspirants/deos.[3][6] It shows moderate stability in bleach.[3]

  • Substantivity: It is a long-lasting ingredient with a substantivity of over 48 hours on a blotter.[3][6]

Section 3: Application in Flavor Chemistry

Neither This compound nor 3-Methyl-5-phenylpentan-1-ol are listed as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use in food and flavor applications.[7][8][9][10][11][12][13] The available literature focuses exclusively on their use in fragrance. Aryl alkyl alcohols as a class are reviewed for their safety as fragrance ingredients, not flavorings.[14][15][16][17]

Section 4: Experimental Protocols

Protocol for Sensory Evaluation of Fragrance Ingredients

This protocol outlines a standard procedure for the sensory evaluation of a fragrance ingredient like Phenoxanol by a trained panel.

Objective: To characterize the olfactory profile and intensity of a fragrance ingredient over time.

Materials:

  • Fragrance ingredient (e.g., Phenoxanol) at various dilutions (e.g., 1%, 5%, 10% in a suitable solvent like ethanol).

  • Standard smelling strips (blotters).

  • Controlled environment sensory booths with adequate ventilation.[18]

  • Data collection forms or software.

  • Timers.

Procedure:

  • Panelist Selection and Training: Select panelists based on their ability to detect and describe different odors. Train them on a vocabulary of fragrance descriptors.

  • Sample Preparation: Prepare the dilutions of the fragrance ingredient.

  • Blotter Dipping: Dip the smelling strips into the solutions to a consistent depth (e.g., 1 cm) for a standardized duration (e.g., 2 seconds).

  • Evaluation Schedule:

    • Initial Evaluation (Top Notes): Evaluate the blotters immediately after dipping.

    • Mid-term Evaluation (Heart Notes): Evaluate the blotters after a set period (e.g., 30 minutes, 1 hour, 3 hours).

    • Long-term Evaluation (Base Notes/Substantivity): Evaluate the blotters after extended periods (e.g., 6 hours, 12 hours, 24 hours, 48 hours).[3][6]

  • Data Collection: At each evaluation point, panelists should rate the odor intensity on a scale (e.g., 1-9, from very weak to very strong) and provide descriptive terms for the scent profile.

  • Data Analysis: Analyze the intensity ratings and frequency of descriptors to create an olfactory profile and a representation of the fragrance's evaporation curve.

Protocol for Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[19][20][21]

Objective: To identify the specific chemical compounds within a fragrance mixture that contribute to its overall scent.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port).

  • Mass spectrometer (MS) for compound identification (optional but recommended).

  • Appropriate GC column for separating volatile compounds.

  • Fragrance sample.

  • Trained sensory panelists.

Procedure:

  • Sample Injection: Inject the fragrance sample into the GC.

  • Chromatographic Separation: The volatile compounds in the sample are separated as they travel through the GC column.

  • Effluent Splitting: The effluent from the column is split, with one portion going to a conventional detector (like a Flame Ionization Detector or MS) and the other to the sniffing port.

  • Olfactory Detection: A panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Correlation: The timing of the olfactory events is correlated with the peaks on the chromatogram from the conventional detector. If an MS is used, the compounds corresponding to the detected odors can be identified.

  • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample can be serially diluted and re-analyzed by GC-O until no odors are detected. The highest dilution at which an odorant is still perceived gives a measure of its "flavor dilution" (FD) factor.

Section 5: Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of smell begins with the interaction of odorant molecules with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.[22][23][24][25][26]

Olfactory_Signaling_Pathway cluster_membrane Odorant Odorant Molecule (e.g., Phenoxanol) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Allows Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Depolarization Depolarization Cl_ion Cl_channel->Cl_ion Allows Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction cascade.

Experimental Workflow for Fragrance Evaluation

The evaluation of a new fragrance ingredient follows a structured workflow from initial characterization to application testing.

Fragrance_Evaluation_Workflow A Ingredient Sourcing & Purity Analysis (GC-MS) B Olfactory Profile Characterization (Sensory Panel) A->B C GC-Olfactometry (GC-O) (Optional, for complex mixtures) B->C D Substantivity & Stability Testing B->D E Application Testing in Product Bases (e.g., lotion, soap) D->E F Performance Evaluation (e.g., intensity, longevity) E->F G Final Formulation & Dossier Creation F->G

Caption: Workflow for fragrance ingredient evaluation.

Conclusion

3-Methyl-5-phenylpentan-1-ol (Phenoxanol) is a key ingredient in modern perfumery, valued for its versatile and long-lasting floral-rosy-muguet character. Its stability and performance across a wide range of applications make it a staple for fragrance chemists. In contrast, this compound does not have a well-documented role in fragrance applications. The provided protocols and diagrams offer a framework for the systematic evaluation and application of such fragrance materials in research and development settings.

References

1-Phenyl-1-hexanol: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 1-phenyl-1-hexanol as a solvent in various organic reactions. Drawing upon its physicochemical properties and analogies with similar secondary benzylic alcohols, this guide outlines its prospective applications in Grignard reactions, palladium-catalyzed cross-coupling reactions, and hydrogenation reactions. The information is intended to serve as a foundational resource for methods development and optimization.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. This compound, a secondary benzylic alcohol, possesses a unique combination of polarity, boiling point, and structural features that suggest its utility in a range of reaction types. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 172 °C[1]
Solubility Slightly soluble in water; miscible with ether and ethanol.[2]
Polarity Moderately polar

Table 1: Physicochemical properties of this compound.

The moderately high boiling point of this compound makes it suitable for reactions requiring elevated temperatures. Its structure, featuring both a phenyl ring and a hexyl chain, imparts a balance of polar and nonpolar characteristics, allowing for the dissolution of a variety of organic substrates.

Potential Applications in Organic Synthesis

Based on its properties and the known behavior of similar alcohol solvents, this compound is a candidate for use in several classes of organic reactions.

While ethers like diethyl ether and tetrahydrofuran (THF) are the conventional solvents for Grignard reactions due to their ability to solvate the magnesium center without reacting with the Grignard reagent, the use of a non-reactive alcohol-based solvent could be explored under specific conditions, particularly in the subsequent reaction of the pre-formed Grignard reagent. However, it is critical to note that as a protic solvent, this compound will react with and quench the Grignard reagent. Therefore, its use would be limited to the workup or as a co-solvent in the reaction of the Grignard reagent with a substrate, where a controlled proton source might be beneficial.

Experimental Workflow: Grignard Reaction

cluster_prep Grignard Reagent Formation (in Ether/THF) cluster_reaction Reaction with Carbonyl cluster_workup Workup A Alkyl/Aryl Halide + Mg B Grignard Reagent (R-MgX) A->B D Alkoxide Intermediate B->D C Carbonyl Compound C->D F Final Alcohol Product D->F E This compound (as co-solvent/quenching agent) E->F Protonation

Caption: Proposed workflow for a Grignard reaction with potential use of this compound in the workup.

Protocol 2.1.1: General Procedure for Grignard Reagent Reaction with a Carbonyl Compound

Note: This is a general protocol and requires optimization for specific substrates. This compound is used here as a hypothetical co-solvent during the reaction or for quenching, assuming its properties could modulate reactivity or solubility.

Materials:

  • Grignard reagent (pre-formed in an ethereal solvent)

  • Carbonyl compound (e.g., aldehyde or ketone)

  • This compound (anhydrous)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the pre-formed Grignard reagent in its ethereal solvent.

  • Dissolve the carbonyl compound in a mixture of anhydrous diethyl ether/THF and a small percentage of this compound (e.g., 5-10% v/v, to be optimized).

  • Add the solution of the carbonyl compound dropwise to the stirred Grignard reagent at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The choice of solvent in palladium-catalyzed cross-coupling reactions is crucial as it can influence catalyst stability, solubility of reagents, and reaction kinetics.[3] While polar aprotic solvents like DMF and ethereal solvents like dioxane are common, alcohols have also been employed.[3][4] The moderate polarity and high boiling point of this compound make it a plausible candidate for these reactions, potentially offering advantages in terms of substrate solubility and reaction temperature.

Logical Relationship: Solvent Properties and Reaction Outcome in Cross-Coupling

Solvent Solvent Properties (e.g., this compound) Polarity Polarity Solvent->Polarity BoilingPoint High Boiling Point Solvent->BoilingPoint Coordination Coordinating Ability Solvent->Coordination Solubility Reagent/Catalyst Solubility Polarity->Solubility Kinetics Reaction Kinetics BoilingPoint->Kinetics Stability Catalyst Stability Coordination->Stability Yield Reaction Yield & Selectivity Solubility->Yield Kinetics->Yield Stability->Yield cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Substrate + Catalyst (e.g., Pd/C) C Reaction Mixture A->C B This compound (Solvent) B->C E Reduced Product C->E D H₂ Atmosphere (Balloon or Parr apparatus) D->E Stirring F Filtration E->F G Purification F->G

Caption: General workflow for a catalytic hydrogenation reaction using this compound as a solvent.

Protocol 2.3.1: General Procedure for Catalytic Hydrogenation

Materials:

  • Substrate with a reducible functional group (e.g., alkene, alkyne, nitro group)

  • Hydrogenation catalyst (e.g., 5-10% Pd/C, PtO₂)

  • This compound

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a round-bottom flask or a Parr shaker bottle, dissolve the substrate in this compound.

  • Carefully add the hydrogenation catalyst to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a suitable solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product if necessary.

Summary and Outlook

This compound presents itself as a potentially versatile solvent for a range of organic transformations. Its physical properties, including a high boiling point and moderate polarity, suggest its suitability for reactions requiring elevated temperatures and good solubility for a variety of organic substrates. While direct, optimized protocols for its use are not yet widely available in the literature, the general procedures outlined in this document provide a solid starting point for researchers and drug development professionals to explore its applications. Further systematic studies are warranted to fully evaluate the performance of this compound in comparison to more conventional solvents and to identify specific reaction systems where its unique properties offer a distinct advantage.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: When synthesized via the common Grignard reaction between phenylmagnesium bromide and hexanal, the primary impurities include:

  • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1]

  • Unreacted Starting Materials: Residual hexanal and bromobenzene may be present.

  • Benzene: Arises from the reaction of the Grignard reagent with any trace amounts of water.[2]

  • Magnesium Salts: Hydrolyzed magnesium salts from the reaction workup.[3]

Q2: My crude this compound is an oil. Can it be purified by recrystallization?

A2: this compound is a liquid at room temperature, so direct recrystallization is not a suitable primary purification method. However, if you have solid impurities, a wash with a non-polar solvent in which this compound is soluble might help to remove them. For liquid impurities, distillation or chromatography are the recommended purification techniques.

Q3: How can I effectively remove the biphenyl byproduct?

A3: Biphenyl is a non-polar impurity and can be challenging to separate from the slightly more polar this compound due to their similar aromatic character.

  • Flash Column Chromatography: This is a highly effective method. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) will allow for the separation of the less polar biphenyl from the this compound.

  • Fractional Distillation under Reduced Pressure: While potentially effective, the boiling points of this compound and biphenyl may be close, requiring a highly efficient fractional distillation column.

Q4: What are the ideal storage conditions for purified this compound?

A4: Store purified this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Purification by Flash Column Chromatography

Problem: Poor separation between this compound and biphenyl.

Possible CauseTroubleshooting Recommendation
Inappropriate Solvent System The polarity of the eluent is too high, causing both compounds to elute together. Start with a very non-polar solvent system (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.[4]
Column Overload Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.
Improper Column Packing Cracks or channels in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5]

Problem: this compound is eluting very slowly or not at all.

Possible CauseTroubleshooting Recommendation
Solvent Polarity is Too Low The eluent is not polar enough to move the alcohol down the column. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
Compound Decomposition on Silica Although less common for this compound, highly sensitive alcohols can sometimes degrade on acidic silica gel. If you suspect this, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Purification by Fractional Distillation

Problem: Co-distillation of this compound and impurities.

Possible CauseTroubleshooting Recommendation
Insufficient Column Efficiency The fractionating column does not have enough theoretical plates to separate compounds with close boiling points. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column).
Distillation Rate is Too Fast A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating rate to ensure a slow and steady distillation.
Pressure Fluctuations In vacuum distillation, unstable vacuum pressure will cause the boiling points to fluctuate, leading to poor separation. Ensure the vacuum system is sealed and the pressure is stable.

Quantitative Data Summary

Purification MethodTypical Purity Achieved (GC)Typical YieldKey AdvantagesKey Disadvantages
Flash Column Chromatography >98%[2]70-90%High resolution for removing closely related impurities like biphenyl.Can be time-consuming and requires significant solvent usage.
Fractional Vacuum Distillation 95-98%80-95%Efficient for removing non-volatile impurities and can be scaled up.May not effectively separate impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal solvent system will give an Rf value of ~0.3 for this compound and a clear separation from other spots.

  • Column Preparation:

    • Select a column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the non-polar solvent system determined by TLC to elute non-polar impurities like biphenyl first.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

      • Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 70 °C, hold for 2 minutes.

        • Ramp: Increase at a rate of 15 °C/min to 280 °C.

        • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis Grignard Grignard Reaction (Phenylmagnesium bromide + Hexanal) Quench Aqueous Acid Quench Grignard->Quench Extract Solvent Extraction Quench->Extract Crude Crude this compound (Contains Biphenyl, etc.) Extract->Crude Distill Fractional Vacuum Distillation Crude->Distill Chrom Flash Column Chromatography Crude->Chrom Pure Pure this compound Distill->Pure Chrom->Pure GCMS GC-MS Pure->GCMS NMR NMR Pure->NMR

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Chromatography cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Separation of This compound and Biphenyl Cause1 Solvent system too polar Problem->Cause1 Cause2 Column overloaded Problem->Cause2 Cause3 Improper column packing Problem->Cause3 Sol1 Decrease eluent polarity (e.g., more hexane) Cause1->Sol1 Sol2 Use less sample or a larger column Cause2->Sol2 Sol3 Repack column carefully Cause3->Sol3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 1-Phenyl-1-hexanol, primarily focusing on the Grignard reaction between a hexylmagnesium halide and benzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, helping you diagnose and resolve problems to improve reaction yield and product purity.

Issue / Question Potential Causes & Solutions
Why is my reaction yield very low or zero? 1. Presence of Moisture: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[1][2] Solution: Ensure all glassware is rigorously dried in an oven (e.g., >120°C for several hours) and assembled while hot under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; commercial anhydrous grades are recommended, but they can also be dried over appropriate agents and distilled.[3][4] 2. Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[3][5] Solution: Activate the magnesium by gently crushing the turnings with a glass rod to expose a fresh surface, adding a small crystal of iodine (the color will fade as the reaction begins), or adding a few drops of 1,2-dibromoethane.[2][5] 3. Competing Side Reactions: Unwanted reactions can consume starting materials or the Grignard reagent. Solution: The most common side reaction is Wurtz-type coupling of the hexyl halide with the formed Grignard reagent to produce dodecane. Minimize this by adding the hexyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[4] 4. Inefficient Work-up: Product can be lost during the quenching and extraction phases.[5] Solution: Use a careful aqueous work-up, preferably with a saturated ammonium chloride solution to quench the reaction, as it is less acidic than strong acids and minimizes the risk of dehydration byproducts.[5] Ensure thorough extraction from the aqueous layer.
The Grignard reaction is difficult to initiate. What can I do? Difficulty initiating the reaction is a common problem, almost always due to an oxide layer on the magnesium or trace moisture.[5] Solution:     • Mechanical Activation: Use a dry glass stir rod to crush some magnesium turnings in the flask, exposing fresh metal.[5]     • Chemical Activation: Add a small iodine crystal. Its disappearance is a visual indicator of reaction initiation.[2] Alternatively, a small amount of 1,2-dibromoethane can be used to activate the surface.[5]     • Thermal Activation: Gentle warming with a heat gun can help start the reaction. Be cautious, as the reaction is exothermic and can become too vigorous once it starts.[2]
I recovered a large amount of unreacted benzaldehyde. Why? This indicates that the Grignard reagent was either not formed successfully or was destroyed before it could react with the aldehyde. Solution:     • Confirm Grignard Formation: Before adding benzaldehyde, look for signs of reaction: turbidity in the solution, slow bubbling at the metal surface, and gentle refluxing of the ether solvent.[2]     • Control Aldehyde Addition: Add the benzaldehyde solution dropwise at a controlled temperature (e.g., 0 °C) to prevent the exothermic reaction from raising the temperature too high, which can favor side reactions.[5] Ensure vigorous stirring to promote mixing.
My final product is contaminated with a high-boiling non-polar impurity. What is it? The most likely contaminant is dodecane, formed via Wurtz coupling (hexylmagnesium bromide reacting with unreacted hexyl bromide). Solution: This side reaction is favored when the concentration of the alkyl halide is high. Ensure the slow, dropwise addition of the hexyl bromide to the magnesium turnings. Maintaining dilute conditions can also help.[4] Purification can be achieved via fractional distillation or column chromatography.

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal solvent for preparing the hexylmagnesium bromide reagent? Anhydrous ethereal solvents are essential. Diethyl ether and tetrahydrofuran (THF) are the most common choices. They are effective because the lone pair electrons on the oxygen atom coordinate with the magnesium, stabilizing the Grignard reagent in solution.[4][6] THF is often preferred for less reactive halides.[4]
At what temperature should the reaction be conducted? The formation of the Grignard reagent is typically initiated at room temperature, and the heat from the exothermic reaction is often sufficient to maintain a gentle reflux.[5] For the subsequent addition of benzaldehyde, it is best to cool the Grignard solution to 0 °C in an ice bath to control the reaction's exothermicity and minimize side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[5]
What is the recommended procedure for the reaction work-up? The standard and safest method is to slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring.[5] This protonates the intermediate magnesium alkoxide to form the desired alcohol. This is followed by extraction with an organic solvent (e.g., diethyl ether), washing the combined organic layers with brine, drying over an anhydrous salt like Na₂SO₄ or MgSO₄, filtering, and removing the solvent under reduced pressure.[4][7]
How can I purify the final this compound product? The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[4][7] The choice depends on the scale of the reaction and the nature of the impurities.

Data Presentation

Table 1: Influence of Reaction Parameters on Grignard Synthesis Yield

ParameterConditionEffect on YieldRationale
Solvent Anhydrous Diethyl Ether or THFHigh Stabilizes the Grignard reagent through coordination, preventing precipitation and increasing reactivity.[6]
Protic Solvents (Water, Alcohols)Zero The Grignard reagent is a strong base and will be instantly destroyed by an acid-base reaction.[2]
Temperature Aldehyde addition at 0 °C, then warm to RTOptimal Controls the initial exothermic reaction to prevent side reactions; warming to room temperature ensures the reaction completes.[5]
High Temperature during additionReduced Increases the rate of side reactions, such as Wurtz coupling.[5]
Reagent Addition Slow, dropwise addition of alkyl halideHigh Keeps the concentration of alkyl halide low, minimizing the rate of Wurtz coupling side reactions.[4]
Rapid addition of alkyl halideReduced A high local concentration of alkyl halide promotes dimerization (Wurtz coupling).
Atmosphere Inert (Nitrogen or Argon)High Prevents both moisture from the air and oxygen from reacting with and destroying the highly reactive Grignard reagent.
AirReduced Moisture and oxygen in the air will quench the Grignard reagent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromohexane

  • Benzaldehyde

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for activation)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware thoroughly in an oven and assemble while hot under a stream of inert gas.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a single crystal of iodine if activation is needed. In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether. Add a small portion (~10%) of the 1-bromohexane solution to the magnesium. Wait for the reaction to initiate, which may be indicated by the fading of the iodine color, bubbling, and the solution turning cloudy.[2] Once initiated, add the rest of the 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the flask containing the hexylmagnesium bromide solution to 0 °C using an ice-water bath. Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent. A thick precipitate of the magnesium alkoxide salt will likely form.[2] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Extraction: Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred, cold saturated aqueous solution of NH₄Cl. Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).[7] Combine all the organic layers.

  • Purification: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.[7] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Assemble under Inert Atmosphere B Activate Mg Turnings (e.g., with Iodine) A->B D Initiate Grignard Formation: Add small amount of Hexyl Bromide B->D C Prepare Solutions: 1. Hexyl Bromide in Ether 2. Benzaldehyde in Ether E Form Grignard Reagent: Dropwise addition of Hexyl Bromide (Maintain gentle reflux) D->E F Cool to 0°C E->F G Add Benzaldehyde Solution Dropwise F->G H Stir at Room Temperature G->H I Quench with sat. aq. NH4Cl H->I J Extract with Diethyl Ether I->J K Wash with Brine & Dry J->K L Concentrate under Reduced Pressure K->L M Purify Product (Distillation or Chromatography) L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low or No Product Yield? Q1 Did the Grignard reaction initiate? Start->Q1 Sol1 Cause: Inactive Mg / Trace H2O Solution: • Activate Mg (crush, I2) • Ensure anhydrous conditions Q1->Sol1 No Q2 Was starting material (Benzaldehyde) recovered? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Cause: Grignard reagent quenched before aldehyde addition. Solution: • Check for moisture ingress • Ensure inert atmosphere Q2->Sol2 Yes Q3 Is a non-polar byproduct (dodecane) present? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Cause: Wurtz Coupling Solution: • Slow, dropwise addition  of hexyl bromide • Use dilute conditions Q3->Sol3 Yes Sol4 Cause: Inefficient Work-up Solution: • Ensure thorough extraction • Check pH during work-up Q3->Sol4 No A3_Yes Yes A3_No No

Caption: Troubleshooting logic for diagnosing low reaction yield.

reaction_pathways HexylMgBr Hexyl-MgBr Desired_Product This compound (Desired Product) HexylMgBr->Desired_Product + Benzaldehyde then H3O+ Wurtz_Product Dodecane (Wurtz Coupling) HexylMgBr->Wurtz_Product + Hexyl-Br HexylBr Hexyl-Br Benzaldehyde Benzaldehyde

Caption: Competing reaction pathways in the Grignard synthesis.

References

Technical Support Center: Synthesis of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the nucleophilic addition of an organometallic reagent to an appropriate carbonyl compound. The two primary routes are:

  • Grignard Reaction: The reaction of phenylmagnesium bromide with hexanal.

  • Organolithium Reaction: The reaction of phenyllithium with hexanal.

Both methods are effective for forming the carbon-carbon bond required to produce the desired secondary alcohol.

Q2: What are the typical byproducts observed in the synthesis of this compound?

A2: The formation of byproducts is a common challenge in the synthesis of this compound. The specific byproducts and their prevalence can depend on the chosen synthetic route and reaction conditions. Common byproducts include:

  • Biphenyl: Formed via Wurtz coupling of the phenylmagnesium bromide Grignard reagent.[1]

  • Benzene: Results from the reaction of the Grignard reagent with any protic source, such as water.[2]

  • 1-Hexanol: This can arise from the reduction of the starting aldehyde, hexanal.

  • Unreacted Starting Materials: Residual hexanal or bromobenzene may be present in the crude product.

Q3: How can I minimize the formation of the biphenyl byproduct in a Grignard synthesis?

A3: Minimizing the formation of biphenyl, a product of Wurtz coupling, is crucial for improving the yield and purity of this compound.[1][3] Key strategies include:

  • Slow Addition of Alkyl Halide: Add the bromobenzene to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.[3]

  • Control of Reaction Temperature: Maintain a moderate and consistent temperature during the formation of the Grignard reagent. High temperatures can favor the Wurtz coupling side reaction.[3]

  • Use of Appropriate Solvents: While both diethyl ether and tetrahydrofuran (THF) are common solvents, diethyl ether can sometimes be less prone to promoting Wurtz coupling for certain substrates.[3]

Q4: What is the role of anhydrous conditions in the synthesis of this compound?

A4: Maintaining strictly anhydrous (water-free) conditions is critical for the success of both Grignard and organolithium reactions.[4] Organometallic reagents like phenylmagnesium bromide and phenyllithium are strong bases and will readily react with water or other protic solvents. This reaction quenches the reagent, converting it to benzene and reducing the overall yield of the desired alcohol.[2] All glassware should be thoroughly dried, and anhydrous solvents must be used.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low or No Yield of this compound Inactive Grignard reagent due to moisture contamination.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.
Poor quality or passivated magnesium turnings.Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by crushing the turnings to expose a fresh surface.
Incomplete reaction.Allow for sufficient reaction time for both the formation of the organometallic reagent and its subsequent reaction with the aldehyde. Gentle heating (reflux) may be necessary for Grignard reagent formation.
High Percentage of Biphenyl Byproduct Wurtz coupling side reaction.Add the bromobenzene to the magnesium turnings slowly and at a controlled rate. Maintain a moderate reaction temperature.
Presence of Benzene in the Product Reaction of the organometallic reagent with water.Ensure rigorously anhydrous conditions throughout the experiment.
Significant Amount of Unreacted Hexanal Insufficient amount of organometallic reagent.Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard or organolithium reagent.
Incomplete addition of the aldehyde.Ensure the aldehyde is added to the organometallic reagent solution and that the reaction is allowed to proceed to completion with adequate stirring.
Formation of 1-Hexanol Reduction of hexanal by the Grignard reagent.This is a competing side reaction. Using a less sterically hindered Grignard reagent (not applicable here) or carefully controlling the reaction temperature can sometimes mitigate this. Purification by chromatography will be necessary to separate it from the desired product.

Data Presentation

The following table summarizes the expected products and byproducts in the synthesis of this compound. Please note that the exact percentages can vary based on specific experimental conditions.

Compound Structure Role Typical Yield/Percentage Range
This compoundC₆H₅CH(OH)(CH₂)₄CH₃Main Product60-85% (Grignard)
BiphenylC₆H₅-C₆H₅Byproduct5-15%
BenzeneC₆H₆Byproduct1-5% (highly dependent on anhydrous conditions)
1-HexanolCH₃(CH₂)₅OHByproduct<5%
HexanalCH₃(CH₂)₄CHOUnreacted Starting MaterialVariable
BromobenzeneC₆H₅BrUnreacted Starting MaterialVariable

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from bromobenzene and hexanal using a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Hexanal

  • Iodine (crystal)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, warm the flask gently and add a crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of hexanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Byproducts Start Synthesis of this compound Grignard Grignard Reaction (Phenylmagnesium Bromide + Hexanal) Start->Grignard Organolithium Organolithium Reaction (Phenyllithium + Hexanal) Start->Organolithium MainProduct This compound (Desired Product) Grignard->MainProduct Major Pathway Byproducts Common Byproducts Grignard->Byproducts Side Reactions Organolithium->MainProduct Major Pathway Organolithium->Byproducts Side Reactions Biphenyl Biphenyl (Wurtz Coupling) Byproducts->Biphenyl Benzene Benzene (Reaction with Water) Byproducts->Benzene Reduction 1-Hexanol (Aldehyde Reduction) Byproducts->Reduction

Caption: Logical workflow for the synthesis of this compound and the formation of common byproducts.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield of This compound? Start->LowYield CheckMoisture Check for Moisture Contamination (Anhydrous Conditions) LowYield->CheckMoisture Yes HighByproducts High Level of Byproducts? LowYield->HighByproducts No CheckMg Check Magnesium Activation and Quality CheckMoisture->CheckMg CheckReagents Verify Reagent Stoichiometry and Purity CheckMg->CheckReagents CheckReagents->HighByproducts ControlAddition Control Rate of Reagent Addition HighByproducts->ControlAddition Yes Purification Optimize Purification Protocol (Distillation/Chromatography) HighByproducts->Purification No ControlTemp Maintain Optimal Reaction Temperature ControlAddition->ControlTemp ControlTemp->Purification Success Successful Synthesis Purification->Success

Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.

References

optimizing reaction conditions for 1-Phenyl-1-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with benzaldehyde. This method builds the carbon skeleton and creates the alcohol in a single reactive step followed by an aqueous workup.[1][2][3]

  • Reduction of Hexanophenone: This method involves the reduction of the ketone, 1-phenyl-1-hexanone (hexanophenone), to the corresponding secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).[4][5][6]

Q2: Which synthesis route is preferable?

A2: The choice of synthesis route depends on the availability of starting materials and the desired scale of the reaction.

  • The Grignard reaction is an excellent choice for creating the carbon-carbon bond and the alcohol functionality simultaneously. It is a versatile and widely used method in organic synthesis.[7][8]

  • The reduction of hexanophenone is a straightforward and often high-yielding reaction if the starting ketone is readily available. Reductions with sodium borohydride are generally easy to perform and purify.[4][6]

Q3: What are the critical parameters to control during a Grignard reaction for this synthesis?

A3: The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with any protic species, especially water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[7][9][10]

  • Initiation of Grignard Reagent Formation: The reaction between the alkyl halide and magnesium metal can sometimes be slow to start. Activation of the magnesium surface, for instance by using a crystal of iodine or mechanical crushing, can be crucial.[10][11][12]

  • Temperature Control: The addition of benzaldehyde to the Grignard reagent is exothermic. It is important to control the reaction temperature, often by using an ice bath, to prevent side reactions.[7][9]

Q4: What are common side reactions in the Grignard synthesis of this compound?

A4: Several side reactions can occur, potentially lowering the yield of the desired product:

  • Wurtz Coupling: The Grignard reagent can react with unreacted pentyl halide to form decane.[13]

  • Reaction with Water: Any moisture present will quench the Grignard reagent, forming pentane.[9][13]

  • Enolization of Benzaldehyde: While benzaldehyde has no α-hydrogens and cannot be enolized, if an enolizable aldehyde or ketone were used, the Grignard reagent could act as a base, leading to enolate formation instead of nucleophilic addition.[13]

  • Oxidation of Benzaldehyde: Benzaldehyde can be easily oxidized to benzoic acid in the presence of air. If benzoic acid is present, it will react with the Grignard reagent in an acid-base reaction.[9]

Q5: How can I purify the final product, this compound?

A5: After the reaction is complete and has been quenched, the product is typically extracted into an organic solvent. Purification can then be achieved by:

  • Distillation: Vacuum distillation is a common method for purifying liquid alcohols like this compound.[13][14]

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.[5][15]

Troubleshooting Guides

Grignard Reaction Route: Benzaldehyde + Pentylmagnesium Bromide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of this compound 1. Inactive Grignard Reagent: Presence of moisture in glassware or solvent. 2. Poor Quality of Magnesium: Magnesium turnings are oxidized. 3. Incomplete Grignard Formation: Reaction did not go to completion.1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[7][9][10] 2. Activate Magnesium: Crush magnesium turnings or add a small crystal of iodine to initiate the reaction.[10][11][12] 3. Monitor Grignard Formation: Look for signs of reaction (bubbling, color change) and allow sufficient time for the magnesium to be consumed.
Formation of a Significant Amount of Biphenyl-like Byproduct (Decane) Wurtz Coupling: The Grignard reagent is reacting with unreacted pentyl bromide.Slow Addition: Add the pentyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[13]
Reaction Mixture is Cloudy/Milky Before Benzaldehyde Addition Reaction with Atmospheric CO₂: The Grignard reagent is reacting with carbon dioxide from the air to form a carboxylate salt.Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.[16]
Product is Contaminated with Benzoic Acid Oxidized Benzaldehyde: The benzaldehyde starting material was partially oxidized to benzoic acid.Purify Benzaldehyde: Distill benzaldehyde before use to remove any benzoic acid.[9]
Reduction Route: Hexanophenone + Sodium Borohydride
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Ketone still present) 1. Insufficient Reducing Agent: Not enough NaBH₄ was used. 2. Low Reaction Temperature: The reaction is too slow at the current temperature.1. Use a Molar Excess of NaBH₄: While stoichiometrically 0.25 equivalents are needed, it is common practice to use 1-2 equivalents.[5][6] 2. Increase Temperature: If the reaction is sluggish at room temperature, gentle warming may be required.
Formation of Side Products Hydrolysis of NaBH₄: The reducing agent is reacting with the protic solvent (e.g., ethanol, methanol) before it can reduce the ketone.Control Temperature: Add the NaBH₄ portion-wise to the cooled solution of the ketone to manage the initial exothermic reaction with the solvent.
Difficult Product Isolation Emulsion during Workup: An emulsion forms during the extraction process.Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation of Pentylmagnesium Bromide (Grignard Reagent):

    • All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon).

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 equivalents).

    • Prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, which is indicated by bubbling and a gentle reflux. If not, gentle warming or the addition of a small iodine crystal may be necessary.[10][11]

    • Once initiated, add the remainder of the 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.[7][9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.[13][14]

Protocol 2: Synthesis of this compound via Reduction of Hexanophenone
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hexanophenone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • Cool the solution in an ice-water bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) to the stirred solution in small portions. Be cautious as the reaction can be exothermic and produce hydrogen gas.[5][6]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone has been consumed.[4]

  • Work-up and Purification:

    • Carefully add water to quench any unreacted NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or vacuum distillation.[5][15]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterGrignard ReactionReduction of Hexanophenone
Starting Materials Benzaldehyde, 1-Bromopentane, MagnesiumHexanophenone, Sodium Borohydride
Typical Yield 60-85%85-95%
Reaction Time 2-4 hours1-3 hours
Key Reagents Pentylmagnesium BromideSodium Borohydride
Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol
Temperature 0°C to reflux0°C to room temperature
Primary Byproducts Decane (from Wurtz coupling)Borate esters (hydrolyzed during workup)

Visualizations

Reaction_Pathway cluster_grignard Grignard Reaction cluster_reduction Reduction Benzaldehyde Benzaldehyde Alkoxide_Intermediate Alkoxide Intermediate Benzaldehyde->Alkoxide_Intermediate + PentylMgBr Pentylmagnesium_Bromide Pentylmagnesium Bromide Pentylmagnesium_Bromide->Alkoxide_Intermediate 1_Phenyl_1_hexanol_G This compound Alkoxide_Intermediate->1_Phenyl_1_hexanol_G H₃O⁺ Workup Hexanophenone Hexanophenone 1_Phenyl_1_hexanol_R This compound Hexanophenone->1_Phenyl_1_hexanol_R 1. NaBH₄ 2. H₂O Workup

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame) Setup_Apparatus Setup Apparatus (Inert Atmosphere) Dry_Glassware->Setup_Apparatus Prepare_Reagents Prepare Reagents (Anhydrous Solvents) Setup_Apparatus->Prepare_Reagents Initiate_Reaction Initiate Reaction Prepare_Reagents->Initiate_Reaction Add_Reagents Add Reagents (Dropwise, Temp Control) Initiate_Reaction->Add_Reagents Monitor_Progress Monitor Progress (TLC) Add_Reagents->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Liquid-Liquid Extraction Quench_Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Solvent Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Low Product Yield? Grignard_Initiate Did Grignard reaction initiate? Start->Grignard_Initiate Yes (Grignard) Incomplete_Reduction Incomplete Reduction? Start->Incomplete_Reduction Yes (Reduction) Moisture_Check Check for Moisture (Dry glassware/solvents) Grignard_Initiate->Moisture_Check No Side_Products Significant side products? Grignard_Initiate->Side_Products Yes Activate_Mg Activate Magnesium (Iodine/Crushing) Moisture_Check->Activate_Mg Wurtz_Check Wurtz Coupling? (Decane byproduct) Side_Products->Wurtz_Check Yes Successful_Yield Optimize Purification Side_Products->Successful_Yield No Slow_Addition Slow Alkyl Halide Addition Wurtz_Check->Slow_Addition Yes Wurtz_Check->Successful_Yield No Add_More_NaBH4 Add more NaBH₄ Incomplete_Reduction->Add_More_NaBH4 Yes Incomplete_Reduction->Successful_Yield No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Enantioselective Reactions of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enantioselective reactions involving 1-Phenyl-1-hexanol.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the asymmetric synthesis and kinetic resolution of this compound.

Asymmetric Reduction of Hexanophenone

The enantioselective reduction of hexanophenone is a primary method for producing chiral this compound. Below are common problems and their solutions.

Question 1: My asymmetric reduction of hexanophenone results in low enantiomeric excess (ee%). How can I improve it?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic approach is necessary to identify the root cause.

  • Catalyst Integrity and Loading: The chiral catalyst is crucial for enantioselectivity. Ensure the catalyst is not deactivated. Air- and moisture-sensitive catalysts, such as many organometallic complexes, can decompose, leading to reduced stereoselectivity. It is advisable to run a control reaction with a fresh batch of catalyst to verify its activity. Also, ensure the correct catalyst loading is being used as specified in the protocol.

  • Purity of Reagents and Substrate: Impurities in the hexanophenone, solvent, or the reducing agent can act as catalyst poisons or promote non-selective background reactions. Ensure all materials are of high purity and solvents are anhydrous.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess. However, there is often an optimal temperature that balances reaction rate and selectivity. If you are experiencing low ee%, try lowering the reaction temperature.[1]

  • Reducing Agent: The choice and quality of the reducing agent are important. For Corey-Bakshi-Shibata (CBS) reductions, commercially available borane solutions can contain borohydride species that lead to non-selective reduction, lowering the overall ee%.[1]

Question 2: The yield of my asymmetric reduction is low. What are the potential causes and solutions?

Answer: Low yield in an asymmetric reduction can be attributed to several factors:

  • Catalyst Deactivation: As with low ee%, catalyst deactivation is a primary cause of low yield. Deactivated catalysts may change color or precipitate. Running the reaction with a fresh batch of catalyst is a good diagnostic test.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed. If the reaction has stalled, it could be due to catalyst deactivation or insufficient reducing agent.

  • Product Degradation: The product, this compound, might be unstable under the reaction or work-up conditions. Ensure the work-up procedure is not overly harsh (e.g., strong acids or bases, high temperatures).

  • Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps. Ensure proper phase separation during extraction and optimize your chromatography conditions to minimize product loss.

Enzymatic Kinetic Resolution of (±)-1-Phenyl-1-hexanol

Lipase-catalyzed kinetic resolution is a common method to separate the enantiomers of racemic this compound. Here are some common issues and their resolutions.

Question 3: The enantiomeric excess of both the remaining alcohol and the acylated product is low in my lipase-catalyzed kinetic resolution. What should I do?

Answer: Achieving high enantioselectivity is the primary goal of kinetic resolution. Low ee% can be addressed by considering the following:

  • Enzyme Choice: Not all lipases are equally effective for a given substrate. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a commonly used and highly enantioselective lipase for the resolution of secondary alcohols. If you are using a different lipase, consider screening other commercially available lipases.

  • Acyl Donor: The structure of the acyl donor can significantly influence enantioselectivity. Vinyl acetate is a widely used and effective acyl donor as the reaction is essentially irreversible. Other vinyl esters can also be screened.

  • Solvent: The reaction medium can impact enzyme activity and enantioselectivity. Non-polar organic solvents like hexane or heptane are generally preferred. Protic solvents can interfere with the reaction.

  • Temperature: Temperature affects both the rate and the enantioselectivity of the enzymatic reaction. While higher temperatures increase the reaction rate, they can sometimes lead to lower enantioselectivity. It is important to find the optimal temperature for your specific enzyme and substrate.

  • Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the product ester, reducing the overall efficiency of the resolution. Ensure the use of anhydrous solvents and consider adding molecular sieves to control the water content.

Question 4: My enzymatic kinetic resolution is very slow or does not proceed to 50% conversion. How can I increase the reaction rate?

Answer: A slow reaction rate can make the kinetic resolution impractical. Here are some ways to improve it:

  • Enzyme Loading: Increasing the amount of lipase will generally increase the reaction rate. However, this also increases the cost.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, be mindful of the enzyme's thermal stability and the potential impact on enantioselectivity.

  • Acyl Donor Concentration: Ensure that the acyl donor is not the limiting reagent. Using a slight excess of the acyl donor is common.

  • Mass Transfer Limitations: In heterogeneous catalysis with an immobilized enzyme, mass transfer limitations can slow down the reaction. Adequate stirring or shaking is crucial to ensure good mixing.

II. Quantitative Data

The following tables summarize representative quantitative data for enantioselective reactions of secondary alcohols structurally similar to this compound, as specific data for this substrate is not extensively available. These values can serve as a benchmark for optimizing your own reactions.

Table 1: Asymmetric Reduction of Hexanophenone Analogs

Catalyst SystemKetone SubstrateReductantTemp (°C)Time (h)Yield (%)ee%Reference
(R)-CBS-OxazaborolidineAcetophenoneBH₃·SMe₂250.59596Adapted from[2]
RuCl₂[(S)-BINAP][(S,S)-DPEN]AcetophenoneH₂ (10 atm)2512>9999Adapted from[3]
KRED-NADH-110HexanophenoneIsopropanol302492>99Representative

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee% (Alcohol)ee% (Ester)Reference
Novozym 435 (CAL-B)Vinyl AcetateHexane421.25~50>99>99Adapted from[4]
Pseudomonas cepacia LipaseVinyl AcetateDiisopropyl ether3074898>99Representative
Candida rugosa LipaseVinyl LaurateToluene4024459596Representative

III. Experimental Protocols

Protocol 1: Asymmetric Reduction of Hexanophenone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a general procedure for the enantioselective reduction of hexanophenone to this compound using a CBS catalyst.

Materials:

  • (R)- or (S)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Hexanophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

  • Cool the flask to 0 °C in an ice bath and slowly add the borane-dimethyl sulfide complex (0.6 mmol) dropwise. Stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve hexanophenone (1 mmol) in anhydrous THF (5 mL).

  • Add the hexanophenone solution dropwise to the catalyst solution at 0 °C over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (5 mL) and stir for another 15 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenyl-1-hexanol

This protocol provides a general method for the kinetic resolution of racemic this compound using an immobilized lipase.

Materials:

  • (±)-1-Phenyl-1-hexanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Molecular sieves (4 Å)

  • Celite

Procedure:

  • To a dry flask, add (±)-1-Phenyl-1-hexanol (1 mmol), anhydrous hexane (10 mL), and activated molecular sieves.

  • Add Novozym 435 (50 mg).

  • Add vinyl acetate (1.5 mmol).

  • Seal the flask and shake the mixture at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

  • Once the reaction has reached the desired conversion, filter the enzyme and molecular sieves through a pad of Celite, washing with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting this compound and the corresponding acetate by flash column chromatography.

  • Determine the yield and enantiomeric excess of both the unreacted alcohol and the acetate product by chiral HPLC analysis.

Protocol 3: Chiral HPLC Analysis of this compound Enantiomers

This protocol outlines a general method for determining the enantiomeric excess of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (starting point):

  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane/Isopropanol (95:5, v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Prepare a sample of the reaction product by dissolving a small amount in the mobile phase.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the reaction sample.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers with the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

IV. Visualizations

The following diagrams illustrate the workflows and mechanisms discussed in this technical support center.

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start catalyst_prep Catalyst Preparation/ Activation start->catalyst_prep substrate_prep Substrate & Reagent Preparation start->substrate_prep reaction Asymmetric Reduction (e.g., Hexanophenone) catalyst_prep->reaction substrate_prep->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis end End Product (Chiral this compound) analysis->end

Workflow for Asymmetric Reduction of Hexanophenone.

CBS_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Enantioselective Reduction cluster_release Product Release CBS CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination Borane BH3 Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Ketone Hexanophenone Ketone->Transition_State Coordination Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS Catalyst Regeneration Chiral_Alcohol Chiral this compound Product_Complex->Chiral_Alcohol Release

Mechanism of CBS-Catalyzed Ketone Reduction.

Lipase_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_separation Separation & Analysis start Start racemic_alcohol Racemic This compound start->racemic_alcohol lipase Immobilized Lipase start->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) start->acyl_donor solvent Anhydrous Solvent start->solvent reaction Enzymatic Acylation (~50% Conversion) racemic_alcohol->reaction lipase->reaction acyl_donor->reaction solvent->reaction filtration Enzyme Filtration reaction->filtration separation Chromatographic Separation filtration->separation unreacted_alcohol Unreacted Alcohol (One Enantiomer) separation->unreacted_alcohol acylated_product Acylated Product (Other Enantiomer) separation->acylated_product analysis ee% Analysis unreacted_alcohol->analysis acylated_product->analysis

Workflow for Lipase-Catalyzed Kinetic Resolution.

Lipase_Catalytic_Cycle E Free Lipase (Ser-OH) E_Tetra1 Tetrahedral Intermediate 1 E->E_Tetra1 + Acyl Donor E_Acyl Acyl-Enzyme Intermediate E_Tetra2 Tetrahedral Intermediate 2 E_Acyl->E_Tetra2 + (R)-Alcohol E_Tetra1->E_Acyl - Leaving Group Leaving_Group Leaving Group (R''-OH) E_Tetra1->Leaving_Group E_Tetra2->E - Ester Product Ester Ester Product (R'-CO-O-R) E_Tetra2->Ester Acyl_Donor Acyl Donor (R'-CO-OR'') Acyl_Donor->E_Tetra1 Alcohol (R)-Alcohol Alcohol->E_Tetra2

Catalytic Cycle of Lipase in Acylation.

References

Technical Support Center: Stereochemical Integrity of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of 1-phenyl-1-hexanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, maintaining a specific stereoisomer (either (R) or (S)) is often critical for its biological activity and efficacy in pharmaceutical applications. Racemization leads to a loss of optical purity, potentially reducing the desired therapeutic effect or introducing undesired side effects.[2]

Q2: Under what common reaction conditions is this compound prone to racemization?

A2: this compound, a secondary benzylic alcohol, is particularly susceptible to racemization under conditions that facilitate the formation of a stabilized carbocation intermediate at the stereocenter. This includes:

  • Acidic Conditions: Brønsted or Lewis acids can protonate the hydroxyl group, leading to the elimination of water and the formation of a planar, achiral carbocation. Subsequent nucleophilic attack can occur from either face with equal probability, resulting in a racemic mixture.[3][4]

  • Oxidative/Reductive Conditions: Some transition metal catalysts, particularly those used for hydrogen transfer reactions, can reversibly oxidize the alcohol to a ketone (an achiral intermediate) and then reduce it back to the alcohol, scrambling the stereochemistry.[5][6]

Q3: How do substituents on the phenyl ring of a benzylic alcohol affect the rate of racemization?

A3: The electronic properties of substituents on the phenyl ring significantly influence the rate of racemization, especially in acid-catalyzed reactions that proceed through a carbocation intermediate.

  • Electron-donating groups (e.g., methoxy, methyl) stabilize the benzylic carbocation, thereby accelerating the rate of racemization. For instance, a 1-(4-methoxyphenyl) derivative racemizes even at 0°C.[4]

  • Electron-withdrawing groups (e.g., chloro, nitro) destabilize the carbocation, leading to a significantly slower rate of racemization.[3][4]

Troubleshooting Guides

Issue 1: Loss of enantiomeric excess during an acid-catalyzed reaction.

Symptoms: You start with enantiomerically pure (R)- or (S)-1-phenyl-1-hexanol, but after your reaction, chiral HPLC or GC analysis shows a mixture of enantiomers.

Possible Cause: The reaction conditions are promoting the formation of a benzylic carbocation intermediate, leading to racemization.

Solutions:

  • Lower the Reaction Temperature: Carbocation formation is often temperature-dependent. Reducing the temperature can significantly slow down or prevent racemization.[4]

  • Use a Milder Lewis or Brønsted Acid: If a strong acid is not essential for the desired transformation, consider using a weaker acid or a Lewis acid that is less prone to promoting carbocation formation.

  • Change the Solvent: The solvent can play a crucial role in stabilizing or destabilizing the carbocation intermediate. Protic or highly polar solvents can facilitate racemization. Experiment with less polar, aprotic solvents. Ketone-based solvents like 2-butanone have been shown to stabilize cationic intermediates and can be effective in certain racemization protocols, so their use should be carefully considered based on the desired outcome.[3]

  • Protect the Hydroxyl Group: If the hydroxyl group is not directly involved in the desired reaction, consider protecting it with a suitable protecting group that is stable to the reaction conditions and can be removed without causing racemization.

Issue 2: Racemization observed during a transition metal-catalyzed reaction (e.g., hydrogenation, transfer hydrogenation).

Symptoms: The stereochemical integrity of your this compound is compromised during a reaction involving a transition metal catalyst (e.g., Ru, Rh, Pd).

Possible Cause: The catalyst is facilitating a dehydrogenation-hydrogenation equilibrium, leading to the formation of an achiral ketone intermediate.

Solutions:

  • Choose a Stereospecific Catalyst: Select a catalyst and ligand combination that is known for its high stereospecificity and low tendency to cause racemization. For example, certain ruthenium complexes are excellent for racemization and are intentionally used in dynamic kinetic resolutions, so they should be avoided if stereoretention is desired.[5][6]

  • Optimize Reaction Conditions:

    • Hydrogen Source: In transfer hydrogenation, the choice of hydrogen donor can influence the rate of racemization.

    • Additives: The presence of a base (like KOtBu) is often required to activate ruthenium catalysts for racemization; avoiding such additives may prevent the undesired side reaction.[6]

    • Temperature and Time: Minimize reaction time and temperature to reduce the extent of racemization.

Experimental Protocols

Protocol 1: Arylboronic Acid-Catalyzed Racemization of Secondary Benzylic Alcohols

This protocol is for intentionally racemizing a secondary benzylic alcohol, which can be useful in dynamic kinetic resolution processes.

Materials:

  • Enantioenriched secondary benzylic alcohol (e.g., (S)-1-phenylethanol as a model)

  • 2-Carboxyphenylboronic acid (5 mol%)

  • Oxalic acid (10 mol%)

  • 2-Butanone (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a vial, add the enantioenriched secondary benzylic alcohol (1 equivalent), 2-carboxyphenylboronic acid (0.05 equivalents), and oxalic acid (0.10 equivalents).[3]

  • Add 2-butanone as the solvent.[3]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C). The optimal temperature will depend on the substrate.[4]

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric ratio using chiral HPLC or GC.

  • Once racemization is complete, quench the reaction (e.g., with a saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the racemic alcohol by column chromatography if necessary.[4]

Data Summary

Table 1: Conditions for Arylboronic Acid-Catalyzed Racemization of Secondary Benzylic Alcohols

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Final e.r.Reference
(S)-1-Phenylethanol2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%)2-ButanoneRT27555:45 (S:R)[4]
(S)-2-Methyl-1-phenylpropanol2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%)2-ButanoneRT27155:46 (S:R)[4]
(S)-2,2-Dimethyl-1-phenylpropanol2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%)2-Butanone601.58552:48 (S:R)[4]
(S)-1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%)MeCN027867:33 (S:R)[4]
(S)-1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%)2-Butanone6067073:27 (S:R)[4]

Visualizations

Racemization_Mechanisms cluster_acid Acid-Catalyzed Racemization cluster_metal Transition Metal-Catalyzed Racemization R_Alcohol (R)-1-Phenyl-1-hexanol Carbocation Planar Carbocation Intermediate R_Alcohol->Carbocation + H⁺, - H₂O S_Alcohol (S)-1-Phenyl-1-hexanol Carbocation->R_Alcohol + H₂O, - H⁺ Carbocation->S_Alcohol + H₂O, - H⁺ R_Alcohol2 (R)-1-Phenyl-1-hexanol Ketone Achiral Ketone Intermediate R_Alcohol2->Ketone [M]-cat. Dehydrogenation S_Alcohol2 (S)-1-Phenyl-1-hexanol S_Alcohol2->Ketone [M]-cat. Dehydrogenation Ketone->R_Alcohol2 [M]-cat. Hydride Addition Ketone->S_Alcohol2 [M]-cat. Hydride Addition

Caption: Mechanisms of racemization for this compound.

Troubleshooting_Workflow Start Racemization Observed ReactionType Identify Reaction Type Start->ReactionType AcidCat Acid-Catalyzed ReactionType->AcidCat Acidic? MetalCat Transition Metal-Catalyzed ReactionType->MetalCat Metal? Other Other ReactionType->Other Neither? AcidSolutions Lower Temp Milder Acid Change Solvent Protect -OH AcidCat->AcidSolutions MetalSolutions Change Catalyst/Ligand Optimize Conditions (Temp, Time, Additives) MetalCat->MetalSolutions Consult Consult Literature for Specific Substrate/Reaction Other->Consult

Caption: Troubleshooting workflow for unexpected racemization.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup and purification of reactions involving 1-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is a typical quenching agent for a reaction mixture expected to produce this compound, such as a Grignard reaction?

A common and effective method for quenching Grignard reactions or reactions involving other strong bases is the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This procedure protonates the alkoxide intermediate to form the desired alcohol, this compound, while being less acidic than dilute mineral acids, which can sometimes promote side reactions like elimination (dehydration) of the tertiary alcohol. For reactions sensitive to acidic conditions, this is the preferred method.

Q2: Which organic solvent is most suitable for extracting this compound from an aqueous mixture?

Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices for extracting this compound. These solvents are effective at dissolving the moderately polar alcohol while having low miscibility with water, facilitating good separation. Dichloromethane (DCM) can also be used, but it is denser than water, which will result in the organic layer being the bottom layer.

Q3: My this compound product appears oily or is a liquid. Is this normal?

Yes, this is expected. This compound is described as a colorless to almost colorless clear liquid at room temperature.[1] If your product is a liquid, it aligns with its known physical state.

Q4: What are the key safety precautions to consider during the workup of this compound?

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] The workup procedure often involves flammable solvents like diethyl ether, so all ignition sources must be eliminated.[5][6]

Troubleshooting Guide

Problem 1: A persistent emulsion has formed during the aqueous extraction, and the layers will not separate.

Cause: Emulsions are common when the densities of the organic and aqueous layers are similar, or when salts or other reaction byproducts act as surfactants. Vigorous shaking of the separatory funnel can exacerbate this issue.

Solution:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.

  • Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.[7][8]

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine).[7][8] This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[8]

  • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) to break up the emulsion.[7]

Problem 2: The final product yield is very low after purification.

Cause: Low yields can result from several issues, including incomplete reaction, product loss during transfers, or inefficient extraction. Given the hydroxyl group, this compound has some water solubility, which could lead to loss in the aqueous layers during workup.

Solution:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether) one or two more times to recover any dissolved product.

  • Minimize Water Washes: While washing is necessary to remove impurities, excessive washing can lead to product loss. Use the minimum number of washes required.

  • pH Adjustment: Ensure the aqueous layer is not basic during extraction. In basic conditions, the alcohol could be deprotonated to the alkoxide, increasing its water solubility. A neutral or slightly acidic pH is ideal.

Problem 3: The purified product shows impurities in the NMR or GC-MS analysis.

Cause: Impurities can include unreacted starting materials (e.g., benzaldehyde), biphenyl (a common byproduct in Grignard reactions), or residual solvent.

Solution:

  • Purification by Column Chromatography: This is the most effective method for separating this compound from nonpolar byproducts like biphenyl and more polar starting materials. A silica gel column with a gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity is recommended.

  • Distillation: If the impurities have significantly different boiling points, Kugelrohr distillation under reduced pressure can be an effective purification method.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4471-05-0[1][10][11][12]
Molecular FormulaC₁₂H₁₈O[1][2][11]
Molecular Weight178.27 g/mol [1][2]
AppearanceColorless to Almost colorless clear liquid[1][10]
Boiling Point172 °C
Density0.95 g/cm³[10]
Refractive Index1.51[10]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

  • Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0-5 °C to control the exothermic nature of the quench.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Continue addition until no further effervescence or precipitation is observed.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether).

  • Separation: Gently swirl the funnel to mix the layers, venting frequently to release any pressure buildup.[7] Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Deionized water (to remove water-soluble salts).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

      • Saturated aqueous sodium chloride (brine) solution (to remove excess water from the organic layer).

    • During each wash, drain the aqueous layer before adding the next solution.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Nonpolar impurities like biphenyl will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Mandatory Visualizations

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture (Post-Reaction) Quench 1. Quench (e.g., sat. NH4Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., Diethyl Ether) Quench->Extract Wash 3. Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Crude Product Product Pure this compound Purify->Product

Caption: General workflow for the workup and purification of this compound.

G Start Persistent Emulsion Forms During Extraction Wait Allow funnel to stand for 10-20 minutes Start->Wait Check1 Did emulsion break? Wait->Check1 Swirl Gently swirl or stir with a glass rod Check1->Swirl No Success Continue Workup Check1->Success Yes Check2 Did emulsion break? Swirl->Check2 Salt Add saturated NaCl (Brine) solution Check2->Salt No Check2->Success Yes Check3 Did emulsion break? Salt->Check3 Filter Filter mixture through a pad of Celite® Check3->Filter No Check3->Success Yes Filter->Success

Caption: Decision tree for troubleshooting emulsions in liquid-liquid extractions.

G A Reaction Completion B Quenching (Protonation of Alkoxide) A->B Proceeds to C Phase Separation (Extraction) B->C Enables D Aqueous Impurity Removal (Washing) C->D Is followed by E Solvent Removal (Concentration) D->E Requires F Product Purification (Chromatography) E->F Yields crude for G Isolated Product F->G Results in

Caption: Logical relationship of steps in the this compound workup procedure.

References

stability issues and storage of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1-Phenyl-1-hexanol. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent exposure to moisture and air. It is also advisable to protect it from light. Avoid storing it with incompatible materials, particularly strong oxidizing agents, as they can accelerate degradation.

Q2: I observe a change in the color or viscosity of my this compound sample. What could be the cause?

A2: A change in the physical appearance of this compound, such as yellowing or an increase in viscosity, can be an indicator of degradation. The most probable causes are oxidation or dehydration, which can be triggered by improper storage conditions like exposure to air, light, high temperatures, or acidic/basic contaminants. It is recommended to verify the purity of the sample using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) if you observe any changes.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathways for this compound are oxidation and dehydration.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which would form 1-phenyl-1-hexanone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.

  • Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration (loss of a water molecule) to form 1-phenyl-1-hexene as the major product.

Q4: How can I test the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using chromatographic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities and degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products and other impurities.

Refer to the Experimental Protocols section for a general methodology for GC-MS analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram (GC/HPLC) Sample degradationReview storage conditions. Ensure the sample is protected from light, heat, and air. Prepare fresh solutions for analysis.
Contamination from solvent or glasswareUse high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify any background peaks.
Poor peak shape or resolution in HPLC Inappropriate column or mobile phaseOptimize the HPLC method. Consider a C18 column with a mobile phase of acetonitrile and water or a suitable buffer. Adjust the gradient and flow rate as needed.
Column degradationFlush the column or replace it if it's old or has been used with harsh conditions.
Inconsistent experimental results Degradation of this compound during the experimentIf the experiment involves harsh conditions (e.g., high temperature, extreme pH), consider the possibility of in-situ degradation. Analyze samples at different time points to assess stability under your experimental conditions.
Non-homogenous sampleEnsure the sample is fully dissolved and the solution is homogenous before use.

Data Presentation

Solubility of this compound (Qualitative)
Solvent Expected Solubility
WaterSparingly soluble to insoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Diethyl EtherSoluble
TolueneSoluble
HexaneSoluble
Potential Degradation Products
Degradation Pathway Product Name Chemical Structure Molecular Weight ( g/mol )
Oxidation1-Phenyl-1-hexanoneC₁₂H₁₆O176.26
Dehydration1-Phenyl-1-hexeneC₁₂H₁₆160.26

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by GC-MS

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and available columns.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to create calibration standards if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
  • Inlet: Use a split/splitless injector in split mode with a split ratio of 50:1.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer (MS):
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identification: Identify the this compound peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantification: Determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study (Conceptual)

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2] The following is a conceptual protocol for a forced degradation study of this compound. The extent of degradation should ideally be in the range of 5-20%.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 1 M HCl at 60 °C for 24 hours.
  • Base Hydrolysis: Treat the stock solution with 1 M NaOH at 60 °C for 24 hours.
  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or GC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
  • Calculate the percentage of degradation for each stress condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (this compound) acid Acid Hydrolysis (e.g., 1M HCl, 60°C) base Base Hydrolysis (e.g., 1M NaOH, 60°C) oxidation Oxidative Stress (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 105°C) photo Photolytic Stress (UV/Vis Light) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating Method (HPLC/GC-MS) neutralize->analyze evaluate Identify & Quantify Degradants analyze->evaluate report Determine Degradation Pathway & Stability Profile evaluate->report

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_oxidation Oxidation cluster_dehydration Dehydration parent This compound ketone 1-Phenyl-1-hexanone parent->ketone [O] alkene 1-Phenyl-1-hexene parent->alkene - H2O

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1-hexanol, with a focus on scaling up the process from laboratory to pilot or industrial scale.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of phenylmagnesium bromide (a Grignard reagent) with hexanal. It is a widely used method for forming carbon-carbon bonds.

  • Reduction of Hexanophenone: This method involves the reduction of hexanophenone (also known as 1-phenyl-1-hexanone) using a reducing agent such as sodium borohydride.

Q2: What are the primary challenges when scaling up the Grignard reaction for this compound synthesis?

A2: Scaling up the Grignard reaction presents several challenges, primarily related to safety and efficiency.[1] Key challenges include:

  • Exothermicity: The Grignard reaction is highly exothermic, and managing the heat generated is critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio decreases.[2][3]

  • Reaction Initiation: Initiating the Grignard reaction can be difficult and sometimes unpredictable on a large scale. An induction period can lead to the accumulation of unreacted reagents, which, upon initiation, can cause a sudden and dangerous exotherm.[3]

  • Reagent Purity and Handling: Grignard reagents are extremely sensitive to moisture and air. Ensuring anhydrous conditions and using high-purity reagents is crucial for good yield and to avoid side reactions.[4]

  • Side Reactions: The formation of byproducts such as biphenyl (from Wurtz coupling) can become more significant at a larger scale, impacting product purity and yield.[5]

Q3: What are the main safety concerns associated with the large-scale synthesis of this compound?

A3: The primary safety concerns include:

  • Thermal Runaway: Due to the exothermic nature of the Grignard reaction, poor temperature control can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[2]

  • Flammable Solvents: The use of highly flammable solvents like diethyl ether or tetrahydrofuran (THF) in the Grignard reaction poses a significant fire and explosion risk, especially on a large scale.[6]

  • Handling of Reactive Reagents: Phenylmagnesium bromide is a highly reactive and corrosive organometallic compound. Sodium borohydride, used in the reduction method, can release hydrogen gas upon contact with acid or water, which is flammable.

Q4: How does the choice of solvent impact the Grignard reaction at scale?

A4: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction rate and safety. Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point and flash point, which can help in managing the reaction temperature and reducing fire hazards.[3]

Q5: What are the common impurities in the synthesis of this compound and how can they be removed?

A5: Common impurities include:

  • From Grignard Reaction: Biphenyl is a major byproduct. Unreacted starting materials like bromobenzene and hexanal may also be present.

  • From Reduction of Hexanophenone: Unreacted hexanophenone and byproducts from the reducing agent. Purification is typically achieved through fractional distillation under reduced pressure or column chromatography. For large-scale operations, fractional distillation is often more practical.

II. Troubleshooting Guides

A. Grignard Reaction: Phenylmagnesium Bromide and Hexanal
Problem Possible Cause(s) Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).[4] 2. Presence of moisture in glassware or reagents.[4] 3. Impure reagents.1. Activate magnesium turnings using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical grinding.[4][7] 2. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents. 3. Purify starting materials before use.
Low Yield of this compound 1. Incomplete reaction. 2. Side reactions (e.g., Wurtz coupling to form biphenyl).[5] 3. Grignard reagent degradation due to moisture or air exposure.1. Ensure sufficient reaction time and maintain appropriate temperature. 2. Slowly add the hexanal to the Grignard reagent to minimize the concentration of unreacted aldehyde. Maintain a lower reaction temperature. 3. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Reaction becomes too vigorous (runaway exotherm) 1. Rate of hexanal addition is too fast.[3] 2. Inefficient cooling of the reactor. 3. High concentration of reactants.1. Reduce the addition rate of hexanal. Use a dropping funnel with precise control. 2. Ensure the cooling system (e.g., ice bath, chiller) is adequate for the scale of the reaction. 3. Use a sufficient volume of solvent to dissipate heat effectively.
Product is contaminated with a significant amount of biphenyl High local concentration of phenylmagnesium bromide and unreacted bromobenzene.[5]Ensure slow and controlled addition of bromobenzene during the formation of the Grignard reagent.
B. Reduction of Hexanophenone
Problem Possible Cause(s) Solution(s)
Incomplete Reduction (presence of starting material) 1. Insufficient amount of reducing agent (sodium borohydride). 2. Low reaction temperature or insufficient reaction time.1. Use a slight excess of sodium borohydride. 2. Ensure the reaction is stirred for an adequate amount of time at the recommended temperature. Monitor the reaction progress using TLC.[8]
Low Yield after Workup 1. Product loss during extraction. 2. Decomposition of the product during workup.1. Perform multiple extractions with an appropriate organic solvent. 2. Ensure the quenching step is performed carefully at a low temperature to avoid any unwanted side reactions.
Formation of unexpected byproducts Contamination of reagents or reaction with the solvent.Use pure, dry solvents and high-quality reagents.

III. Quantitative Data

Table 1: Comparison of Synthesis Methods for this compound (Illustrative Data)
ParameterGrignard Reaction (Lab Scale)Grignard Reaction (Pilot Scale)Reduction of Hexanophenone (Lab Scale)Reduction of Hexanophenone (Pilot Scale)
Scale 100 g10 kg100 g10 kg
Typical Yield 80-90%75-85%90-98%88-95%
Purity (before purification) 85-95%80-90%95-99%92-98%
Reaction Time 2-4 hours4-8 hours1-3 hours3-6 hours
Key Challenges Initiation, maintaining anhydrous conditionsHeat management, reagent addition rateHandling of sodium borohydrideControl of quenching, hydrogen evolution

Note: The data in this table is illustrative and can vary depending on the specific reaction conditions and equipment used.

IV. Experimental Protocols

A. Protocol 1: Pilot Scale Synthesis of this compound via Grignard Reaction

1. Reagents and Equipment:

  • Magnesium turnings

  • Bromobenzene

  • Hexanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • 100 L glass-lined reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet

  • Chilling unit

2. Procedure:

  • Preparation: Ensure the reactor and all associated glassware are thoroughly dried and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings under a nitrogen atmosphere.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the reactor to initiate the reaction. Initiation is indicated by a temperature increase and a change in color.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use the chilling unit to control the temperature.

    • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution to 0-5 °C using the chilling unit.

    • Add a solution of hexanal in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Quenching:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. This step is exothermic and may release flammable gases.

    • Stir the mixture for 30 minutes.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with THF or another suitable solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

B. Protocol 2: Pilot Scale Synthesis of this compound via Reduction of Hexanophenone

1. Reagents and Equipment:

  • Hexanophenone

  • Sodium borohydride

  • Methanol

  • Water

  • Dilute hydrochloric acid

  • 100 L glass-lined reactor with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

  • Cooling system

2. Procedure:

  • Preparation: Charge the reactor with hexanophenone and methanol.

  • Reduction:

    • Cool the solution to 0-5 °C using the cooling system.

    • In a separate vessel, prepare a solution of sodium borohydride in a small amount of cold water or methanol.

    • Slowly add the sodium borohydride solution to the hexanophenone solution, maintaining the temperature below 10 °C.[9]

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[8]

  • Work-up and Quenching:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture. This will generate hydrogen gas, so ensure adequate ventilation.

  • Extraction and Purification:

    • Add water and a suitable organic solvent (e.g., ethyl acetate) to the reactor.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

V. Visualizations

experimental_workflow_grignard cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Reactor & Purge with N2 charge_mg Charge Mg Turnings prep->charge_mg add_thf Add Anhydrous THF charge_mg->add_thf add_i2 Activate with I2 add_thf->add_i2 add_phbr Add Phenyl Bromide Solution (dropwise) add_i2->add_phbr stir_grignard Stir (1-2h) add_phbr->stir_grignard cool_grignard Cool to 0-5°C stir_grignard->cool_grignard add_hexanal Add Hexanal Solution (dropwise) cool_grignard->add_hexanal stir_reaction Stir at RT (2-3h) add_hexanal->stir_reaction quench Quench with aq. NH4Cl stir_reaction->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the pilot-scale synthesis of this compound via the Grignard reaction.

troubleshooting_logic_grignard start Low Yield in Grignard Synthesis check_initiation Was reaction initiation confirmed? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution_activation Activate Mg (I2, 1,2-dibromoethane) check_initiation->solution_activation No check_reagents Were reagents pure and fresh? check_conditions->check_reagents Yes solution_dry Dry all glassware and solvents thoroughly check_conditions->solution_dry No check_addition Was hexanal addition slow and controlled? check_reagents->check_addition Yes solution_purify Purify starting materials check_reagents->solution_purify No solution_slow_addition Decrease addition rate and maintain low temperature check_addition->solution_slow_addition No

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

dealing with emulsions during aqueous workup of 1-Phenyl-1-hexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the aqueous workup of reactions yielding 1-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as fine droplets in the other.[1] This often appears as a cloudy or milky layer between the aqueous and organic phases, preventing a clean separation. Emulsions in the workup of this compound reactions are common and can be attributed to several factors:

  • Amphiphilic Nature of the Product: this compound has both a polar hydroxyl group (-OH) and a nonpolar phenyl and hexyl group, allowing it to act as a surfactant and stabilize the interface between the aqueous and organic layers.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can break up the liquid phases into very small droplets, increasing the surface area and promoting emulsion formation.[2]

  • Presence of Salts: The magnesium salts formed during the quenching of a Grignard reaction (a common synthesis route to this compound) can act as emulsifying agents.[3]

  • Suspended Solids: Fine solid particles can stabilize an emulsion.[4]

  • High pH: Basic conditions can deprotonate the alcohol, increasing its surfactant-like properties.

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often the most effective strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal agitation.

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in the extraction solvent.[4]

  • Temperature Control: Performing the extraction at a lower temperature can sometimes reduce the tendency for emulsion formation.

Q3: What is the quickest way to break a simple emulsion?

For a simple emulsion, the addition of a saturated aqueous solution of sodium chloride (brine) is often the fastest and most effective method.[3] The increased ionic strength of the aqueous layer helps to "salt out" the organic components, disrupting the emulsion and promoting phase separation.[1]

Troubleshooting Guide

If you are currently dealing with a persistent emulsion, follow this troubleshooting guide.

Problem: A stable emulsion has formed during the aqueous extraction of this compound.

Step 1: Initial and Simple Interventions

  • Let it Stand: Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own with time.[5]

  • Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion with a glass rod. This can help the dispersed droplets to coalesce.

  • Add Brine: Add a small volume of saturated sodium chloride solution (brine), gently invert the funnel a few times, and observe if the layers separate.[3]

Step 2: Chemical and Physical Interventions

If the emulsion persists after Step 1, proceed to these more active methods.

  • pH Adjustment: If the aqueous layer is basic, carefully add a dilute acid (e.g., 1M HCl) dropwise to neutralize it. This can alter the solubility of emulsifying agents.[1] Be cautious if your product is sensitive to acid.

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may break the emulsion.[1]

  • Filtration through Celite or Glass Wool: Many emulsions are stabilized by fine solid particles. Filtering the entire mixture through a pad of Celite or a plug of glass wool can remove these solids and break the emulsion.[4]

Step 3: Mechanical and Thermal Interventions

For the most stubborn emulsions, these methods can be effective.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective method to force phase separation.[6]

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote separation.[1] Avoid excessive heat, which could degrade the product.

  • Cooling/Freezing: Cooling the mixture in an ice bath, or even partially freezing the aqueous layer, can also help to break the emulsion.[1]

Data Presentation

The following table provides an illustrative comparison of the effectiveness of various emulsion-breaking techniques. The data is hypothetical and intended to provide a general understanding of the relative efficiency of each method. Actual results will vary depending on the specific reaction conditions.

TechniqueTime to Separation (minutes)Estimated Product Recovery (%)Notes
Let it Stand > 6090-95Only effective for very weak emulsions.
Addition of Brine 5 - 1595-98Often the most effective first-line treatment.[3]
pH Adjustment 10 - 2090-95Risk of product degradation if sensitive to pH changes.[1]
Filtration (Celite) 15 - 3092-97Very effective for emulsions stabilized by solids.[4]
Centrifugation 5 - 10> 98Highly effective but requires appropriate equipment.[6]
Gentle Heating 20 - 4085-95Risk of thermal degradation of the product.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine

  • Preparation: Transfer the emulsified mixture to a separatory funnel.

  • Addition of Brine: Add a volume of saturated aqueous sodium chloride (brine) equal to approximately 10-20% of the volume of the aqueous layer in the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 3-5 times. Do not shake vigorously.

  • Separation: Place the funnel back in a ring stand and allow the layers to separate. The emulsion should break, and a clear interface between the aqueous and organic layers should become visible.

  • Extraction: Drain the lower aqueous layer, and then collect the upper organic layer containing the this compound.

Protocol 2: Filtration through Celite

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used in the extraction. Add a 1-2 cm layer of Celite on top of the filter paper and gently press it down.

  • Filtration: Pour the entire emulsified mixture onto the Celite pad and apply gentle vacuum.

  • Washing: Rinse the original flask with a small amount of the organic solvent and pour this over the Celite pad to ensure all of the product is collected.

  • Separation: The filtrate should consist of two clear layers. Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

Visualizations

TroubleshootingWorkflow Start Emulsion Formed Step1 Step 1: Simple Interventions - Let it Stand - Gentle Swirling - Add Brine Start->Step1 Check1 Emulsion Broken? Step1->Check1 Step2 Step 2: Chemical/Physical Interventions - pH Adjustment - Change Solvent - Filter through Celite Check1->Step2 No Success Phase Separation Achieved Check1->Success Yes Check2 Emulsion Broken? Step2->Check2 Step3 Step 3: Mechanical/Thermal Interventions - Centrifugation - Gentle Heating - Cooling/Freezing Check2->Step3 No Check2->Success Yes Check3 Emulsion Broken? Step3->Check3 Check3->Success Yes Failure Consult Senior Chemist Check3->Failure No

Caption: Troubleshooting workflow for breaking emulsions.

PreventionStrategies cluster_prevention Prevention of Emulsions cluster_outcome Desired Outcome GentleMixing Gentle Mixing CleanSeparation Clean Phase Separation GentleMixing->CleanSeparation SolventEvaporation Solvent Evaporation SolventEvaporation->CleanSeparation TemperatureControl Temperature Control TemperatureControl->CleanSeparation

Caption: Key strategies for preventing emulsion formation.

References

side reactions of the phenyl group in 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Phenyl-1-hexanol Reactions

Welcome to the technical support center for experiments involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions involving the phenyl group.

Frequently Asked Questions (FAQs)

FAQ 1: Phenyl Ring Reduction

Question: I am performing a reduction on a separate functional group in my molecule, but I am observing the reduction of the phenyl group of this compound. How can I avoid this?

Answer: The aromatic ring of this compound is generally stable but can be reduced under certain conditions, leading to the formation of 1-Cyclohexyl-1-hexanol. This is a common issue when using powerful reduction methods.

  • Catalytic Hydrogenation: Standard catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) can reduce the phenyl ring, but this typically requires harsh conditions like high pressure and elevated temperatures.[1][2] If your primary goal is to reduce a less stable functional group, such as an alkene, you can often achieve selectivity by using milder conditions (e.g., palladium on carbon at room temperature and atmospheric pressure).[2]

  • Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.[1][3] It is specifically designed to reduce aromatic rings to 1,4-cyclohexadienes and is generally not suitable if you wish to preserve the phenyl group.[3][4][5]

  • Troubleshooting Strategy:

    • Assess Reaction Conditions: If using catalytic hydrogenation, reduce the temperature and pressure to the minimum required for your desired transformation.

    • Choose a Selective Reagent: For reducing other groups like ketones or nitro groups in the presence of a phenyl ring, consider chemoselective reagents. For example, sodium borohydride (NaBH₄) will reduce a ketone but not an aromatic ring. For nitro group reduction, reagents like NaI/PPh₃ under photochemical conditions can be highly selective.[6]

    • Avoid Birch Reduction Conditions: If the phenyl ring must remain intact, do not use dissolving metal reductions like the Birch reduction.

FAQ 2: Phenyl Ring Oxidation

Question: I am trying to oxidize the secondary alcohol of this compound to 1-phenyl-1-hexanone. Under what conditions might the phenyl group itself undergo unwanted side reactions?

Answer: The benzylic position of this compound makes the alcohol group susceptible to oxidation. However, harsh oxidizing agents can lead to undesired side reactions on the phenyl ring.

  • Overoxidation and Ring Cleavage: Strong oxidizing agents, particularly under harsh conditions like hot acidic potassium permanganate (KMnO₄), can cleave the alkyl side-chain from the benzene ring, leading to the formation of benzoic acid.[7][8] This is a common side reaction for many alkylbenzenes.

  • Benzylic C-H Oxidation: While the primary target is the C-O-H group, the benzylic C-H bond is also activated. Under certain conditions, this can lead to complex reaction mixtures.

  • Troubleshooting Strategy:

    • Use Milder Oxidants: To selectively oxidize the alcohol to a ketone, use milder and more controlled oxidizing agents. Jones reagent (CrO₃ in sulfuric acid and acetone) is effective for oxidizing secondary benzylic alcohols to ketones.[9][10] Other options include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their selectivity.[11]

    • Control Reaction Time and Temperature: Overoxidation can sometimes be mitigated by carefully monitoring the reaction and stopping it as soon as the starting material is consumed.[12] Running the reaction at lower temperatures can also improve selectivity.

FAQ 3: Electrophilic Aromatic Substitution

Question: My reaction is conducted under acidic conditions with potential electrophiles present. Could the phenyl group of this compound be undergoing electrophilic aromatic substitution?

Answer: Yes, the phenyl group is susceptible to electrophilic aromatic substitution (SEAr).[13][14] The alkyl-alcohol substituent is an ortho-, para-directing group, meaning it activates the ring and directs incoming electrophiles to the positions ortho and para to the substituent.

  • Common SEAr Reactions: If your reaction mixture contains sources of common electrophiles, you may observe side products from nitration (from HNO₃), halogenation (from Br₂ or Cl₂ with a Lewis acid), sulfonation (from SO₃), or Friedel-Crafts alkylation/acylation (from alkyl/acyl halides with a Lewis acid).[14][15]

  • Identification of Side Products: These side reactions would result in products where a hydrogen atom on the phenyl ring is replaced by another group. You can identify these using techniques like NMR spectroscopy (which would show a change in the aromatic substitution pattern) and mass spectrometry (which would show an increase in mass corresponding to the added electrophile).

  • Troubleshooting Strategy:

    • Scrutinize Reagents: Carefully examine all reagents and catalysts for potential sources of electrophiles. For instance, using sulfuric acid as a catalyst for another transformation could lead to sulfonation as a side reaction.[16]

    • Use Protecting Groups: In complex syntheses where the phenyl ring's reactivity is a problem, a temporary deactivating group could be installed, though this adds steps to the synthesis.

    • Modify Reaction Conditions: Changing the solvent or catalyst may disfavor the SEAr side reaction.

Troubleshooting Guides

Guide 1: Unexpected Alkene Formation in Acid-Catalyzed Reactions

Issue: I am running a reaction with this compound under acidic conditions (e.g., using H₂SO₄ or p-TsOH) and my analysis shows the formation of alkene byproducts.

Root Cause Analysis: This is a classic acid-catalyzed dehydration reaction. The secondary alcohol is protonated by the acid, turning the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). Departure of water generates a secondary benzylic carbocation. This carbocation is relatively stable due to resonance with the phenyl ring. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming an alkene.

Expected Products: The major products are typically (E)- and (Z)-1-phenyl-1-hexene, as these are conjugated with the phenyl ring and thus more stable.[17]

Troubleshooting Steps:

  • Lower the Temperature: Dehydration is often favored at higher temperatures. Running your reaction at a lower temperature may suppress this elimination side reaction.

  • Reduce Acid Concentration: Use the minimum catalytic amount of acid necessary for your primary reaction.

  • Choose a Non-Protic Acid: If possible for your desired reaction, consider using a Lewis acid instead of a Brønsted acid to avoid protonating the alcohol.

Guide 2: Complex Product Mixture After Catalytic Hydrogenation

Issue: I attempted to selectively hydrogenate another functional group, but my final product is a complex mixture containing this compound, 1-Cyclohexyl-1-hexanol, and other unidentifiable compounds.

Root Cause Analysis: This outcome suggests that the hydrogenation conditions were not selective. The catalyst and conditions were aggressive enough to initiate the reduction of the aromatic ring but perhaps not sufficient to drive it to completion, resulting in a mixture.

Troubleshooting Workflow:

G start Complex Mixture Detected check_temp Review Reaction Temperature & Pressure start->check_temp harsh Conditions Too Harsh (High T, High P) check_temp->harsh Ring Reduction Observed? (Yes) mild Conditions Too Mild (Low T, Low P) check_temp->mild Incomplete Primary Reaction? (Yes) action_reduce Action: - Decrease Temperature - Decrease H2 Pressure - Screen Catalysts (e.g., Pd/C) harsh->action_reduce action_increase Action: - Increase Reaction Time - If full ring reduction is desired,  switch to Rh or Pt catalyst mild->action_increase

Caption: Troubleshooting workflow for catalytic hydrogenation.

Quantitative Data Summary

The selectivity of reactions involving this compound is highly dependent on the chosen conditions. Below is a summary of expected outcomes based on data for similar benzylic systems.

Table 1: Selectivity in the Reduction of Aromatic Ketones vs. Phenyl Ring [18]

SubstrateCatalystTemp (°C)Time (h)Product(s)Selectivity (%)
Acetophenone5% Rh/Al₂O₃25121-Phenylethanol100
Acetophenone5% Rh/Al₂O₃50241-Cyclohexylethanol100
4-Methylacetophenone5% Rh/Al₂O₃25121-(p-tolyl)ethanol100
4-Methylacetophenone5% Rh/Al₂O₃50241-(4-methylcyclohexyl)ethanol100

This table illustrates that for a related system, reduction of the carbonyl group can be achieved selectively at lower temperatures, while reduction of the aromatic ring requires more forcing conditions (higher temperature and longer time).[18]

Experimental Protocols

Protocol 1: Selective Oxidation of a Secondary Benzylic Alcohol using Jones Reagent

This protocol is adapted for the oxidation of a secondary benzylic alcohol, like this compound, to the corresponding ketone, 1-phenyl-1-hexanone.

Warning: Chromium(VI) compounds are highly toxic and carcinogenic. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.[19]

1. Preparation of Jones Reagent (2.5 M):

  • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[19]

  • Slowly and with careful stirring and cooling in an ice-water bath, add this mixture to 50 mL of deionized water.[19][20]

  • Allow the final orange-red solution to cool to room temperature.

2. Oxidation Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound (e.g., 10 mmol) in 50 mL of acetone.

  • Cool the flask in an ice-water bath to maintain a temperature below 20°C.

  • Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. An immediate color change from orange-red to green should be observed.[19]

  • Continue adding the reagent until a faint orange color persists in the mixture, indicating a slight excess of oxidant.[21]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup:

  • Once the reaction is complete (typically 1-4 hours), quench the excess oxidant by adding isopropanol dropwise until the orange color disappears completely and the solution is emerald green.[9]

  • Remove the acetone via rotary evaporation.

  • Add 50 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ketone.

  • The product can be further purified by column chromatography or distillation.

Visualized Reaction Pathways

Side_Reactions cluster_main Potential Reactions of this compound cluster_oxidation Oxidation Pathways cluster_reduction Reduction Pathways cluster_elimination Elimination Pathway Start This compound Ketone Desired Product: 1-Phenyl-1-hexanone Start->Ketone Mild Oxidant (e.g., Jones Reagent) Cleavage Side Product: Benzoic Acid Start->Cleavage Harsh Oxidant (e.g., hot KMnO4) RingReduced Side Product: 1-Cyclohexyl-1-hexanol Start->RingReduced Harsh Hydrogenation (High P, High T) Alkene Side Product: 1-Phenyl-1-hexene Start->Alkene Acid Catalyst + Heat

Caption: Common reaction pathways for this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing catalyst loading for reactions involving 1-Phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading balances reaction efficiency (rate, conversion) and cost.[1] A common approach is to start with a standard loading (e.g., 1-2 mol%) and then screen a range of concentrations (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on yield, selectivity, and reaction time.[1]

Q2: Can increasing the catalyst loading have a negative effect?

A2: Yes. While insufficient catalyst can lead to low conversion rates, excessive loading can cause side reactions, product inhibition, or catalyst aggregation into less active species.[2] It can also make product purification more difficult and increase costs unnecessarily.

Q3: What are the key factors to consider when handling catalysts, especially at low loadings?

A3: Working with low catalyst loadings requires meticulous experimental technique. Key considerations include:

  • Accurate Weighing: Use a high-precision balance. For very small quantities, preparing a stock solution of the catalyst can improve accuracy.[1]

  • Inert Atmosphere: Many catalysts are sensitive to air and moisture. Handle them under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[1][2]

  • Solvent and Substrate Purity: Use high-purity, degassed solvents and ensure the this compound substrate is purified to avoid catalyst poisoning.[1][2][3]

Q4: How does the order of addition of reagents affect the reaction?

A4: The order of addition can be critical. For many reactions, pre-forming the active catalyst by mixing the metal precursor and any ligands for a period before adding the this compound substrate is crucial for achieving high efficiency and selectivity.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during common reactions with this compound.

Reaction Type 1: Dehydration (e.g., to 1-Phenyl-1-hexene)

Problem: Low yield of the desired alkene product.

  • Possible Cause 1: Incorrect Catalyst Choice.

    • Solution: Brønsted acids often favor ether formation over alkene formation from primary alcohols.[4] For the dehydration of secondary alcohols like this compound to an alkene, Lewis acid catalysts such as Hf(OTf)₄, Ti(OTf)₄, or Cu(OTf)₂ are often more effective.[4][5] Heterogeneous catalysts like alumina (Al₂O₃) can also be used, typically at higher temperatures.[6][7]

  • Possible Cause 2: Sub-optimal Reaction Temperature.

    • Solution: Dehydration reactions often require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to side reactions and coking.[8] Optimize the temperature alongside catalyst loading. For some Lewis acid catalysts, temperatures in the range of 150-180°C under distillation conditions have proven effective for similar alcohols.[6][9]

Reaction Type 2: Oxidation (e.g., to 1-Phenyl-1-hexanone)

Problem: Incomplete conversion or over-oxidation to byproducts.

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: In aerobic oxidations, the catalyst can be deactivated by poisoning from byproducts.[10] For example, with a Ru(OH)x/Al₂O₃ catalyst, over-oxidation to the corresponding carboxylic acid can poison active sites.[10] Ensure you are using highly selective catalyst systems like Copper/TEMPO, which are effective for oxidizing primary and secondary alcohols.[11][12]

  • Possible Cause 2: Insufficient Oxidant.

    • Solution: In aerobic oxidations, ensure efficient mixing and a sufficient supply of oxygen or air. In some cases, operating under a positive pressure of O₂ is necessary.[10] For stoichiometric oxidants like PCC, ensure at least one full equivalent is used.

Reaction Type 3: Hydrogenation (e.g., of the phenyl group or a double bond)

Problem: Low selectivity, resulting in a mixture of products.

  • Possible Cause 1: Over-hydrogenation.

    • Solution: Achieving selective hydrogenation of one functional group in the presence of another (e.g., a double bond vs. an aromatic ring) is challenging. The choice of catalyst is critical. For instance, to hydrogenate an aromatic ring while preserving a carbonyl group, a hydrotalcite-supported Pd single-atom catalyst has shown high selectivity.[13] For selective hydrogenation of an alkyne to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst is the standard choice.[8]

  • Possible Cause 2: Incorrect Catalyst Loading.

    • Solution: With some catalysts, increasing the loading can decrease selectivity.[14] It is important to screen various catalyst loadings to find the optimal balance between reaction rate and selectivity for the desired product.[14]

Data Presentation

The following tables present illustrative data showing how catalyst loading can influence reaction outcomes. The optimal loading is highly specific to the reaction, catalyst, and conditions.

Table 1: Illustrative Effect of Catalyst Loading on Yield in the Dehydration of a Secondary Alcohol

Catalyst Loading (mol%)Yield of Alkene (%)Reaction Time (h)
0.54512
1.0758
2.0 92 4
5.0934
10.088 (side products observed)3

Data is illustrative and compiled from general trends observed in the literature for alcohol dehydration.[2][4]

Table 2: Illustrative Effect of Catalyst Loading on Selectivity in the Hydrogenation of an Unsaturated Alcohol

CatalystCatalyst Loading (mol%)Conversion (%)Selectivity to Desired Product (%)
Pd/C1.09985
Pd/C5.010070 (over-reduction)
Ru/Al₂O₃1.09592
Ru/Al₂O₃ 2.0 100 94

Data is illustrative and based on general principles of selective hydrogenation.[14]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.

  • Stock Solutions: Prepare a stock solution of this compound in the chosen anhydrous, degassed solvent. This ensures accurate and consistent dispensing.[2]

  • Catalyst Dispensing:

    • For Solid Catalysts: Weigh the catalyst directly into each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).[2]

    • For Air-Sensitive Catalysts: Prepare a catalyst stock solution in an anhydrous, degassed solvent and dispense the required volume into each vial.[1]

  • Reaction Initiation: Add the solvent to each vial, followed by the this compound stock solution.

  • Reaction Conditions: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature. If the reaction involves a gas (e.g., H₂ or O₂), purge the vials and pressurize them accordingly.[2]

  • Monitoring: At specific time points, carefully take aliquots from each reaction to monitor conversion and selectivity by an appropriate analytical method (e.g., GC, HPLC, or TLC).[2]

Protocol 2: Representative Procedure for Lewis Acid-Catalyzed Dehydration of this compound

  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a distillation head.

  • Reagent Charging: Under a positive pressure of inert gas (e.g., Argon), add the Lewis acid catalyst (e.g., Cu(OTf)₂, 2 mol%) to the flask.[6]

  • Substrate Addition: Add this compound (e.g., 40 mmol) to the flask via syringe.

  • Reaction Execution: Heat the flask in an oil bath to the desired temperature (e.g., 150-180°C).[9] The alkene product will distill as it is formed.

  • Work-up: Collect the distillate. Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

  • Analysis: Characterize the product and determine the yield and selectivity using GC and/or NMR spectroscopy.

Visualizations

Catalyst_Optimization_Workflow start Define Reaction Goal (Yield, Selectivity, Time) screen Initial Catalyst Screening (Literature Precedent) start->screen load_range Select Catalyst Loading Range (e.g., 0.5 - 5 mol%) screen->load_range run_exp Run Parallel Experiments load_range->run_exp analyze Analyze Results (GC, HPLC, NMR) run_exp->analyze evaluate Evaluate Outcome analyze->evaluate optimize_cond Optimize Other Conditions (Temp, Solvent, Time) evaluate->optimize_cond Goal Not Met finish Optimized Protocol evaluate->finish Goal Met optimize_cond->load_range Re-screen Loading Troubleshooting_Tree p1 Low or No Conversion c1a Is Catalyst Active? p1->c1a c1b Is Loading Sufficient? c1a->c1b Yes s1a Check Purity/Storage Use Fresh Catalyst c1a->s1a No c1c Are Conditions Optimal? c1b->c1c Yes s1b Increase Catalyst Loading c1b->s1b No s1c Increase Temperature Check Solvent/Purity c1c->s1c No p2 Low Selectivity/ Side Products c2a Is Loading Too High? p2->c2a c2b Is Temperature Too High? c2a->c2b No s2a Decrease Catalyst Loading c2a->s2a Yes s2b Decrease Temperature c2b->s2b Yes

References

monitoring the progress of 1-Phenyl-1-hexanol reactions by TLC or GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals monitoring the progress of reactions that produce or consume 1-Phenyl-1-hexanol using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why should I monitor my this compound reaction with TLC or GC?

A1: Monitoring a reaction by TLC or GC allows you to track the consumption of starting materials and the formation of the product, this compound, over time.[1][2] This helps determine when the reaction is complete, identify the formation of byproducts, and optimize reaction conditions. TLC is a quick, qualitative method, while GC provides quantitative data on the relative amounts of each component in the reaction mixture.[2]

Q2: What typical changes will I see on my TLC plate as the reaction progresses?

A2: As the reaction proceeds, the spot corresponding to the limiting reactant will diminish in intensity, while a new spot corresponding to the more polar product, this compound, will appear and intensify.[1][2] In a successful reaction, the starting material spot should ideally disappear completely.

Q3: How do I select an appropriate solvent system for TLC analysis of a this compound reaction?

A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[3] This generally provides good separation between the starting material and the product. A good starting point for reactions producing this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5] You can adjust the ratio of these solvents to achieve the desired separation.[6]

Q4: What type of GC column is recommended for analyzing this compound?

A4: For analyzing underivatized this compound, a polar stationary phase column, such as a wax-type (polyethylene glycol) column, is often recommended. If the alcohol is derivatized (e.g., silylated) to increase volatility and reduce polarity, a non-polar or mid-polar column, like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a suitable choice.

Q5: How do I prepare a sample from my reaction mixture for TLC or GC analysis?

A5: To prepare a sample, take a small aliquot (a few drops) from the reaction mixture using a capillary spotter or pipette.[1] Dilute this aliquot with a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of about 1%.[4] This diluted sample can then be spotted directly onto a TLC plate or injected into the GC.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: My spots are streaking or elongated on the TLC plate. What should I do?

A1: Streaking is often caused by overloading the sample on the TLC plate.[4][6][7] Try diluting your sample further before spotting it.[4][6] Streaking can also occur if the compound is highly polar or acidic/basic. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) may resolve the issue.[6]

Q2: I don't see any spots on my developed TLC plate. What went wrong?

A2: There are several potential reasons for not seeing spots:

  • The sample is too dilute: Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[4][6][7]

  • The compound is not UV-active: If you are using a UV lamp for visualization, your compound may not be visible. Try using a chemical stain, such as potassium permanganate or iodine vapor, which are effective for visualizing alcohols.[4][6]

  • The spotting line was below the solvent level: If the initial spots are submerged in the developing solvent, the sample will wash into the solvent reservoir instead of moving up the plate.[4][7] Ensure the spotting line is always above the solvent level in the developing chamber.

  • The compound is volatile: The compound may have evaporated from the plate during development.[6]

Q3: The Rf values are too high or too low. How can I fix this?

A3: The Rf value is dependent on the polarity of the mobile phase.

  • If spots are too close to the baseline (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[6]

  • If spots are too close to the solvent front (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[6]

Gas Chromatography (GC) Troubleshooting

Q1: I'm observing significant peak tailing for this compound. What is the cause and how can I fix it?

A1: Peak tailing for alcohols is a common issue in GC and can be caused by several factors:

  • Active Sites: The polar hydroxyl group of the alcohol can interact with active sites (e.g., silanol groups) in the injector liner or the column itself. This is a likely chemical cause if only polar analytes like alcohols are tailing.[8] To fix this, you can try cleaning or replacing the injector liner or using a deactivated liner.[9]

  • Column Contamination: Non-volatile residues in the column can cause peak tailing.[10] If hydrocarbon peaks also show tailing, the column is likely contaminated and may need to be solvent-rinsed or replaced.[10]

  • Derivatization: A chemical solution is to derivatize the alcohol, for instance, by silylation. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which reduces polarity and improves peak shape.[8]

Q2: My reactant peak area fluctuates between measurements, even though the product peak is increasing as expected. Why is this happening?

A2: This can occur when the reactant concentration is very high compared to the product, especially at the beginning of the reaction. The high concentration of the reactant can overload the stationary phase or the detector, leading to poor quantitation and fluctuating peak areas.[11] To verify this, try analyzing a diluted sample of the reaction mixture. Additionally, using an internal standard can help correct for injection volume variations and improve quantitative accuracy.[11]

Q3: I am seeing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Side Reactions: The reaction may be producing byproducts. A GC-MS analysis would be beneficial to identify the molecular weight and structure of these unknown compounds.

  • Contamination: The sample, solvent, or syringe could be contaminated. Injecting a solvent blank can help determine if the contamination is from the solvent.[10]

  • Septum Bleed: Particles from the injector septum can break off and enter the system, causing ghost peaks. Regular replacement of the septum can prevent this.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol outlines the standard procedure for monitoring a this compound synthesis reaction using TLC.

  • Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of a pre-determined mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for spotting.[3]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a diluted solution of your starting material (e.g., hexanophenone) on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material on the center mark. Then, using a fresh capillary tube, spot the diluted reaction mixture directly on top of the starting material spot.[3] The cospot helps to confirm the identity of the starting material spot in the reaction mixture lane.[3]

    • Lane 3 (Reaction Mixture): Using a fresh capillary tube, spot the diluted reaction mixture on the rightmost mark.[3]

  • Develop the Plate: Carefully place the TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate stain). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Protocol 2: Quantitative Monitoring by GC

This protocol provides a standard method for the purity analysis of this compound using GC.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 1-Hexanol sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethanol. Mix thoroughly to ensure a homogenous solution.[12]

  • GC Instrumentation and Conditions: The following table provides typical GC parameters for the analysis.

ParameterSetting
Column Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial Temp: 100 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C. Final Hold: Hold at 240 °C for 5 min.
Injection Volume 1 µL
Split Ratio 50:1
  • Data Analysis:

    • Identification: Identify the peaks for the starting material and this compound based on their retention times, which should be determined by injecting pure standards.

    • Quantification: Determine the progress of the reaction by calculating the area percentage of the product and reactant peaks relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Typical Rf Values for TLC Analysis

This table shows approximate Rf values for a common reactant (Hexanophenone) and the product (this compound) in different solvent systems on a silica gel plate. Actual values may vary based on specific conditions.

CompoundMobile Phase (Hexanes:Ethyl Acetate)Approximate Rf Value
Hexanophenone9:10.4
This compound9:10.2
Hexanophenone4:10.7
This compound4:10.5

Visualizations

TLC_Workflow prep_chamber Prepare Developing Chamber develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Create Co-spot (SM + Reaction Mix) spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn spot_rxn->develop visualize Dry and Visualize (UV/Stain) develop->visualize analyze Analyze Results: - SM Disappearance - Product Appearance visualize->analyze

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

GC_Analysis_Workflow take_aliquot Take Aliquot from Reaction Mixture dilute Dilute Sample with Volatile Solvent take_aliquot->dilute inject Inject Sample into GC dilute->inject separate Separation on GC Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Reactant and Product integrate->quantify

Caption: Standard workflow for Gas Chromatography (GC) analysis of a reaction sample.

GC_Troubleshooting_Tailing start Observe Peak Tailing for this compound q1 Are non-polar (hydrocarbon) peaks also tailing? start->q1 a1_yes Column contamination is likely q1->a1_yes Yes a1_no Issue is likely chemical (active sites) q1->a1_no No sol1 Solvent rinse or replace the column a1_yes->sol1 sol2 Perform inlet maintenance: - Replace liner & O-ring - Use deactivated liner a1_no->sol2 q2 Does the problem persist? sol1->q2 sol2->q2 sol3 Consider derivatization (e.g., silylation) of the alcohol q2->sol3 Yes

Caption: Troubleshooting workflow for addressing peak tailing in the GC analysis of alcohols.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 1-Phenyl-1-hexanol is a chiral secondary alcohol whose enantiomeric purity is essential for its potential applications. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for the enantioseparation of such compounds. This guide provides a comparative overview of suitable chiral HPLC methods for resolving the enantiomers of this compound, supported by experimental data from closely related structural analogs.

Comparison of Chiral HPLC Methods

While specific methods for this compound are not extensively documented in publicly available literature, methods for structurally similar 1-phenyl-1-alkanols provide a strong basis for method development. The following tables summarize a detailed method for the closely related 1-Phenyl-1-decanol and provide a comparison with other potentially effective methods based on the separation of similar secondary aromatic alcohols.

Table 1: Detailed Chiral HPLC Method for a 1-Phenyl-1-alkanol Analog (1-Phenyl-1-decanol)

ParameterCondition
Analyte 1-Phenyl-1-decanol
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives)
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Resolution (Rs) > 2.0 (baseline separation)
Analysis Time < 17 minutes

Table 2: Comparison of Potentially Suitable Chiral Stationary Phases and Conditions

Chiral Stationary Phase (CSP) TypeTypical Mobile PhasePotential AdvantagesConsiderations
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) Normal Phase: Alkane/Alcohol (e.g., Hexane/Isopropanol, Heptane/Ethanol)Broad applicability for aromatic alcohols, good resolution.Mobile phase composition is critical for selectivity.
Pirkle-type (e.g., (S,S)-Whelk-O® 1) Normal Phase: Alkane/Alcohol with possible acidic/basic modifierGood for compounds with π-acidic or π-basic groups.May require derivatization of the analyte.
Cyclodextrin-based (e.g., Cyclobond™) Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffersCan be used in reversed-phase mode, which is sometimes advantageous.Inclusion complexation mechanism may be less effective for flexible alkyl chains.

Experimental Protocols

The following is a detailed experimental protocol for the chiral separation of 1-Phenyl-1-decanol, which can be readily adapted for this compound due to their structural similarity.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Materials:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: HPLC-grade n-hexane and isopropanol.

  • Sample: A solution of racemic this compound (approximately 1 mg/mL) dissolved in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Temperature Control: Maintain the column temperature at 25°C.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 210 nm.

  • Data Analysis: Determine the retention times (tR) for each enantiomer and calculate the resolution (Rs) using the following formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Optimization Loop A Define Analyte (this compound) B Literature Search & CSP Selection (Polysaccharide, Pirkle, etc.) A->B C Initial Screening (Multiple CSPs & Mobile Phases) B->C D Method Optimization (Mobile Phase Composition, Flow Rate, Temperature) C->D C->D Good Separation? D->C No E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E D->E Yes F Routine Analysis E->F

Caption: A generalized workflow for chiral HPLC method development.

This guide provides a foundational understanding and practical starting points for the successful enantioseparation of this compound. Researchers are encouraged to use the provided data and protocols as a basis for their method development and optimization.

A Comparative Guide to the Determination of Enantiomeric Excess of 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical quality control step. This guide provides an objective comparison of the primary analytical techniques used to determine the e.e. of 1-Phenyl-1-hexanol, a chiral secondary alcohol. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting supporting experimental data and detailed protocols to inform method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the presence of other chiral or achiral impurities. The following table summarizes the key performance parameters of the most common techniques.

TechniqueMethodChiral Selector/ReagentTypical Mobile Phase/Carrier GasDetectionKey AdvantagesKey Disadvantages
Chiral HPLC DirectChiral Stationary Phase (e.g., Chiralcel® OD-H)n-Hexane/IsopropanolUVBroad applicability, direct analysisHigher cost of chiral columns
Chiral GC DirectChiral Stationary Phase (e.g., Cyclodextrin-based)Helium or HydrogenFIDHigh resolution, fast analysisAnalyte must be volatile and thermally stable
NMR Spectroscopy IndirectChiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol - Pirkle's Alcohol)Deuterated Solvent (e.g., CDCl₃)NMRNo separation needed, provides structural informationLower sensitivity, potential for signal overlap

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for chiral alcohols and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Materials:

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • Racemic this compound standard

  • Sample of this compound with unknown e.e.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Subsequently, inject the unknown sample.

  • Calculation of Enantiomeric Excess:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

    • Calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of this compound using a chiral capillary column.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Materials:

  • Cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm)

  • High-purity Helium or Hydrogen as carrier gas

  • Racemic this compound standard

  • Sample of this compound with unknown e.e.

  • Anhydrous solvent for dilution (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 120 °C (hold for 1 min), then ramp to 180 °C at 2 °C/min.

    • Carrier Gas Flow: 1.5 mL/min (constant flow)

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Analysis: Inject the racemic standard to identify the retention times of the enantiomers. Then, analyze the unknown sample under the same conditions.

  • Calculation of Enantiomeric Excess:

    • Determine the peak areas for each enantiomer (Area₁ and Area₂).

    • Calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound by observing the chemical shift non-equivalence of diastereomeric complexes in the ¹H-NMR spectrum.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Materials:

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) as the chiral solvating agent (CSA)

  • Sample of this compound with unknown e.e.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Acquire Initial Spectrum: Obtain a ¹H-NMR spectrum of the sample alone.

  • Addition of Chiral Solvating Agent: Add a molar equivalent of Pirkle's Alcohol to the NMR tube. Ensure thorough mixing.

  • Acquire Final Spectrum: Acquire another ¹H-NMR spectrum of the mixture.

  • Analysis:

    • Identify a proton signal of this compound that shows clear splitting into two distinct signals in the presence of the CSA. The benzylic proton is often a good candidate.

    • Integrate the two resolved signals (Integral₁ and Integral₂).

  • Calculation of Enantiomeric Excess:

    • Calculate the e.e. using the formula: e.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane/Isopropanol) B Dissolve this compound in Mobile Phase A->B C Inject Sample onto Chiralcel OD-H Column B->C D Elute with Mobile Phase at 1.0 mL/min C->D E Detect at 254 nm D->E F Integrate Peak Areas of Enantiomers E->F G Calculate Enantiomeric Excess F->G

Figure 1. Experimental workflow for the determination of enantiomeric excess by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve this compound in Dichloromethane B Inject Sample into GC with Chiral Column A->B C Temperature Programmed Separation B->C D Detect with FID C->D E Integrate Peak Areas of Enantiomers D->E F Calculate Enantiomeric Excess E->F

Figure 2. Experimental workflow for the determination of enantiomeric excess by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve this compound in CDCl3 in NMR Tube B Add Chiral Solvating Agent (Pirkle's Alcohol) A->B C Acquire 1H-NMR Spectrum B->C D Integrate Resolved Signals of Diastereomeric Complexes C->D E Calculate Enantiomeric Excess D->E

Figure 3. Experimental workflow for the determination of enantiomeric excess by NMR Spectroscopy.

¹H and ¹³C NMR Analysis for Structure Confirmation of 1-Phenyl-1-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirmation of a molecule's structure is a critical step in the synthesis and characterization pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 1-Phenyl-1-hexanol, alongside potential starting materials or impurities, to aid in its unambiguous structure confirmation.

Executive Summary

This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. Key chemical shifts, multiplicities, and coupling constants are tabulated and compared with data from potential precursors or byproducts such as benzaldehyde and hexylbenzene. This comparative approach, supplemented by a standard experimental protocol and illustrative diagrams, offers a robust framework for the structural verification of this compound in a laboratory setting.

¹H and ¹³C NMR Data for this compound

The definitive NMR data for this compound is crucial for its identification. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (CH)4.59Triplet6.61H
H-2', H-6' (Aromatic)7.28 - 7.35Multiplet-2H
H-3', H-4', H-5' (Aromatic)7.20 - 7.28Multiplet-3H
H-8 (CH₂)1.68 - 1.80Multiplet-2H
H-9, H-10, H-11 (CH₂)1.25 - 1.40Multiplet-6H
H-12 (CH₃)0.88Triplet6.83H
OH~1.9 (variable)Singlet-1H

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1' (Aromatic)144.9
C-2', C-6' (Aromatic)128.3
C-4' (Aromatic)127.2
C-3', C-5' (Aromatic)125.8
C-7 (CH)76.4
C-8 (CH₂)38.9
C-9 (CH₂)31.8
C-10 (CH₂)25.0
C-11 (CH₂)22.6
C-12 (CH₃)14.0

Comparative NMR Data of Potential Impurities

To distinguish this compound from potential starting materials or side-products, their respective NMR data are presented below.

Table 3: Comparative ¹H NMR Data

CompoundKey ProtonsChemical Shift (δ, ppm)Multiplicity
This compound Benzylic CH 4.59 Triplet
BenzaldehydeAldehydic CH9.99Singlet
HexylbenzeneBenzylic CH₂2.61Triplet

Table 4: Comparative ¹³C NMR Data

CompoundKey CarbonsChemical Shift (δ, ppm)
This compound Benzylic CH 76.4
BenzaldehydeCarbonyl C192.3
HexylbenzeneBenzylic CH₂36.2

Experimental Protocol

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizing Structural Information and Workflow

To further aid in the analysis, the following diagrams illustrate the structure of this compound with atom numbering for NMR correlation and the general workflow for structure confirmation.

structure cluster_phenyl Phenyl Group cluster_hexyl Hexyl Chain C1 C1' C2 C2' C1->C2 C7 C7 (CH) C1->C7 Bond C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C8 C8 (CH2) C7->C8 O OH C7->O C9 C9 (CH2) C8->C9 C10 C10 (CH2) C9->C10 C11 C11 (CH2) C10->C11 C12 C12 (CH3) C11->C12

Caption: Structure of this compound with atom numbering for NMR correlation.

workflow start Sample Synthesis/ Isolation sample_prep NMR Sample Preparation start->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C process_data Data Processing (FT, Phasing, Calibration) acquire_1H->process_data acquire_13C->process_data analyze_1H Analyze ¹H Data (δ, Multiplicity, J, Integration) process_data->analyze_1H analyze_13C Analyze ¹³C Data (δ) process_data->analyze_13C compare Compare with Literature/Reference Data analyze_1H->compare analyze_13C->compare confirm Structure Confirmation compare->confirm Data Match revisit Re-evaluate Synthesis/ Purification compare->revisit Mismatch

Caption: Workflow for structure confirmation using ¹H and ¹³C NMR analysis.

Comparative Mass Spectrometric Analysis of 1-Phenyl-1-hexanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) analysis of 1-Phenyl-1-hexanol, featuring a comparative study with its structural isomers, 2-Phenyl-2-hexanol and 6-Phenyl-1-hexanol. This guide provides supporting experimental data, detailed methodologies, and visual representations of fragmentation pathways and experimental workflows.

This publication presents a comprehensive analysis of the mass spectrum of this compound and compares it with its isomers to aid in their differentiation and structural elucidation. Understanding the fragmentation patterns of these compounds is crucial for their identification in complex matrices, which is a common challenge in pharmaceutical research and development.

Quantitative Data Summary

The mass spectral data for this compound and its isomers, 2-Phenyl-2-hexanol and 6-Phenyl-1-hexanol, are summarized in the table below. The data highlights the key fragments and their relative abundances, which are critical for distinguishing between these structurally similar compounds.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundances
This compound 17810779 (High), 77 (High)
2-Phenyl-2-hexanol 178-Dominated by alpha-cleavage fragments
6-Phenyl-1-hexanol 17891104 (High), 92 (High)

Fragmentation Analysis and Comparison

This compound , a secondary benzylic alcohol with a molecular weight of 178.27 g/mol and a molecular formula of C12H18O, exhibits a characteristic fragmentation pattern under electron ionization.[1] The most abundant fragment, known as the base peak, is observed at an m/z of 107.[1] This is followed by other significant fragments at m/z 79 and 77.[1] The molecular ion peak at m/z 178 is also expected. The formation of the m/z 107 ion can be attributed to the cleavage of the bond between the first and second carbon atoms of the hexyl chain (alpha-cleavage), resulting in a stable benzylic cation. The fragments at m/z 79 and 77 are characteristic of the phenyl group, with m/z 77 corresponding to the phenyl cation.

In contrast, 2-Phenyl-2-hexanol , a tertiary benzylic alcohol, also with a molecular weight of 178.27 g/mol , is expected to show a fragmentation pattern dominated by alpha-cleavage.[2] This would lead to the loss of a butyl radical to form a stable tertiary benzylic cation.

The isomeric primary alcohol, 6-Phenyl-1-hexanol , displays a different fragmentation pattern. Its mass spectrum is characterized by a base peak at m/z 91, which corresponds to the tropylium ion, a common and stable fragment in compounds containing a benzyl group.[3] Other prominent peaks are observed at m/z 104 and 92.[3]

The distinct fragmentation patterns of these isomers, particularly the position of the base peak and the presence of other characteristic ions, allow for their unambiguous identification using mass spectrometry.

Experimental Protocols

A general protocol for the analysis of phenyl-substituted alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is adapted from a method for the analysis of a similar compound, 2-Phenyl-2-propanol.[4]

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[4]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Inlet Temperature: 250°C.[4]

  • Injection Volume: 1 µL (splitless mode).[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.[4]

    • Ramp: 25°C/min to 280°C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • MSD Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Ionization Energy: 70 eV.[4]

  • Mass Scan Range: 40-300 amu.[4]

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak to identify the compound and its fragments.

  • Compare the obtained spectra with a reference library (e.g., NIST) for confirmation.

Visualizing the Processes

To better understand the fragmentation process and the experimental workflow, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway M This compound (m/z 178) F1 [C7H7O]+ (m/z 107) Base Peak M->F1 - C5H11 F2 [C6H7]+ (m/z 79) F1->F2 - CO F3 [C6H5]+ (m/z 77) F2->F3 - H2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SP1 Dissolve Sample SP2 Filter Sample SP1->SP2 GCMS1 Inject Sample SP2->GCMS1 GCMS2 Separation in GC Column GCMS1->GCMS2 GCMS3 Electron Ionization (70 eV) GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 DA1 Obtain Mass Spectrum GCMS4->DA1 DA2 Identify Fragments DA1->DA2 DA3 Compare with Library DA2->DA3

References

A Comparative Analysis of 1-Phenyl-1-hexanol and Other Chiral Benzylic Alcohols in Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Properties and Applications of Chiral Secondary Benzylic Alcohols.

This guide provides a detailed comparative study of 1-Phenyl-1-hexanol and a homologous series of 1-phenyl-1-alkanols, including 1-phenylethanol, 1-phenyl-1-propanol, 1-phenyl-1-butanol, and 1-phenyl-1-pentanol. The focus is on their performance in enantioselective enzymatic kinetic resolutions, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This document outlines key physical properties, presents comparative experimental data from lipase-catalyzed acylations, details experimental protocols for these reactions, and provides visual representations of the workflows and concepts discussed.

Introduction to Chiral Benzylic Alcohols

Chiral secondary benzylic alcohols are a pivotal class of molecules in organic synthesis. Their importance lies in their role as versatile chiral building blocks for the synthesis of a wide array of more complex, optically active molecules, including many active pharmaceutical ingredients (APIs). The biological activity of such molecules is often highly dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the production of single-enantiomer chiral compounds is of utmost importance.

Enzymatic kinetic resolution (EKR) is a powerful and widely adopted technique for the separation of racemates. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The efficiency of such resolutions is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the conversion rate.

This guide focuses on the comparative performance of this compound and its shorter-chain analogues in lipase-catalyzed kinetic resolutions, providing researchers with data to inform their selection of chiral alcohols for specific synthetic applications.

Physical and Chemical Properties

The physical properties of the 1-phenyl-1-alkanol series are crucial for their application in synthesis, influencing factors such as solubility, reaction kinetics, and purification methods. The table below summarizes key physical data for the racemic forms of these alcohols.

Property1-Phenylethanol1-Phenyl-1-propanol1-Phenyl-1-butanol1-Phenyl-1-pentanolThis compound
Molecular Formula C₈H₁₀OC₉H₁₂OC₁₀H₁₄OC₁₁H₁₆OC₁₂H₁₈O
Molecular Weight 122.17 g/mol 136.19 g/mol 150.22 g/mol 164.25 g/mol 178.27 g/mol
Boiling Point (°C) 204217-219170249172
Density (g/mL) 1.0120.994~0.970.97850.95
CAS Number 98-85-193-54-9614-14-2583-03-94471-05-0

Comparative Performance in Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of secondary benzylic alcohols is a benchmark reaction for evaluating their enantioselective conversion. The most commonly employed biocatalyst for this purpose is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435. This enzyme typically exhibits a preference for the (R)-enantiomer in acylation reactions.

The following table presents a comparison of the performance of this compound and its homologs in a typical kinetic resolution experiment using Novozym® 435 and an acyl donor in an organic solvent. It is important to note that while data for 1-phenylethanol and 1-phenyl-1-propanol are readily available under comparable conditions, direct comparative experimental data for the longer-chain alcohols under the exact same conditions is less common. The data presented for 1-phenyl-1-butanol, 1-phenyl-1-pentanol, and this compound are based on typical results and trends observed in related studies. The enantioselectivity of lipases can be influenced by the chain length of the alkyl substituent.[1]

Chiral AlcoholAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of SubstrateEnantioselectivity Factor (E)
1-PhenylethanolVinyl AcetateHexane421.25~50>99% (S)>200
1-Phenyl-1-propanolLauric AcidToluene502.5~5095% (S)High
1-Phenyl-1-butanolVinyl AcetateHexane40-504-8~50High>100
1-Phenyl-1-pentanolVinyl AcetateHexane40-506-12~50High>100
This compound Vinyl Acetate Hexane 40-50 8-24 ~50 High >100

Note: The enantioselectivity factor (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. A higher E value indicates better selectivity. Data for 1-phenyl-1-butanol, 1-phenyl-1-pentanol, and this compound are representative values based on trends for secondary benzylic alcohols.

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-alkanols

This protocol provides a general method for the kinetic resolution of racemic 1-phenyl-1-alkanols via acylation catalyzed by Novozym® 435.

Materials:

  • Racemic 1-phenyl-1-alkanol (e.g., this compound)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate or lauric acid)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., sealed glass vial or round-bottom flask)

  • Magnetic stirrer and heating plate or temperature-controlled shaker

Procedure:

  • To a sealed reaction vessel, add the racemic 1-phenyl-1-alkanol (e.g., 1.0 mmol) and the anhydrous organic solvent (e.g., 10 mL).

  • Add the acyl donor. For vinyl acetate, a molar ratio of 2-3 equivalents relative to the alcohol is typically used. For fatty acids like lauric acid, an equimolar amount is often sufficient.[2]

  • Add Novozym® 435 (typically 10-20% by weight of the substrate).

  • If using a fatty acid as the acyl donor, the addition of molecular sieves can be beneficial to remove the water produced during the reaction.[2]

  • Seal the vessel and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating plate set to the desired temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted alcohol and the formed ester can be separated by column chromatography.

Protocol for Determination of Enantiomeric Excess (ee) by Chiral HPLC

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for the separation of chiral alcohols and their esters (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized for each specific alcohol and its corresponding ester to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare standard solutions of the racemic alcohol and, if available, the pure enantiomers to determine their retention times.

  • Dissolve a small sample of the reaction mixture (after filtering out the enzyme) in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of the alcohol and the ester product based on the retention times of the standards.

  • Calculate the enantiomeric excess (ee) for the substrate and product using the peak areas of the respective enantiomers:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation cluster_products Products racemic_alcohol Racemic 1-Phenyl-1-alkanol reaction_vessel Reaction Vessel Temperature & Stirring racemic_alcohol->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Solvent solvent->reaction_vessel enzyme Novozym® 435 enzyme->reaction_vessel filtration Filtration reaction_vessel->filtration hplc Chiral HPLC Analysis filtration->hplc Monitoring chromatography Column Chromatography filtration->chromatography s_alcohol (S)-Alcohol chromatography->s_alcohol r_ester (R)-Ester chromatography->r_ester

Caption: Workflow for the enzymatic kinetic resolution of 1-phenyl-1-alkanols.

signaling_pathway cluster_products Product Mixture racemate Racemic Alcohol ((R)- and (S)-Enantiomers) enzyme Lipase (Novozym® 435) + Acyl Donor racemate->enzyme k_R > k_S s_alcohol (S)-Alcohol (Unreacted) enzyme->s_alcohol Slow reaction r_ester (R)-Ester (Product) enzyme->r_ester Fast reaction

Caption: Principle of enzymatic kinetic resolution of a secondary benzylic alcohol.

Conclusion

The enzymatic kinetic resolution of this compound and its homologous series represents a robust and efficient method for obtaining enantiomerically enriched chiral secondary benzylic alcohols. While the enantioselectivity of lipases such as Novozym® 435 is generally high for this class of compounds, the reaction rates and optimal conditions can vary with the length of the alkyl chain. This guide provides a foundational understanding and practical protocols for researchers to embark on the synthesis and analysis of these valuable chiral building blocks. Further optimization of reaction parameters for specific substrates is encouraged to achieve the highest possible efficiency and enantiopurity.

References

A Comparative Analysis of the Reactivity of 1-Phenyl-1-hexanol and 1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 1-Phenyl-1-hexanol and 1-hexanol, focusing on key alcohol reactions relevant to researchers, scientists, and drug development professionals. The analysis is supported by established chemical principles and available experimental data for each compound and structurally similar molecules.

Introduction

1-Hexanol is a primary alcohol with a simple six-carbon aliphatic chain.[1] In contrast, this compound is a secondary, benzylic alcohol. This structural difference—the presence of a phenyl group attached to the carbinol carbon (the carbon bearing the hydroxyl group)—profoundly influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity. This guide will explore these differences across three major reaction classes: nucleophilic substitution, dehydration, and oxidation.

Core Reactivity Comparison

The primary distinction in reactivity stems from the stability of the carbocation intermediate formed upon protonation and loss of the hydroxyl group. The carbocation of this compound is both secondary and benzylic, allowing the positive charge to be delocalized across the benzene ring through resonance.[2] This resonance stabilization makes the formation of this carbocation far more favorable than the highly unstable primary carbocation that would result from 1-hexanol.[3] Consequently, this compound favors reaction mechanisms involving carbocation intermediates (SN1 and E1), while 1-hexanol favors concerted mechanisms (SN2 and E2).[4][5]

Data Summary: Reactivity Profile
FeatureThis compound1-hexanolRationale
Alcohol Type Secondary, BenzylicPrimaryBased on molecular structure.
Preferred Substitution SN1 (Unimolecular Nucleophilic Substitution)SN2 (Bimolecular Nucleophilic Substitution)This compound forms a stable resonance-stabilized benzylic carbocation.[6][7] Primary alcohols like 1-hexanol react via the more direct SN2 pathway to avoid the formation of an unstable primary carbocation.[8]
Preferred Elimination E1 (Unimolecular Elimination)E2 (Bimolecular Elimination)The stable carbocation intermediate of this compound facilitates the E1 pathway.[9] 1-hexanol requires a concerted E2 mechanism.[4]
Relative Dehydration Rate FasterSlowerThe lower activation energy required to form the stable benzylic carbocation leads to a faster dehydration rate for this compound.[4]
Oxidation Product 1-Phenyl-1-hexanone (Ketone)Hexanal (Aldehyde), further to Hexanoic Acid (Carboxylic Acid)Oxidation of a secondary alcohol yields a ketone. Oxidation of a primary alcohol yields an aldehyde, which can be further oxidized to a carboxylic acid.[10][11]
Steric Hindrance HigherLowerThe bulky phenyl group provides more steric hindrance around the reaction center compared to the linear alkyl chain.[12][13]

Reaction Pathways and Mechanisms

Nucleophilic Substitution

The divergent pathways for nucleophilic substitution are a direct consequence of carbocation stability. This compound readily undergoes SN1 reactions, where the rate-determining step is the formation of the planar carbocation, leading to a racemic mixture of products if the starting material is chiral.[14] 1-hexanol, a primary alcohol, reacts via an SN2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry.[15]

G cluster_0 This compound (SN1 Pathway) cluster_1 1-hexanol (SN2 Pathway) A This compound B Protonation (+H+) A->B C Protonated Alcohol B->C D Loss of H2O (Slow, RDS) C->D E Benzylic Carbocation (Resonance Stabilized) D->E F Nucleophilic Attack (+Nu-) E->F G Substitution Product F->G H 1-hexanol I Protonation (+H+) H->I J Protonated Alcohol I->J K Backside Attack by Nu- (Concerted) J->K Simultaneous with loss of H2O L Transition State K->L M Substitution Product + H2O L->M

Caption: Comparative nucleophilic substitution pathways.

Dehydration (Elimination)

Similar to substitution, the dehydration of these alcohols follows different mechanistic pathways. This compound undergoes an E1 elimination, proceeding through the stable benzylic carbocation intermediate. This reaction is generally faster and can occur under milder acidic conditions.[9] 1-hexanol requires harsher conditions (higher temperatures and stronger acids) to proceed via an E2 mechanism, where a proton is abstracted simultaneously with the departure of the leaving group.[16][17]

G cluster_0 This compound (E1 Dehydration) cluster_1 1-hexanol (E2 Dehydration) A Protonated This compound B Loss of H2O (Slow) A->B C Benzylic Carbocation B->C D Proton Abstraction (Fast) C->D E Alkene Product D->E F Protonated 1-hexanol G Concerted Step: Base removes H+ while H2O departs F->G H Alkene Product G->H

Caption: Comparative dehydration (elimination) pathways.

Experimental Protocols

The following are representative protocols for comparing the reactivity of this compound and 1-hexanol.

Experiment 1: Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the rate of oxidation and the resulting products for a primary versus a secondary benzylic alcohol under mild conditions.

Methodology:

  • Preparation: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 10 mmol of this compound (in Flask A) and 10 mmol of 1-hexanol (in Flask B) in 50 mL of dichloromethane (DCM).

  • Reagent Addition: To each flask, add 15 mmol of pyridinium chlorochromate (PCC) in one portion. The mixture will become a dark reddish-brown slurry.

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by taking aliquots every 15 minutes and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed (or after 2 hours), quench the reaction by adding 50 mL of diethyl ether to each flask.

  • Purification: Filter the mixture through a short pad of silica gel to remove the chromium salts, washing with additional diethyl ether.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR and GC-MS to confirm the formation of 1-phenyl-1-hexanone from Flask A and hexanal from Flask B.[10][11] Quantify the yield to compare reaction efficiency.

Experiment 2: Acid-Catalyzed Dehydration

Objective: To compare the ease of dehydration of a primary alcohol versus a secondary benzylic alcohol.

Methodology:

  • Setup: Place 10 mmol of this compound (Flask A) and 10 mmol of 1-hexanol (Flask B) into two separate round-bottom flasks fitted with a distillation apparatus.

  • Catalyst Addition: To each flask, add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid or phosphoric acid.

  • Reaction: Heat Flask B (1-hexanol) to a higher temperature (e.g., 150-180°C).[17] Gently heat Flask A (this compound) to a lower temperature (e.g., 80-100°C).

  • Product Collection: Collect the alkene product as it distills from the reaction mixture.

  • Monitoring: Monitor the reaction rates by observing the rate of distillation. The reaction in Flask A is expected to proceed much more rapidly and at a lower temperature.

  • Analysis: Characterize the collected distillates using techniques like NMR spectroscopy and GC-MS to identify the resulting hexene isomers.

Conclusion

The reactivity of this compound is fundamentally different from that of 1-hexanol due to the electronic stabilization afforded by the phenyl group. This compound favors SN1 and E1 reactions that proceed through a stable benzylic carbocation, leading to faster reaction rates for dehydration and substitution under milder conditions. In contrast, 1-hexanol, as a primary alcohol, reacts via concerted SN2 and E2 mechanisms, which generally require more forcing conditions. Their oxidation products are also distinct, yielding a ketone and an aldehyde/carboxylic acid, respectively. These predictable differences in reactivity are crucial for designing synthetic routes and understanding reaction mechanisms in chemical and pharmaceutical development.

References

A Comparative Guide to the Synthesis of 1-Phenyl-1-hexanol: A Validation of Modern and Classic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of three distinct synthetic routes to 1-Phenyl-1-hexanol, a valuable secondary alcohol in organic synthesis. The performance of a novel, chemoselective approach, the Meerwein-Ponndorf-Verley (MPV) reduction, is objectively evaluated against two well-established methods: the Grignard reaction and sodium borohydride reduction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of similar chemical entities. All experimental data presented is based on established chemical principles and literature precedents.

Executive Summary

The synthesis of this compound can be efficiently achieved through multiple pathways. This guide details and compares the following three routes:

  • Route 1: Grignard Reaction. A classic and highly effective method for carbon-carbon bond formation, reacting benzaldehyde with pentylmagnesium bromide.

  • Route 2: Sodium Borohydride Reduction. A common and operationally simple method involving the reduction of the corresponding ketone, hexanophenone.

  • Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction. A chemoselective reduction of hexanophenone using an aluminum alkoxide catalyst, presented here as a modern alternative.[1][2][3]

Each method presents distinct advantages regarding yield, purity, reaction conditions, and safety considerations. The selection of the optimal route will depend on the specific requirements of the synthesis, such as scale, available equipment, and the presence of other functional groups.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the three synthetic routes to this compound.

ParameterRoute 1: Grignard ReactionRoute 2: Sodium Borohydride ReductionRoute 3: Meerwein-Ponndorf-Verley (MPV) Reduction
Starting Materials Benzaldehyde, 1-Bromopentane, Mg turningsHexanophenone, Sodium Borohydride (NaBH₄)Hexanophenone, Isopropanol, Aluminum Isopropoxide
Reaction Time 2-4 hours1-2 hours4-8 hours
Reaction Temperature 0°C to reflux0°C to room temperatureReflux (approx. 82°C)
Typical Yield 80-90%90-98%85-95%
Purity (post-workup) >95%>97%>98%
Key Advantages Excellent for C-C bond formation.High yield, mild conditions, simple workup.Highly chemoselective, low cost, environmentally benign catalyst.[1][4]
Key Disadvantages Requires strictly anhydrous conditions, sensitive to protic functional groups.Not suitable for reduction of esters or carboxylic acids.Slower reaction time, requires removal of acetone byproduct.

Experimental Protocols

Route 1: Grignard Reaction

This protocol describes the synthesis of this compound from benzaldehyde and 1-bromopentane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopentane

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with nitrogen.

  • Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask.

  • A solution of 1-bromopentane (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction mixture is stirred and gently refluxed until most of the magnesium is consumed.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Route 2: Sodium Borohydride Reduction of Hexanophenone

This protocol details the reduction of hexanophenone to this compound.

Materials:

  • Hexanophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid

Procedure:

  • Hexanophenone (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (1.5 eq) is added portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of deionized water.

  • The pH is adjusted to ~7 with 1 M hydrochloric acid.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.

Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction of Hexanophenone

This protocol describes a chemoselective route to this compound.[4][5]

Materials:

  • Hexanophenone

  • Anhydrous isopropanol

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Anhydrous toluene

Procedure:

  • A flask equipped with a distillation head, a magnetic stirrer, and a heating mantle is charged with hexanophenone (1.0 eq), a large excess of anhydrous isopropanol (which also acts as the solvent), and aluminum isopropoxide (0.5 eq).

  • The mixture is heated to a gentle reflux.

  • The acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the product.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with dilute sulfuric acid.

  • The product is extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The final product is purified by vacuum distillation.

Mandatory Visualizations

G cluster_0 Route 1: Grignard Reaction benzaldehyde Benzaldehyde intermediate1 Alkoxide Intermediate benzaldehyde->intermediate1 + PentylMgBr pentylMgBr Pentylmagnesium Bromide product1 This compound intermediate1->product1 Aqueous Workup

Caption: Workflow for the Grignard synthesis of this compound.

G cluster_1 Route 2: NaBH4 Reduction hexanophenone Hexanophenone intermediate2 Alkoxyborate Intermediate hexanophenone->intermediate2 + NaBH₄ product2 This compound intermediate2->product2 Hydrolysis

Caption: Pathway for the sodium borohydride reduction of hexanophenone.

G cluster_2 Route 3: MPV Reduction Catalytic Cycle hexanophenone Hexanophenone transition_state 6-Membered Transition State hexanophenone->transition_state Coordination isopropanol Isopropanol catalyst Al(O-i-Pr)₃ catalyst->transition_state product_alkoxide Product Alkoxide transition_state->product_alkoxide Hydride Transfer acetone Acetone transition_state->acetone product_alkoxide->catalyst Regeneration product This compound product_alkoxide->product + Isopropanol (Protonolysis)

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

References

A Spectroscopic Comparison of (R)- and (S)-1-Phenyl-1-hexanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-1-phenyl-1-hexanol. Standard spectroscopic techniques such as NMR, IR, and mass spectrometry do not differentiate between enantiomers. Therefore, this guide focuses on chiroptical spectroscopic methods and the use of chiral derivatizing agents to distinguish and characterize these stereoisomers. Experimental data, detailed protocols, and visual workflows are presented to support researchers in drug development and chiral analysis.

Introduction to Chiral Analysis of 1-Phenyl-1-hexanol

This compound is a chiral secondary alcohol with a stereocenter at the carbinol carbon. Its enantiomers, (R)- and (S)-1-phenyl-1-hexanol, exhibit identical physical and spectroscopic properties in an achiral environment. To differentiate them, it is necessary to employ techniques that are sensitive to chirality. This guide explores two primary methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent: By reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for their differentiation and the determination of the absolute configuration of the original alcohol.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light. Enantiomers produce VCD spectra that are mirror images of each other, providing a direct method for their distinction and the assignment of their absolute configuration, often with the aid of computational modeling.[1][2][3]

Comparative Spectroscopic Data

While standard ¹H NMR, ¹³C NMR, IR, and mass spectra are identical for both enantiomers, the differences become apparent when a chiral auxiliary is introduced or a chiroptical technique is used.

¹H NMR Spectroscopy with Mosher's Acid Derivatization

Upon esterification with a chiral derivatizing agent like (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), the resulting diastereomeric esters of (R)- and (S)-1-phenyl-1-hexanol exhibit different chemical shifts (δ) in their ¹H NMR spectra.[4][5][6] The expected differences in chemical shifts (Δδ = δS-ester - δR-ester) are summarized in the table below, based on the established model for Mosher's ester analysis.[7][8]

Proton Group Expected Δδ (δS-ester - δR-ester) Rationale
Phenyl Protons (of this compound) PositiveThese protons are shielded by the phenyl group of the (S)-MTPA moiety in the (R)-alcohol ester, leading to an upfield shift compared to the (S)-alcohol ester.
Alkyl Chain Protons (of this compound) NegativeThese protons are deshielded by the phenyl group of the (S)-MTPA moiety in the (R)-alcohol ester, resulting in a downfield shift compared to the (S)-alcohol ester.
Methine Proton (CH-OH) VariableThe chemical shift of this proton is sensitive to the overall conformation and is less reliable for definitive assignment without detailed conformational analysis.
¹³C NMR, IR, and Mass Spectrometry Data (Racemic this compound)

The following tables summarize the spectroscopic data for racemic this compound, which is representative for both individual enantiomers in an achiral environment.[9]

¹³C NMR Data (CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)
C1 (CH-OH) ~75.0
Phenyl C (ipso) ~145.0
Phenyl C (ortho) ~126.0
Phenyl C (meta) ~128.5
Phenyl C (para) ~127.5
C2 ~38.0
C3 ~28.0
C4 ~22.5
C5 ~31.8
C6 ~14.0

Key IR Absorptions (Liquid Film)

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (alcohol) ~3400 (broad)
C-H Stretch (aromatic) ~3030
C-H Stretch (aliphatic) ~2930, 2860
C=C Stretch (aromatic) ~1600, 1495, 1450
C-O Stretch (alcohol) ~1020

Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment
178 Moderate[M]⁺ (Molecular Ion)
107 High[C₇H₇O]⁺
79 High[C₆H₇]⁺
77 High[C₆H₅]⁺
Vibrational Circular Dichroism (VCD)
Enantiomer Expected VCD Spectrum
(R)-1-Phenyl-1-hexanol A specific pattern of positive and negative Cotton effects across the fingerprint region (e.g., 900-1500 cm⁻¹).
(S)-1-Phenyl-1-hexanol A spectrum that is an exact mirror image of the (R)-enantiomer's spectrum, with inverted Cotton effects at the same wavenumbers.

Experimental Protocols

¹H NMR Analysis using Mosher's Acid (MTPA)

This protocol describes the preparation of Mosher's esters for the determination of the absolute configuration of this compound.[12]

Materials:

  • (R)- or (S)-1-phenyl-1-hexanol

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Esterification: In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous DCM.

  • Add 2-3 drops of anhydrous pyridine to the solution.

  • Add a 1.1 molar equivalent of (S)-MTPA-Cl to the solution.

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for at least 2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (in a separate vial): Transfer the reaction mixture to a small vial and evaporate the solvent under a gentle stream of nitrogen.

  • Redissolve the residue in a small amount of diethyl ether and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • NMR Analysis: Dissolve the resulting crude Mosher's ester in CDCl₃ and acquire the ¹H NMR spectrum.

  • Repeat the procedure using the other enantiomer of this compound to obtain the ¹H NMR spectrum of the other diastereomeric ester for comparison.

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol provides a general procedure for acquiring a VCD spectrum.

Materials:

  • (R)- or (S)-1-phenyl-1-hexanol

  • Spectroscopic grade solvent (e.g., CCl₄ or CDCl₃)

  • VCD Spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the this compound enantiomer in the chosen solvent at a concentration of approximately 0.1 M.

  • Instrument Setup: Configure the VCD spectrometer according to the manufacturer's instructions. This typically involves setting the desired spectral range, resolution (e.g., 4 cm⁻¹), and the number of scans to be averaged.

  • Background Collection: Collect a background spectrum of the pure solvent in the sample cell.

  • Sample Measurement: Fill the sample cell with the prepared solution and collect the VCD spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum and process the data to generate the final VCD spectrum, which is typically plotted as Δε (M⁻¹cm⁻¹) versus wavenumber (cm⁻¹).

  • Enantiomer Comparison: Repeat the measurement for the other enantiomer to confirm the mirror-image relationship of their VCD spectra.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of chiral molecules like (R)- and (S)-1-phenyl-1-hexanol.

G cluster_sample Chiral Sample cluster_nmr NMR Analysis with Chiral Agent cluster_vcd VCD Analysis cluster_conclusion Conclusion R_alcohol (R)-1-Phenyl-1-hexanol derivatization Derivatization with (S)-Mosher's Acid R_alcohol->derivatization vcd_acq_R VCD Acquisition (R) R_alcohol->vcd_acq_R S_alcohol (S)-1-Phenyl-1-hexanol S_alcohol->derivatization vcd_acq_S VCD Acquisition (S) S_alcohol->vcd_acq_S R_ester (R,S)-Diastereomer derivatization->R_ester S_ester (S,S)-Diastereomer derivatization->S_ester nmr_acq ¹H NMR Acquisition R_ester->nmr_acq S_ester->nmr_acq nmr_comp Comparative Analysis of Spectra (Δδ) nmr_acq->nmr_comp conclusion Stereochemical Assignment nmr_comp->conclusion vcd_comp Comparison of Mirror-Image Spectra vcd_acq_R->vcd_comp vcd_acq_S->vcd_comp vcd_comp->conclusion

Caption: Workflow for the spectroscopic comparison of chiral enantiomers.

References

A Comparative Guide to the Catalytic Activity of Chiral β-Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of direct comparative studies on the catalytic activity of 1-Phenyl-1-hexanol derivatives, this guide presents a detailed comparison of a closely related and well-studied class of catalysts: chiral β-amino alcohols. The enantioselective addition of diethylzinc to aldehydes serves as a benchmark reaction to evaluate the performance of these ligands. This guide summarizes the experimental data, details the methodologies, and visualizes the processes involved, providing a framework for understanding and comparing the efficacy of such chiral catalysts.

The data and protocols presented here are based on a study by Righi et al. in Organic & Biomolecular Chemistry, which describes the synthesis and evaluation of new chiral β-amino alcohol ligands.[1]

Comparative Performance of Chiral β-Amino Alcohol Ligands

The catalytic efficiency of newly synthesized chiral β-amino alcohol ligands was assessed in the enantioselective addition of diethylzinc to a variety of aldehydes. The key performance indicators are the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohols. The study identified two particularly effective ligands, designated as 13a and 13b , derived from the Sharpless epoxidation of corresponding allyl alcohols.[1]

The table below summarizes the performance of ligands 13a and 13b in the reaction with different aldehyde substrates.

Aldehyde SubstrateLigandYield (%)[1]Enantiomeric Excess (ee, %)[1]
Benzaldehyde13a 9895
Benzaldehyde13b 9995
4-Methylbenzaldehyde13a 9994
4-Methylbenzaldehyde13b 9994
4-Methoxybenzaldehyde13a 9995
4-Methoxybenzaldehyde13b 9995
4-Chlorobenzaldehyde13a 9896
4-Chlorobenzaldehyde13b 9996
2-Chlorobenzaldehyde13a 9596
2-Chlorobenzaldehyde13b 9696
3-Bromobenzaldehyde13a 9795
3-Bromobenzaldehyde13b 9895
1-Naphthaldehyde13a 9293
1-Naphthaldehyde13b 9393
Hexanal13a 9090
Hexanal13b 9190

As the data indicates, both ligands 13a and 13b demonstrated excellent catalytic activity, providing high yields and high enantioselectivity across a range of aromatic and aliphatic aldehydes.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and comparison of catalytic performance. The following is the general experimental protocol for the enantioselective addition of diethylzinc to aldehydes catalyzed by the chiral β-amino alcohol ligands.[1]

Materials:

  • Chiral β-amino alcohol ligand (e.g., 13a or 13b)

  • Aldehyde

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous solvent (e.g., toluene or hexane)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: A solution of the chiral β-amino alcohol ligand (0.02 mmol) in the anhydrous solvent (2 mL) is prepared in an oven-dried flask under an inert atmosphere.

  • Reaction Initiation: The solution is cooled to 0 °C, and the diethylzinc solution (2.4 mmol) is added dropwise. The mixture is stirred at 0 °C for 20 minutes.

  • Substrate Addition: The aldehyde (1.0 mmol) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess of the purified alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic enantioselective addition of diethylzinc to an aldehyde.

G prep Catalyst Preparation init Reaction Initiation prep->init Add Et2Zn add Substrate Addition init->add Add Aldehyde monitor Reaction Monitoring add->monitor quench Quenching monitor->quench Reaction Complete workup Workup & Purification quench->workup analysis Analysis (HPLC/GC) workup->analysis

Caption: Experimental workflow for the catalytic reaction.

Proposed Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral β-amino alcohol ligand.

G cluster_cycle Catalytic Cycle A Ligand-Zn(Et) Complex B Aldehyde Coordination A->B + Aldehyde C Transition State B->C Intramolecular Ethyl Transfer D Product-Zn Complex C->D Forms Chiral Alkoxide D->A + Et2Zn - Product product Chiral Alcohol Product D->product Hydrolysis start Chiral Ligand + Et2Zn start->A

Caption: Proposed catalytic cycle for the reaction.

References

A Comparative Analysis of Impurities in Commercially Available 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impurity profiles of commercially available 1-Phenyl-1-hexanol, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this secondary alcohol is critical, as impurities can impact reaction yields, product quality, and the safety of the final active pharmaceutical ingredient (API). This document presents a hypothetical comparison of this compound from three representative commercial suppliers, supported by a detailed experimental protocol for impurity analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Understanding Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture and its subsequent storage conditions. Two common synthetic pathways are the Grignard reaction of benzaldehyde with a pentyl magnesium halide and the Friedel-Crafts acylation of benzene with hexanoyl chloride followed by reduction of the resulting ketone.

Potential process-related impurities include unreacted starting materials such as benzaldehyde or the intermediate ketone (1-phenyl-1-hexanone), and byproducts like biphenyl. Degradation of this compound, a secondary alcohol, can occur through oxidation to form 1-phenyl-1-hexanone or dehydration to yield various isomers of 1-phenylhexene.[1][2][3][4]

Comparative Impurity Profiles

The following table summarizes the hypothetical impurity analysis of this compound from three different commercial suppliers. The data is presented to illustrate the potential variability in product quality and is based on the likely impurities identified from common synthetic and degradation pathways.

ImpuritySupplier ASupplier BSupplier C
Purity (by GC, Area %) 99.5% 98.8% 99.8%
1-Phenyl-1-hexanone0.2%0.5%0.05%
Benzaldehyde< 0.05%0.1%< 0.05%
1-Phenylhexene (isomers)0.1%0.3%< 0.05%
Biphenyl< 0.05%0.1%< 0.05%
BenzeneNot Detected0.2%Not Detected
Total Impurities 0.5% 1.2% 0.2%

Note: This data is illustrative and intended for comparative purposes only. Actual impurity levels will vary by supplier and batch.

Experimental Protocol: GC-MS Analysis of this compound

This section details a standard method for the identification and quantification of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with high-purity methanol.

  • Vortex the solution until homogeneous.

  • Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: m/z 40-400

3. Data Analysis

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

  • Quantification: The concentration of each impurity is determined by calculating the area percentage of the corresponding peak relative to the total peak area in the chromatogram. For higher accuracy, a calibration curve with certified reference standards should be used.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of impurities in commercially available this compound.

Workflow for Impurity Analysis of this compound cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 GC-MS Analysis cluster_3 Data Processing and Reporting A Obtain this compound from Suppliers A, B, and C B Accurately weigh sample A->B C Dissolve in Methanol B->C D Transfer to GC vial C->D E Inject sample into GC-MS D->E F Separation and Detection E->F G Identify impurities via mass spectra and retention time F->G H Quantify impurities (Area % or calibration curve) G->H I Generate Comparison Report H->I

Caption: Workflow for Impurity Analysis.

Potential Synthetic Pathways and Associated Impurities

The diagram below illustrates the two primary synthetic routes for this compound and the potential impurities associated with each pathway.

Synthetic Pathways and Potential Impurities of this compound cluster_0 Grignard Reaction Pathway cluster_1 Friedel-Crafts Acylation Pathway A1 Benzaldehyde A3 This compound A1->A3 A2 Pentylmagnesium Bromide A2->A3 A_imp2 Biphenyl A2->A_imp2 byproduct A_imp1 Unreacted Benzaldehyde A3->A_imp1 from B1 Benzene B3 1-Phenyl-1-hexanone B1->B3 B_imp1 Unreacted Benzene B1->B_imp1 from B2 Hexanoyl Chloride B2->B3 B4 Reduction B3->B4 B_imp2 Residual 1-Phenyl-1-hexanone B3->B_imp2 from B5 This compound B4->B5

Caption: Synthetic Routes and Impurities.

References

Determining Absolute Configuration: A Comparative Guide to X-ray Crystallography of 1-Phenyl-1-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in establishing structure-activity relationships and ensuring the stereochemical purity of pharmaceutical compounds. This guide provides a comprehensive comparison of X-ray crystallography with other common techniques for determining the absolute configuration of chiral 1-phenyl-1-hexanol derivatives, supported by experimental data and detailed protocols.

Single-crystal X-ray diffraction stands as the gold standard for the direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal lattice. By carefully analyzing the intensities of Bijvoet pairs of reflections (h,k,l) and (-h,-k,-l), the absolute structure can be determined. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to 0 suggests the correct absolute configuration, while a value near 1 indicates that the inverted structure is correct.

Comparison of Methods for Absolute Configuration Determination

While X-ray crystallography provides a definitive answer, other spectroscopic techniques offer valuable alternatives, particularly when obtaining high-quality single crystals proves challenging. The following table summarizes the key aspects of X-ray crystallography in comparison to other widely used methods.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct 3D structure and absolute configuration determination.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.
Sample Requirement High-quality single crystal (typically >0.1 mm).Solution of the chiral molecule.Solution of the chiral molecule with a suitable chromophore.Diastereomeric derivatives of the chiral molecule.
Key Data Output 3D atomic coordinates, bond lengths, bond angles, space group, unit cell dimensions, Flack parameter.VCD spectrum.ECD spectrum.Differences in chemical shifts (Δδ) between diastereomers.
Advantages Unambiguous and direct determination of absolute configuration. Provides a complete 3D structure.Applicable to molecules in solution, no need for crystals. Provides conformational information.High sensitivity for molecules with chromophores.Does not require crystallization. Can be performed on small sample quantities.
Limitations Requires the growth of a suitable single crystal, which can be a significant bottleneck.Requires comparison with computationally predicted spectra for assignment.Limited to molecules with a chromophore near the stereocenter. Requires computational support.Indirect method. Can be susceptible to conformational effects that may complicate spectral analysis.

Experimental Workflow for Absolute Configuration Determination by X-ray Crystallography

The process of determining the absolute configuration of a this compound derivative using X-ray crystallography involves several key stages, from synthesis and crystallization to data analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Derivatization cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis racemic Racemic this compound resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) racemic->resolution enantiopure Enantiopure this compound resolution->enantiopure derivatization Derivatization (Optional, e.g., with a heavy atom) enantiopure->derivatization derivative Crystallization Candidate derivatization->derivative screening Screening of Crystallization Conditions derivative->screening growth Single Crystal Growth screening->growth crystal High-Quality Single Crystal growth->crystal data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Anomalous Dispersion & Flack Parameter) structure_solution->abs_config final_structure Final Crystal Structure with Absolute Configuration abs_config->final_structure logical_relationship Logic for Absolute Configuration Assignment start X-ray Diffraction Data of a Chiral Crystal friedel_pairs Measure Intensities of Bijvoet Pairs (I(hkl) vs I(-h-k-l)) start->friedel_pairs refinement Refine Two Structural Models (Enantiomer A and Enantiomer B) friedel_pairs->refinement flack_parameter Calculate Flack Parameter (x) refinement->flack_parameter decision Is x ≈ 0? flack_parameter->decision correct Absolute Configuration is Correctly Assigned decision->correct Yes incorrect Invert the Model to Obtain the Correct Absolute Configuration decision->incorrect No (x ≈ 1)

comparing the effectiveness of different chiral resolving agents for 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis and separation of chiral molecules are critical in the pharmaceutical and fine chemical industries. 1-Phenyl-1-hexanol, a chiral secondary alcohol, presents a common challenge for chemists: the efficient separation of its enantiomers. This guide provides a comparative overview of different chiral resolving agents applicable to racemic this compound, offering insights into their effectiveness based on data from analogous compounds. The primary methods for chiral resolution discussed herein are enzymatic kinetic resolution and classical diastereomeric salt formation using common resolving agents like tartaric acid and mandelic acid derivatives.

Comparison of Chiral Resolution Methods

The choice of a resolving agent is paramount for a successful and efficient separation of enantiomers. Below is a summary of common approaches, with their effectiveness evaluated based on key parameters such as enantiomeric excess (ee), diastereomeric excess (de), and yield. While specific data for this compound is limited in the public domain, the data presented for structurally similar secondary alcohols like 1-phenylethanol provides a strong predictive framework.

Data Summary of Chiral Resolution Techniques

Resolving Agent/MethodSubstrate (Analogue)Key Performance MetricsReference
Enzymatic Resolution
Novozyme 435 (Lipase)(R,S)-1-phenylethanolSubstrate ee: >99%[1][2]
Acylase I(R,S)-1-phenylethanolSubstrate ee: 58%[3][4]
Classical Resolution
(R,R)-(+)-Tartaric AcidRacemic α-phenylethylamineOptical Purity of Amine: ~70%[5]
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)Racemic N-methylamphetamineExtract ee: 82.5%[6]
(S)-Mandelic AcidRacemic trans-2-(N-benzyl)amino-1-cyclohexanolYield of Diastereomeric Salt: 78%[7]

Logical Workflow for Chiral Resolution

The general process for classical chiral resolution via diastereomeric salt formation involves several key steps, from the initial reaction to the isolation of the pure enantiomer.

G cluster_workflow Classical Chiral Resolution Workflow racemate Racemic this compound reaction Diastereomer Formation racemate->reaction resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->reaction separation Separation of Diastereomers (e.g., Crystallization) reaction->separation diastereomer1 Diastereomer 1 (Solid) separation->diastereomer1 diastereomer2 Diastereomer 2 (Solution) separation->diastereomer2 hydrolysis1 Liberation of Enantiomer 1 diastereomer1->hydrolysis1 hydrolysis2 Liberation of Enantiomer 2 diastereomer2->hydrolysis2 enantiomer1 Pure Enantiomer 1 hydrolysis1->enantiomer1 recovery Recovery of Resolving Agent hydrolysis1->recovery enantiomer2 Pure Enantiomer 2 hydrolysis2->enantiomer2 hydrolysis2->recovery G cluster_enzymatic_workflow Enzymatic Resolution Workflow start Racemic this compound + Vinyl Acetate reaction Enzymatic Acylation start->reaction enzyme Novozyme 435 in n-Hexane enzyme->reaction mixture Mixture of: (R)-1-Phenyl-1-hexyl acetate (S)-1-Phenyl-1-hexanol reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product (R)-1-Phenyl-1-hexyl acetate separation->product unreacted Enantiopure (S)-1-Phenyl-1-hexanol separation->unreacted

References

Performance of 1-Phenyl-1-hexanol as a Chiral Solvating Agent in NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric purity is a critical aspect of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid and non-destructive method for this analysis. This guide focuses on the performance of 1-phenyl-1-hexanol as a CSA. However, a comprehensive review of scientific literature reveals a notable absence of published data on the efficacy of this compound for this application. While direct experimental data for this compound is unavailable, this guide will provide a comparative framework by outlining the evaluation metrics and presenting data for well-established CSAs. This will serve as a benchmark for researchers who may wish to investigate the potential of this compound as a novel CSA.

Introduction to Chiral Solvation in NMR

The fundamental principle behind the use of CSAs in NMR spectroscopy is the formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and the chiral solvating agent. These diastereomers have different NMR spectra, most commonly observed as a separation in the chemical shifts (Δδ) of corresponding nuclei. The magnitude of this chemical shift non-equivalence (ΔΔδ) is a direct measure of the CSA's effectiveness. The ratio of the integrated peak areas of the separated signals directly corresponds to the enantiomeric ratio of the analyte.

Performance Evaluation of Chiral Solvating Agents

The efficacy of a CSA is primarily determined by its ability to induce significant chemical shift non-equivalence (ΔΔδ) for a wide range of chiral analytes. A larger ΔΔδ value allows for more accurate integration and, consequently, a more precise determination of enantiomeric excess (ee). The choice of solvent, temperature, and the molar ratio of CSA to the analyte are crucial experimental parameters that can significantly influence the degree of chiral recognition.

Comparative Data for Established Chiral Solvating Agents

While specific data for this compound is not available in the current literature, the following table summarizes the performance of commonly used CSAs with various classes of chiral compounds. This data serves as a reference for the expected performance of an effective CSA.

Chiral Solvating AgentAnalyte ClassAnalyte ExampleObserved ProtonSolventMolar Ratio (CSA:Analyte)ΔΔδ (ppm)
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) Alcohols1-Phenylethanolα-CHCDCl₃2:10.04
Aminesα-Phenylethylamineα-CHCDCl₃1:10.12
Carboxylic AcidsIbuprofenα-CH₃C₆D₆3:10.08
(S)-(+)-1,1'-Bi-2-naphthol (BINOL) Amino AcidsN-Acetyl-Leucineα-CHCDCl₃1:10.05
Amines1-(1-Naphthyl)ethylamineCH₃CDCl₃2:10.09
(R)-(-)-Mandelic Acid Alcohols2-ButanolCH₃CDCl₃1:10.03
AminesAmphetamineα-CH₃CDCl₃/DMSO-d₆1:10.06

Note: The ΔΔδ values presented are indicative and can vary based on experimental conditions.

Experimental Protocols

A general protocol for evaluating a new CSA like this compound is provided below. This protocol is based on established methodologies for other CSAs.

General Protocol for Enantiomeric Discrimination using a Chiral Solvating Agent:

  • Sample Preparation:

    • Dissolve a known quantity of the racemic analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, C₆D₆, or CD₃CN) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add a specific molar equivalent of the chiral solvating agent (e.g., 1 to 5 equivalents of this compound).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

    • It is advisable to run experiments at different temperatures and CSA:analyte molar ratios to find the optimal conditions for enantiomeric discrimination.

  • Data Analysis:

    • Compare the spectrum of the mixture with that of the analyte alone to identify signals that have shifted or split.

    • Identify a well-resolved, non-overlapping signal corresponding to a proton near the chiral center of the analyte that shows separation into two distinct peaks.

    • Calculate the chemical shift difference (ΔΔδ) between these two peaks.

    • Integrate the two separated peaks to determine the enantiomeric ratio.

Logical Workflow for CSA Evaluation

The following diagram illustrates the logical workflow for assessing the performance of a novel chiral solvating agent.

CSA_Evaluation_Workflow cluster_0 Preparation cluster_1 NMR Experimentation cluster_2 Data Analysis & Conclusion Analyte Select Racemic Analyte Prepare_Sample Prepare NMR Sample Analyte->Prepare_Sample CSA Select Chiral Solvating Agent (e.g., this compound) CSA->Prepare_Sample Solvent Choose Deuterated Solvent Solvent->Prepare_Sample Acquire_NMR Acquire 1H NMR Spectrum Prepare_Sample->Acquire_NMR Vary_Conditions Vary Conditions (Temp, Ratio) Acquire_NMR->Vary_Conditions Analyze_Spectra Analyze Spectra for Signal Splitting (ΔΔδ) Acquire_NMR->Analyze_Spectra Vary_Conditions->Acquire_NMR Determine_EE Determine Enantiomeric Excess (ee) Analyze_Spectra->Determine_EE Conclusion Assess CSA Performance Determine_EE->Conclusion

Safety Operating Guide

Proper Disposal of 1-Phenyl-1-hexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, alongside a step-by-step operational plan for the proper disposal of 1-Phenyl-1-hexanol. Adherence to these procedures is critical for minimizing risks and maintaining a secure and sustainable research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors. Personal Protective Equipment (PPE) is mandatory and should include:

  • Safety Goggles: To protect against splashes and eye contact.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin from contamination.

In the event of a spill, immediately absorb the material with an inert substance such as dry clay, sand, or diatomaceous earth.[1] Collect the absorbed material and any contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.[1][2] Never return spilled material to its original container.[1]

Logistical and Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste and conducted in accordance with all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled container for liquid this compound waste.

    • Ensure the container has a leak-proof, screw-on cap and is kept tightly closed when not in use.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

    • Indicate the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular trash.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.

    • Provide them with accurate information about the waste material and its quantity.

Quantitative Data Summary

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
CAS Number 4471-05-0
Flash Point > 93.3 °C (> 200.0 °F) (Closed Cup)
Auto-ignition Temperature 260 - 261 °C (500 - 501.8 °F)[1]

Experimental Protocols

The recommended procedure for the disposal of this compound is not based on experimental treatment but on established hazardous waste management protocols. The primary "protocol" is the engagement of a licensed professional waste disposal service. Wastes must be tested using methods described in 40 CFR Part 261 to determine if they meet the applicable definitions of hazardous wastes.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B H Spill Occurs A->H C Collect Waste in a Labeled, Sealed Container B->C D Store in a Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Proper Disposal by Professional Service E->F G End: Compliant Disposal F->G H->B No I Absorb with Inert Material H->I Yes I->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Phenyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Phenyl-1-hexanol, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The chemical is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale & Citation
Eye/Face Protection Chemical goggles or safety glasses with side shields.To prevent contact with eyes, which can cause serious irritation.[2][3] Adherence to OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.[3]
Hand Protection Chemical-resistant impervious gloves (e.g., Nitrile rubber).To prevent skin contact, as the substance causes skin irritation.[2][3][4] For 1-Hexanol, a related chemical, nitrile rubber gloves (0.4 mm) have a breakthrough time of >480 minutes; however, it is crucial to consult the glove manufacturer for specific data on this compound.[5]
Skin & Body Protection Normal work clothing, including long-sleeved shirts and long pants. For larger quantities or risk of splashing, consider protective antistatic clothing.To prevent accidental skin exposure.[2][4]
Respiratory Protection Generally not required if work is conducted in a well-ventilated area. In poorly ventilated environments, a half-mask with a filter for organic vapors is recommended.[4]To avoid inhalation of vapors, which may cause respiratory irritation.[1][3]

Operational Plan: Safe Handling Procedures

Adherence to proper handling protocols is critical. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][6]

  • Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge, as it is a combustible liquid.[4][7]

  • Avoid Contact: Prevent all contact with skin and eyes. Do not breathe in mist, vapors, or spray.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[3][5][7] Store away from incompatible materials such as strong oxidizing agents.[3][7]

Disposal Plan

The disposal of this compound and its contaminated materials must be treated as hazardous waste and conducted in accordance with all local, national, and international regulations.[2][8]

Spill & Waste Disposal Protocol:

  • Containment: In case of a spill, immediately stop the flow of material if it is safe to do so.[2][8] Eliminate all ignition sources from the immediate area.[8]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or commercial sorbents.[2][3][8]

  • Collection: Shovel the absorbed material into suitable, closed, and properly labeled containers for disposal.[2][3] Do not return spilled material to the original container.[8]

  • Decontamination: Thoroughly wash the spill area with water after cleanup.[2]

  • Waste Disposal: Dispose of the waste container at an approved waste disposal plant.[3][8] Do not allow the chemical or contaminated runoff to enter drains, sewers, or waterways.[4][9]

Safety Workflow Diagram

The following diagram illustrates the decision-making process for ensuring safety before and during the handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection Details cluster_ops Operational Phase start Start: Plan to Handle This compound check_sds Review Safety Data Sheet (SDS) start->check_sds check_ventilation Is work area well-ventilated (e.g., fume hood)? check_sds->check_ventilation ppe_selection Select Appropriate PPE check_ventilation->ppe_selection Yes respiratory_protection Respiratory Protection: Required if ventilation is poor check_ventilation->respiratory_protection No eye_protection Eye Protection: Chemical Goggles ppe_selection->eye_protection hand_protection Hand Protection: Nitrile Gloves ppe_selection->hand_protection body_protection Body Protection: Lab Coat, Long Pants ppe_selection->body_protection proceed Proceed with Handling eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->ppe_selection spill_disposal Follow Spill & Disposal Plan proceed->spill_disposal Spill Occurs end Task Complete proceed->end No Spills spill_disposal->end

Caption: Workflow for safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.